Divalproex sodium
Description
Structure
3D Structure of Parent
Propriétés
Numéro CAS |
76584-70-8 |
|---|---|
Formule moléculaire |
C8H16NaO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
sodium;2-propylpentanoate;2-propylpentanoic acid |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
Clé InChI |
RGZUPIWJTSGERU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |
SMILES isomérique |
CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |
SMILES canonique |
CCCC(CCC)C(=O)O.[Na] |
Autres numéros CAS |
76584-70-8 |
Pictogrammes |
Irritant; Health Hazard |
Numéros CAS associés |
99-66-1 (Parent) |
Synonymes |
2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |
Origine du produit |
United States |
Foundational & Exploratory
Divalproex sodium synthesis and chemical properties for research
An In-depth Technical Guide to Divalproex Sodium: Synthesis and Chemical Properties for Researchers
This compound is a cornerstone therapeutic agent for a range of neurological and psychiatric conditions. Chemically, it is a stable coordination compound comprised of sodium valproate and valproic acid in a 1:1 molar relationship.[1][2][3][4] This structure offers advantages in pharmaceutical formulations, such as reduced hygroscopicity compared to sodium valproate alone, making it more suitable for tableting.[5][6] Upon oral administration, this compound dissociates into the bioactive valproate ion in the gastrointestinal tract.[2][3][7]
This guide provides a detailed overview of the synthesis, chemical properties, and mechanisms of action of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound's physicochemical properties are crucial for its formulation and therapeutic action. It presents as a white powder with a characteristic odor.[3][5][6] The compound's stability and solubility profile are key to its widespread use in oral dosage forms.
| Property | Data |
| Chemical Name | Sodium hydrogen bis(2-propylpentanoate) |
| Synonyms | Valproate semisodium[2], Depakote |
| Molecular Formula | C₁₆H₃₁NaO₄ |
| Molecular Weight | 310.40 g/mol [2][8] |
| CAS Number | 76584-70-8[1][8] |
| Appearance | White or almost white crystalline powder with a characteristic odor[1][3][5] |
| pKa | 4.6[9], 5.14[10] |
| Melting Point | Approximately 100 °C[9] |
| Solubility | Soluble in ethanol, DMSO, dimethylformamide (DMF), methanol, chloroform, and phosphate buffer (pH 6.8).[10][11][12] Sparingly soluble in water.[11] |
| Stability | Less hygroscopic than sodium valproate.[5][6] Stable at room temperature.[13] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the controlled reaction of valproic acid with a sodium source or the direct combination of its constituent components.
Common Synthetic Approaches
-
Reaction of Valproic Acid and Sodium Valproate : This method involves combining equimolar quantities of valproic acid and sodium valproate in an organic solvent.[14][15] The mixture is typically heated and stirred to ensure a complete reaction, followed by cooling to induce crystallization. The resulting this compound product is then filtered and dried.[14] Organic solvents such as acetone, acetonitrile, or butanol are commonly used.[14][15]
-
Partial Neutralization of Valproic Acid : this compound is formed during the partial neutralization of valproic acid with 0.5 equivalents of sodium hydroxide.[3][4] This method directly produces the 1:1 molar ratio of sodium valproate and valproic acid. The reaction is often performed in an organic solvent like acetone or acetonitrile to facilitate the isolation of the product.[15][16]
-
Flow Chemistry Synthesis : A modern and efficient approach involves the use of flow technology.[17] This process can generate valproic acid, sodium valproate, and this compound from a single starting material in a continuous flow, achieving high yields (approx. 95%) and purity (99%).[17][18] The synthesis starts with saponification, followed by decarboxylation to yield valproic acid, which is then reacted to form sodium valproate and this compound at ambient temperature in a plug flow reactor (PFR).[17]
Experimental Protocol: Synthesis from Valproic Acid and Sodium Valproate
This protocol is adapted from methodologies described in the literature.[14]
| Step | Procedure |
| 1. Reagent Setup | In a suitable reaction flask, add valproic acid (e.g., 144.2 g) and an organic solvent (e.g., 1000 mL of acetone). |
| 2. Dissolution | Heat the mixture in a water bath to 30-50°C. |
| 3. Reaction | Add an equimolar amount of sodium valproate (e.g., 166.2 g) to the flask. Stir the mixture until all solids are dissolved, forming a clear solution. Continue stirring and reacting for 1 hour.[14] |
| 4. Crystallization | After the reaction, cool the filtrate to a low temperature, typically between -10°C and -20°C. Let the solution stand for 1-3 hours to allow for crystallization.[14] |
| 5. Isolation | Collect the precipitated crystals by filtration. |
| 6. Washing | Wash the collected crystals with a small amount of cold acetone to remove any residual impurities.[14] |
| 7. Drying | Dry the final product, this compound, at approximately 50°C to a constant weight.[14] |
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound are exerted by the valproate ion. Its mechanism of action is multifaceted, involving several neurochemical pathways.[19]
-
GABAergic System Enhancement : A primary mechanism is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[19][20] Valproate increases brain concentrations of GABA, potentially by inhibiting GABA transaminase, the enzyme responsible for GABA catabolism, or by blocking its reuptake into glial cells and nerve endings.[2][21][22]
-
Ion Channel Modulation : Valproate suppresses repetitive neuronal firing by inhibiting voltage-sensitive sodium channels.[2][19][22] It also has a regulatory effect on T-type calcium channels, which can reduce the excessive release of excitatory neurotransmitters.[19][20]
-
Histone Deacetylase (HDAC) Inhibition : Valproate is a known inhibitor of histone deacetylases (HDACs).[19][20][21] By inhibiting HDACs, it leads to hyperacetylation of histones, which alters gene expression.[20] This epigenetic modulation may contribute to its neuroprotective and mood-stabilizing effects.[19][23]
-
Intracellular Signaling Pathway Regulation : The drug can regulate intracellular signaling cascades, such as the protein kinase C (PKC) pathway, which is vital for neuronal growth, differentiation, and function.[20]
Analytical Characterization Methods
The quality control and characterization of this compound in bulk and pharmaceutical dosage forms rely on various analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are prominently reported for its determination.[10]
A reversed-phase HPLC (RP-HPLC) method is commonly used for assay and purity analysis. The following table summarizes typical parameters for an RP-HPLC method.
| Parameter | Specification |
| Column | C18 (e.g., Agilent SB C18, 150 x 4.6 mm, 5µm or HiQSil C18, 250 mm x 4.6 mm, 5 µm)[10][24][25] |
| Mobile Phase | Isocratic elution with a mixture of a buffer (e.g., phosphate buffer or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10][24][25] |
| Ratio | Buffer:Acetonitrile (60:40 v/v) or Methanol:0.1% Formic Acid (90:10)[10][25] |
| Flow Rate | 1.0 mL/min[10][24][25] |
| Detection | UV detector set at 210 nm or 215 nm[10][24][25] |
| Temperature | Maintained at 30°C[10] |
| Validation | Methods are typically validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.[10][25][26] |
Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can also be employed to confirm the identity and investigate intermolecular interactions, such as hydrogen bonding, in formulations.[9][27]
References
- 1. This compound | 76584-70-8 [chemicalbook.com]
- 2. This compound | C16H31NaO4 | CID 23663956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Optimization of Sustained-Release this compound Tablets with Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound [vandf] | C16H31NaO4 | CID 22227467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ijbpas.com [ijbpas.com]
- 11. jddtonline.info [jddtonline.info]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. CN102942467B - Preparation method of this compound - Google Patents [patents.google.com]
- 15. WO2007004238A2 - A process for the manufacture of this compound - Google Patents [patents.google.com]
- 16. CN103183600A - Method for preparing this compound - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Item - Synthesis of Valproic Acid, Sodium Valproate, and this compound in Flow - American Chemical Society - Figshare [acs.figshare.com]
- 19. What is the mechanism of this compound? [synapse.patsnap.com]
- 20. echemi.com [echemi.com]
- 21. Sodium Valproate | C8H15NaO2 | CID 16760703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Divalproex - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. seejph.com [seejph.com]
- 25. seejph.com [seejph.com]
- 26. ijrpb.com [ijrpb.com]
- 27. tandfonline.com [tandfonline.com]
Divalproex Sodium: An In-Depth Technical Guide on its Neuronal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divalproex sodium, a cornerstone in the management of epilepsy, bipolar disorder, and migraine prophylaxis, exerts its therapeutic effects through a complex and multifaceted mechanism of action within the central nervous system.[1] This technical guide provides a comprehensive overview of the core neuronal pathways modulated by this compound, with a focus on its influence on GABAergic and glutamatergic neurotransmission, ion channel function, and intracellular signaling cascades. This document synthesizes quantitative data, details key experimental methodologies, and presents visual representations of the signaling pathways to offer a thorough resource for researchers, scientists, and drug development professionals. After oral administration, this compound is converted to its active form, valproic acid.[1]
Modulation of GABAergic Neurotransmission
A primary mechanism of this compound involves the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).[1] This is achieved through multiple actions that collectively increase GABAergic tone in the brain.
Inhibition of GABA Degradation
This compound increases GABA levels by inhibiting key enzymes responsible for its catabolism.[2]
-
GABA Transaminase (GABA-T) Inhibition: By inhibiting GABA-T, this compound prevents the breakdown of GABA, leading to its accumulation in the synapse and enhanced inhibitory signaling.[2] In vitro studies have shown that neuronal GABA-T is more sensitive to inhibition by valproate than glial GABA-T.[3]
-
Succinate Semialdehyde Dehydrogenase (SSADH) Inhibition: this compound is a potent inhibitor of SSADH, another enzyme involved in the GABA shunt pathway.[4]
Enhancement of GABA Synthesis
Evidence suggests that this compound may also stimulate the synthesis of GABA. It has been shown to increase the activity of glutamic acid decarboxylase (GAD), the enzyme that converts glutamate to GABA.[2][5]
Quantitative Data on GABAergic Modulation
| Parameter | Observation | Species/Model | Dosage/Concentration | Reference |
| Extracellular GABA Levels | Biphasic effect: 50% decrease at 100 mg/kg, no significant effect at 200 mg/kg, and 200% increase at 400 mg/kg. | Rat Ventral Hippocampus | 100, 200, 400 mg/kg i.p. | [6] |
| Plasma GABA Levels | Significant increase after one week of administration. | Healthy Human Volunteers | 1000 mg/day | [7] |
| Plasma GABA Levels | ~30% increase after 2 days of treatment. | Human Volunteers | 300 mg t.i.d. | [8] |
| Brain GABA Levels | Increased GABA levels in various brain areas. | Rat | 200 mg/kg i.p. | [9] |
Experimental Protocol: In Vivo Microdialysis for Extracellular GABA Measurement
Objective: To measure the effect of this compound on extracellular GABA concentrations in a specific brain region (e.g., ventral hippocampus) of a living animal.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Implantation: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region.
-
Recovery: Animals are allowed to recover from surgery for a specified period.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Sampling: Dialysate samples are collected at regular intervals to establish a baseline extracellular GABA concentration.
-
Drug Administration: this compound (or vehicle control) is administered intraperitoneally (i.p.).
-
Post-treatment Sampling: Dialysate collection continues at regular intervals following drug administration.
-
Sample Analysis: GABA concentrations in the dialysate samples are quantified using High-Performance Liquid Chromatography (HPLC) with fluorometric detection.[6][10] This often involves pre-column derivatization of GABA with a fluorescent tag like o-phthaldialdehyde.[10]
Modulation of Glutamatergic Neurotransmission
This compound also influences the primary excitatory neurotransmitter system in the brain, the glutamatergic system.
Reduction of Excitatory Signaling
Studies suggest that this compound can attenuate neuronal excitation induced by N-methyl-D-aspartate (NMDA)-type glutamate receptors.[11] In a study on rat brain slices, valproate was shown to inhibit the consumption of glutamate and the accumulation of aspartate, while increasing GABA accumulation.[5] This suggests a shift in the balance from excitatory to inhibitory neurotransmission.
Experimental Protocol: Proton Magnetic Resonance Spectroscopy (1H MRS)
Objective: To non-invasively measure the in vivo concentrations of glutamate (Glu) and glutamate + glutamine (Glx) in the brains of human subjects before and after treatment with this compound.
Methodology:
-
Subject Recruitment: A cohort of patients (e.g., adolescents with bipolar disorder) and healthy controls are recruited.
-
Baseline Scan: Prior to treatment, subjects undergo a 1H MRS scan in a high-field MRI scanner.
-
Voxel Placement: Specific regions of interest (voxels), such as the anterior cingulate cortex (ACC) and ventrolateral prefrontal cortex (VLPFC), are selected for spectral acquisition.
-
Spectral Acquisition: Standardized 1H MRS pulse sequences are used to acquire spectra from the selected voxels.
-
Treatment: Patients are treated with extended-release this compound, with serum levels monitored to ensure they are within the therapeutic range.
-
Follow-up Scans: 1H MRS scans are repeated at specified time points during treatment (e.g., day 7 and day 28).
-
Spectral Analysis: The acquired spectra are processed to quantify the concentrations of Glu and Glx, which are then compared between groups and across time points.[11]
Modulation of Voltage-Gated Ion Channels
This compound is known to modulate the activity of voltage-gated ion channels, which are crucial for neuronal excitability and the propagation of action potentials.[1]
Inhibition of Voltage-Gated Sodium Channels
By blocking voltage-gated sodium channels, this compound reduces the influx of sodium ions into neurons, thereby decreasing neuronal excitability and firing rates.[2] This action contributes to its anticonvulsant properties by preventing the generation and propagation of abnormal electrical impulses that lead to seizures.[2]
Inhibition of T-Type Calcium Channels
This compound also inhibits T-type calcium channels.[1] This action is particularly relevant in the treatment of absence seizures.
Experimental Protocol: Patch-Clamp Electrophysiology
Objective: To directly measure the effect of this compound on the currents flowing through specific ion channels (e.g., T-type calcium channels) in isolated neurons.
Methodology:
-
Cell Preparation: Neurons are acutely dissociated from a specific brain region or used from a primary cell culture.
-
Patch Pipette Fabrication: Glass micropipettes with a very fine tip are fabricated and filled with an appropriate intracellular solution.
-
Gigaohm Seal Formation: The tip of the micropipette is brought into contact with the membrane of a neuron, and gentle suction is applied to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured to allow electrical access to the entire cell interior.
-
Voltage Clamp: The membrane potential of the neuron is clamped at a specific holding potential.
-
Voltage Steps: A series of depolarizing voltage steps are applied to activate the ion channels of interest.
-
Current Recording: The resulting ionic currents flowing across the cell membrane are recorded.
-
Pharmacological Isolation: Specific channel blockers can be used to isolate the current of interest (e.g., T-type calcium current).
-
Drug Application: this compound is applied to the bath solution, and the effect on the isolated channel current is recorded and quantified.[12][13]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Experimental studies and controlled clinical testing of valproate and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of valproate on glutamate metabolism in rat brain slices: a (13)C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of sodium valproate on extracellular GABA and other amino acids in the rat ventral hippocampus: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound increases plasma GABA levels in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increase of human plasma GABA by sodium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium valproate: kinetic profile and effects on GABA levels in various brain areas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glutamatergic Effects of Divalproex in Manic Adolescents: A Proton Magnetic Resonance Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]
Modulatory Role of Divalproex Sodium on GABAergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divalproex sodium, a cornerstone in the management of epilepsy, bipolar disorder, and migraine, exerts a significant influence on the central nervous system's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][2] This technical guide provides an in-depth exploration of the mechanisms by which this compound modulates GABAergic neurotransmission. It consolidates quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visually represents the core signaling pathways and experimental workflows. The multifaceted action of this compound, involving the enhancement of GABAergic tone through effects on synthesis and degradation pathways, underscores its therapeutic efficacy in a range of neurological and psychiatric conditions.
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[3] A disruption in the delicate balance between excitatory and inhibitory signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders. This compound, a stable coordination compound of sodium valproate and valproic acid, is a widely prescribed medication known to potentiate GABAergic neurotransmission.[2][4] Its therapeutic applications in epilepsy, bipolar disorder, and migraine prophylaxis are, in large part, attributed to its ability to enhance GABA-mediated inhibition.[5][6][7] This document serves as a comprehensive technical resource, elucidating the molecular mechanisms, summarizing key quantitative findings, and providing detailed experimental methodologies relevant to the study of this compound's impact on the GABAergic system.
Core Mechanisms of Action
This compound modulates GABAergic neurotransmission through a multi-pronged approach, primarily by increasing the synaptic availability of GABA.[8] This is achieved by influencing the key enzymes responsible for GABA synthesis and catabolism.
Inhibition of GABA Catabolism
The primary and most well-established mechanism of this compound is the inhibition of enzymes that degrade GABA.[4][9] Valproic acid (VPA), the active moiety of this compound, targets two key enzymes in the GABA catabolic pathway:
-
GABA Transaminase (GABA-T): VPA acts as an inhibitor of GABA-T, the enzyme responsible for the conversion of GABA to succinic semialdehyde.[4][10] By inhibiting GABA-T, this compound reduces the breakdown of GABA, leading to its accumulation in the brain.[4]
-
Succinate Semialdehyde Dehydrogenase (SSADH): VPA also inhibits SSADH, the enzyme that converts succinic semialdehyde to succinate.[4][10] This further contributes to an increase in GABA levels. In vitro studies have indicated that VPA is a potent inhibitor of SSADH.[9]
Enhancement of GABA Synthesis
In addition to inhibiting its degradation, this compound has been reported to enhance the synthesis of GABA.[4][8] This is primarily attributed to its effect on:
-
Glutamic Acid Decarboxylase (GAD): GAD is the rate-limiting enzyme in the synthesis of GABA, catalyzing the conversion of glutamate to GABA.[8] Some studies suggest that VPA can stimulate the activity of GAD, thereby increasing the production of GABA.[4]
The combined effect of inhibiting GABA degradation and promoting its synthesis leads to a significant potentiation of GABAergic neurotransmission.
Quantitative Data on GABAergic Modulation
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of this compound on GABA levels and related enzymes.
Table 1: Preclinical Studies on the Effect of this compound (or Valproate) on GABA Levels
| Species | Brain Region | Dose of Valproate | Route of Administration | Change in GABA Levels | Reference |
| Rat | Cortex | 400 mg/kg | i.p. | Increase | [11] |
| Rat | Hippocampus | 400 mg/kg | i.p. | No significant change | [11] |
| Rat | Striatum | 400 mg/kg | i.p. | No significant change | [11] |
| Rat | Cerebellum | 400 mg/kg | i.p. | No significant change | [11] |
| Rat | Olfactory Bulbs | 200 mg/kg | i.p. | Stronger increase compared to other areas | [1] |
| Mouse | Whole Brain | - | - | Increased | [12] |
Table 2: Clinical Studies on the Effect of this compound on GABA Levels
| Population | Sample Type | This compound Dose | Duration of Treatment | Change in GABA Levels | Reference |
| Healthy Volunteers | Plasma | 1000 mg/day | 1 week | Significant increase | [13] |
| Patients with Refractory Complex Partial Seizures | Brain (Occipital Cortex) | - | - | One of five patients had below-normal levels | [14][15] |
| Patients with Bipolar I, Manic Phase | Plasma | - | - | Decreased significantly compared to placebo | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on GABAergic neurotransmission.
Measurement of GABA Concentration in Brain Tissue by HPLC
This protocol is adapted from a method for the estimation of GABA in rat brain tissue.[17]
4.1.1. Materials and Reagents
-
Perchloric acid (0.5 N)
-
Benzoyl chloride
-
Disodium hydrogen phosphate buffer (0.025 M, pH 6)
-
Methanol
-
C-18 HPLC column (e.g., RP-Inertsil ODS-3, 250 x 4.6 mm, 5 µm)
-
HPLC system with UV-photodiode array (PDA) detector
4.1.2. Sample Preparation
-
Rapidly dissect brain tissue on ice.
-
Homogenize the tissue (20% w/v) in ice-cold 0.5 N perchloric acid.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
4.1.3. Derivatization
-
Take a known volume of the filtered supernatant.
-
Add benzoyl chloride for pre-column derivatization to form n-benzoyl GABA. Optimize the reaction conditions (e.g., pH, temperature, reaction time).
4.1.4. HPLC Analysis
-
Inject the derivatized sample into the HPLC system.
-
Use an isocratic mobile phase of 0.025 M disodium hydrogen phosphate buffer and methanol (e.g., 65:35, v/v).[17]
-
Set the flow rate to 1 mL/min.
-
Detect the n-benzoyl GABA peak using the PDA detector at an appropriate wavelength (e.g., 230 nm).[17]
-
Quantify GABA concentration by comparing the peak area to a standard curve of known GABA concentrations.
In Vivo Microdialysis for Extracellular GABA Measurement
This protocol provides a general framework for in vivo microdialysis in rodents.[18][19]
4.2.1. Materials and Reagents
-
Microdialysis probe
-
Stereotaxic apparatus
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system for GABA analysis (as described in 4.1)
4.2.2. Surgical Procedure
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant the microdialysis probe into the desired brain region (e.g., hippocampus, striatum).
4.2.3. Microdialysis
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period for the tissue to recover from the probe insertion.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
4.2.4. Sample Analysis
-
Analyze the collected dialysate samples for GABA concentration using a sensitive analytical method such as HPLC with fluorescence or electrochemical detection.[20]
GABA Transaminase (GABA-T) Activity Assay
This protocol is based on a commercially available colorimetric assay kit.[21]
4.3.1. Principle
The assay measures the activity of GABA-T through a series of coupled enzymatic reactions that result in the formation of a colored product, which can be measured spectrophotometrically.
4.3.2. Procedure
-
Prepare cell or tissue lysates according to the kit's instructions.
-
Add the sample to a 96-well plate.
-
Add the GABA-T substrate solution to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).[21]
-
Add a developer solution that reacts with the product of the GABA-T reaction to produce a color change.
-
Incubate for a further period to allow for color development.
-
Measure the absorbance at the specified wavelength (e.g., 492 nm) using a microplate reader.[21]
-
Calculate GABA-T activity based on a standard curve.
Glutamic Acid Decarboxylase (GAD) Activity Assay
This protocol is based on a commercially available fluorometric assay kit.[22]
4.4.1. Principle
This assay measures GAD activity by quantifying the amount of GABA produced. The GABA is then used in a series of enzymatic reactions that lead to the generation of a fluorescent product.
4.4.2. Procedure
-
Prepare tissue homogenates in the provided assay buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Use a spin column to remove small interfering molecules.
-
Add the prepared sample to a 96-well plate.
-
Add the GAD substrate and cofactor to start the reaction.
-
Incubate for a specified time.
-
Add a developer mix containing a probe that will fluoresce upon reaction with the products of the GABA conversion.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Determine GAD activity by comparing the fluorescence to a standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key pathways and workflows discussed in this guide.
References
- 1. Sodium valproate: kinetic profile and effects on GABA levels in various brain areas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An In-depth Analysis of this compound's R&D Progress [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Extended-release divalproex in bipolar and other psychiatric disorders: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Placebo-controlled study of this compound for agitation in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute effects of sodium valproate and gamma-vinyl GABA on regional amino acid metabolism in the rat brain: incorporation of 2-[14C]glucose into amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of valproate on brain GABA: comparison with various medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound increases plasma GABA levels in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of valproate and other antiepileptic drugs on brain glutamate, glutamine, and GABA in patients with refractory complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Plasma GABA predicts acute response to divalproex in mania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. akjournals.com [akjournals.com]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bmrservice.com [bmrservice.com]
- 22. abcam.com [abcam.com]
Divalproex Sodium's Effect on Voltage-Gated Sodium and Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Divalproex sodium, a cornerstone in the management of epilepsy, bipolar disorder, and migraine, exerts its therapeutic effects through a multifaceted mechanism of action. A critical component of this mechanism involves the modulation of neuronal excitability via interaction with voltage-gated ion channels. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on voltage-gated sodium (NaV) and calcium (CaV) channels. It consolidates quantitative data from electrophysiological studies, details experimental protocols for assessing these interactions, and presents visual representations of the underlying mechanisms and workflows. The evidence strongly indicates that valproic acid (VPA), the active moiety of this compound, preferentially inhibits T-type voltage-gated calcium channels and modulates the function of voltage-gated sodium channels, contributing to its broad-spectrum clinical efficacy.
Interaction with Voltage-Gated Sodium Channels (NaV)
Valproic acid modulates voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials. The primary mechanism of action is not a direct pore block, but rather an interaction with the channel's voltage-sensing machinery, leading to a stabilization of the inactivated state.
Quantitative Data: Electrophysiological Studies
The inhibitory effects of valproic acid on various voltage-gated sodium channel isoforms have been quantified using patch-clamp electrophysiology. The following table summarizes the available half-maximal inhibitory concentration (IC50) values and effects on channel kinetics.
| Channel Subtype | Cell Type | IC50 | Key Effects on Channel Kinetics | Reference(s) |
| NavMs (prokaryotic homolog) | HEK293t cells | 691 μM | Induces a 12-mV hyperpolarizing shift in the voltage-dependence of steady-state inactivation. | [1] |
| Nav1.5 (cardiac) | HEK293 cells | 2022 ± 25 µM | Causes a hyperpolarizing shift of steady-state inactivation and delays recovery from inactivation. | [2] |
| Transient Na+ Current (human cortical neurons) | Acutely isolated human cortical neurons | EC50 for inactivation shift: 1.4 ± 0.2 mM | Induces a concentration-dependent hyperpolarizing shift in steady-state inactivation (maximal shift of 9.6 ± 0.9 mV). | [3] |
| Persistent Na+ Current (rat neocortical neurons) | Acutely dissociated rat neocortical neurons | Significant reduction at 10-30 μM | Selectively reduces the persistent fraction of the sodium current (INaP) with minimal effect on the fast transient current (INaf) at low concentrations. | [4] |
Mechanism of Action: Allosteric Modulation
Studies suggest that valproic acid does not directly block the pore of the sodium channel in the manner of classic local anesthetics. Instead, it is proposed to bind to the voltage sensor domain (VSD) of the channel.[1] This allosteric interaction is thought to stabilize the inactivated state of the channel, making it less available to open in response to depolarization. This "use-dependent" or "state-dependent" inhibition is more pronounced at higher firing frequencies, characteristic of epileptic seizures.
Caption: Mechanism of this compound on NaV Channels.
Interaction with Voltage-Gated Calcium Channels (CaV)
This compound also modulates voltage-gated calcium channels, with a notable selectivity for low-voltage-activated (LVA) or T-type calcium channels over high-voltage-activated (HVA) channels. This action is particularly relevant to its efficacy in absence seizures.
Quantitative Data: Electrophysiological Studies
Quantitative data on the inhibitory effects of valproic acid on T-type calcium channels is less extensive than for sodium channels. However, studies consistently demonstrate a selective reduction of T-type currents.
| Channel Subtype | Animal Model/Cell Type | Effect | Key Observations | Reference(s) |
| T-type (low-threshold) | Rat nodose ganglion neurons | Concentration-dependent reduction of current | No effect on high-threshold (N and L type) calcium currents. Did not affect the rate or voltage-dependency of T-type current activation. | [5] |
| T-type | Thalamocortical neurons from WAG/Rij rats (model of absence epilepsy) | 53% block of T-type current | Block was greater in the epilepsy model compared to control rats (20% block). | [6] |
| T-type (general) | Cultured rat neocortical neurons | Increased voltage-dependent inward current (presumed Ca2+) | This effect was observed at concentrations >0.5 mM and was not reversible. | [7] |
Mechanism of Action: Reduction of T-type Current
The precise mechanism by which valproic acid reduces T-type calcium channel currents is not fully elucidated. However, it is understood to decrease the flow of calcium ions through these channels, which are crucial for the generation of the characteristic spike-and-wave discharges seen in absence seizures. By dampening this current, this compound helps to normalize thalamocortical rhythm.
Caption: this compound's Effect on T-type Calcium Channels.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for NaV Channel Analysis
This protocol is adapted from methodologies used to study the effects of valproic acid on voltage-gated sodium channels.[1]
Objective: To measure the effect of this compound (valproic acid) on the currents and gating kinetics of a specific voltage-gated sodium channel subtype expressed in a heterologous system (e.g., HEK293t cells).
Materials:
-
Cells: HEK293t cells transiently or stably expressing the human NaV channel of interest (e.g., Nav1.1, Nav1.2, Nav1.6).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high concentration stock (e.g., 100 mM) in the external solution. Serial dilutions are made to achieve the final desired concentrations.
-
Patch-clamp rig: Microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).
-
Borosilicate glass capillaries: For pulling patch pipettes (resistance of 2-4 MΩ when filled with internal solution).
Procedure:
-
Cell Preparation: Culture cells to 50-80% confluency. On the day of recording, gently dissociate cells and plate them onto glass coverslips in the recording chamber.
-
Pipette Fabrication and Filling: Pull pipettes and fire-polish the tips. Fill with internal solution, ensuring no air bubbles are present.
-
Seal Formation: Approach a cell with the pipette while applying positive pressure. Once contact is made (indicated by an increase in resistance), release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: After seal formation, apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Data Acquisition:
-
Tonic Block: Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state. Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. After a stable baseline is established, perfuse the cell with increasing concentrations of this compound and record the reduction in peak current amplitude.
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses to a range of potentials (e.g., -140 mV to 0 mV in 10 mV increments) followed by a test pulse to 0 mV. Plot the normalized peak current against the prepulse potential to generate the steady-state inactivation curve. Repeat in the presence of this compound to observe any shift in the curve.
-
Recovery from Inactivation: Use a two-pulse protocol. A depolarizing pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied. Measure the recovery of the current as a function of the interval duration in the absence and presence of the drug.
-
-
Data Analysis: Analyze data using appropriate software. Fit concentration-response data to the Hill equation to determine the IC50. Fit steady-state inactivation data to a Boltzmann function to determine the half-inactivation potential (V1/2).
Caption: Workflow for Patch-Clamp Analysis of this compound.
Radioligand Binding Assay (Hypothetical Protocol)
While specific radioligand binding assays for this compound on ion channels are not prominently described in the literature, a hypothetical protocol can be outlined based on standard binding assay principles. This is likely due to the low affinity of the interaction, making it challenging to detect with this method.
Objective: To determine the binding affinity (Ki) of this compound for a specific voltage-gated sodium or calcium channel subtype.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing a high density of the target channel.
-
Radioligand: A high-affinity, subtype-selective radiolabeled ligand for the target channel (e.g., [3H]batrachotoxin for NaV channels, though VPA's binding site is different).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
This compound: Unlabeled, for competition.
-
Filtration apparatus: Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Conclusion
This compound exerts a significant and clinically relevant modulatory effect on both voltage-gated sodium and T-type calcium channels. Its interaction with sodium channels is characterized by a state-dependent inhibition, preferentially targeting the inactivated state through a proposed interaction with the voltage sensor domain. This leads to a reduction in neuronal hyperexcitability. For calcium channels, this compound selectively reduces currents through T-type channels, an action thought to be central to its efficacy in absence seizures. The quantitative data, while more robust for sodium channels, consistently supports a mechanism of action that involves the dampening of excessive neuronal firing. Further research is warranted to elucidate the precise binding sites and to quantify the effects on a broader range of neuronal ion channel subtypes, which will aid in the development of more targeted and effective therapies.
References
- 1. Valproic acid interactions with the NavMs voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproic acid interactions with the NavMs voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of valproic acid on sodium currents in cortical neurons from patients with pharmaco-resistant temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valproate selectively reduces the persistent fraction of Na+ current in neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic acid selectively reduces the low-threshold (T) calcium current in rat nodose neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Release property study on the novel this compound enteric-coated capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects induced by the antiepileptic drug valproic acid upon the ionic currents recorded in rat neocortical neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Epigenetic Modifications Induced by Divalproex Sodium In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divalproex sodium, a coordination compound of sodium valproate and valproic acid, is a widely prescribed medication for epilepsy, bipolar disorder, and migraine headaches. Beyond its established neurological applications, its active moiety, valproic acid (VPA), has garnered significant attention for its role as an epigenetic modulator. In vitro studies have extensively demonstrated that VPA can induce significant changes in the epigenetic landscape of cells, primarily through its activity as a histone deacetylase (HDAC) inhibitor.[1] This technical guide provides an in-depth overview of the core epigenetic modifications induced by this compound in vitro, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Epigenetic Mechanisms of this compound (Valproic Acid)
The primary epigenetic mechanism of VPA is the inhibition of Class I and IIa histone deacetylases (HDACs).[2] HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure (heterochromatin) and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, resulting in a more relaxed chromatin state (euchromatin). This "open" chromatin allows transcription factors and the transcriptional machinery to access DNA more readily, leading to altered gene expression.[2]
Beyond histone acetylation, VPA has also been shown to influence other epigenetic marks, including DNA methylation.[3][4] Some studies report that VPA can lead to the demethylation of CpG islands in the promoter regions of certain genes, further contributing to their re-expression.[3][4] The interplay between these epigenetic modifications ultimately orchestrates the diverse cellular responses observed upon VPA treatment, including cell cycle arrest, differentiation, and apoptosis.[1][5]
Quantitative Data on Epigenetic Modifications
The following tables summarize quantitative data from various in vitro studies investigating the effects of this compound (valproic acid) on histone acetylation, DNA methylation, and gene expression.
Table 1: VPA-Induced Changes in Histone Acetylation
| Cell Line | VPA Concentration | Treatment Duration | Histone Mark | Fold Increase in Acetylation (approx.) | Reference |
| MCF-7 (Breast Cancer) | 2 mmol/L | 4 hours | Acetyl-H4 | Time-dependent increase observed | [6] |
| MCF-7 (Breast Cancer) | 0.25 - 3 mmol/L | 48 hours | Acetyl-H3 & Acetyl-H4 | Dose-dependent increase observed | [6] |
| Human Glioblastoma Cells | 1.2 and 5.0 mmol/L | 3 days | Acetyl-H3 | Increased expression noted | [5] |
| HeLa (Cervical Cancer) | 0.5 and 2 mM | 24 hours | Acetyl-H3 | Global hyperacetylation confirmed | [7] |
Table 2: VPA-Induced Changes in DNA Methylation
| Cell Line | VPA Concentration | Treatment Duration | Gene Promoter | Change in Methylation | Reference |
| HEK 293 (Embryonic Kidney) | 1 mM | 24 hours - 5 days | MAGEB2 | Extensive demethylation | [3] |
| Neuroblastoma (LA1-55n) | 1 mM | 2 and 7 days | THBS1 | Decreased methylation | [4] |
| Neuroblastoma (LA1-55n) | 1 mM | 2 and 7 days | RASSF1A | Decreased methylation | [4] |
| Glioblastoma (T98G) | 250-500 µM | 24 hours | Global DNA | Increased methylation | [8] |
| Glioblastoma (T98G) | 250-500 µM | 48 hours | Global DNA | Decreased methylation (demethylation) | [8] |
Table 3: VPA-Induced Changes in Gene Expression
| Cell Line | VPA Concentration | Treatment Duration | Gene | Fold Change in Expression (approx.) | Reference |
| Human Glioblastoma Cells | 1.2 and 5.0 mmol/L | 3 days | p21 | Upregulated | [5] |
| HeLa (Cervical Cancer) | 0.5 and 2 mM | 24 hours | p21 (protein) | ~1.6 - 1.9 fold increase | [7] |
| Neuroblastoma (NBL-W-N) | Not specified | 2 days | HIN-1 | ~7-fold increase | [4] |
| Neuroblastoma (NBL-W-N) | Not specified | 2 days | THBS1, CASP8, SPARC, CDKN1A, HIC1, CDKN1B | Upregulated | [4] |
| Glioblastoma (U87, U251, LN18) | Not specified | Not specified | p21/WAF1 | Upregulated |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathway of VPA's epigenetic action and a typical experimental workflow for its analysis.
References
- 1. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Valproic acid shows potent antitumor effect with alteration of DNA methylation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic administration of valproic acid inhibits prostate cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium valproate affects the expression of p16INK4a and p21WAFI/Cip1 cyclin‑dependent kinase inhibitors in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cross-reactivity between histone demethylase inhibitor valproic acid and DNA methylation in glioblastoma cell lines [frontiersin.org]
- 8. Valproic acid induces p21 and topoisomerase-II (alpha/beta) expression and synergistically enhances etoposide cytotoxicity in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Properties of Divalproex Sodium in Preclinical Models: A Technical Guide
Abstract: Divalproex sodium, and its active component valproic acid (VPA), is a well-established pharmaceutical agent for epilepsy and bipolar disorder. A substantial body of preclinical evidence has illuminated its potent neuroprotective properties across a range of neurological insults and neurodegenerative disease models. This technical guide provides an in-depth review of these neuroprotective effects, focusing on the underlying molecular mechanisms, efficacy data from various preclinical models, and the experimental protocols used to generate this evidence. Key mechanisms of action include histone deacetylase (HDAC) inhibition, glycogen synthase kinase-3β (GSK-3β) inhibition, modulation of neurotrophic factors, and anti-inflammatory and anti-apoptotic effects. This document summarizes quantitative outcomes in models of Alzheimer's disease, Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis, stroke, and traumatic brain injury, offering a valuable resource for researchers, scientists, and professionals in drug development.
Core Neuroprotective Mechanisms of Valproic Acid (VPA)
The neuroprotective effects of VPA are not attributed to a single mode of action but rather to its ability to modulate multiple, interconnected intracellular signaling pathways. The primary mechanisms that have been extensively validated in preclinical studies are HDAC inhibition and GSK-3β inhibition, which in turn trigger a cascade of downstream effects, including anti-inflammatory, anti-apoptotic, and pro-survival signals.
Histone Deacetylase (HDAC) Inhibition
VPA is a direct inhibitor of class I and IIa histone deacetylases (HDACs).[1][2] By inhibiting HDACs, VPA promotes histone hyperacetylation, leading to a more relaxed chromatin structure that allows for the transcription of genes involved in neuronal survival, plasticity, and anti-inflammatory responses.[3][4][5] This epigenetic modulation is a cornerstone of VPA's neuroprotective capacity.[3] For instance, VPA-induced HDAC inhibition upregulates the expression of neuroprotective proteins like Brain-Derived Neurotrophic Factor (BDNF) and the anti-apoptotic protein Bcl-2.[6][7][8]
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, including apoptosis and inflammation, and its hyperactivity is a pathological feature of several neurodegenerative diseases.[9][10] VPA indirectly inhibits GSK-3β activity, primarily by stimulating its inhibitory phosphorylation at the Ser9 residue.[9][11][12] This inhibition is mediated through the activation of upstream signaling pathways such as PI3K/Akt and ERK/MAPK.[13] By inhibiting GSK-3β, VPA can reduce the hyperphosphorylation of tau protein (a hallmark of Alzheimer's disease), decrease amyloid-β (Aβ) production, and promote cell survival.[9][14][15]
Anti-inflammatory and Anti-oxidative Effects
Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component in the pathology of both acute neuronal injury and chronic neurodegeneration.[16][17] VPA exerts potent anti-inflammatory effects by suppressing the activation of microglia and reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][15][18] This is partly achieved by inhibiting the NF-κB signaling pathway.[16][19] VPA has also been shown to reduce oxidative stress by decreasing lipid peroxidation and nitrite levels in the brain following ischemic injury.[20]
Modulation of Neurotrophic Factors and Anti-Apoptotic Signaling
VPA enhances neuronal survival by modulating key factors involved in cell life and death. It consistently upregulates the expression of BDNF, a critical neurotrophin for neuronal growth, differentiation, and survival.[19][21][22][23] The upregulation of BDNF can be a result of HDAC inhibition or activation of specific gene promoters.[5][23][24] Furthermore, VPA promotes cell survival by increasing the expression of the anti-apoptotic protein Bcl-2 while down-regulating pro-apoptotic proteins like Bax.[4][6]
Efficacy in Preclinical Models of Neurodegeneration
VPA has been evaluated in numerous rodent models of chronic neurodegenerative diseases, consistently demonstrating beneficial effects on pathology and behavior.
Alzheimer's Disease (AD)
In transgenic mouse models of AD, VPA treatment has been shown to tackle key aspects of the disease's pathology. It reduces the production of amyloid-β (Aβ) and the formation of neuritic plaques.[14][25] This is achieved by inhibiting GSK-3β-mediated γ-secretase cleavage of the amyloid precursor protein (APP).[14] Consequently, VPA administration improves memory and learning deficits observed in these models.[11][14][26] Studies also show VPA can increase the levels of acetylated histone H3 and the anti-apoptotic protein Bcl-2 in the hippocampus of AD model mice.[16]
| Preclinical Model | VPA Dosage | Key Outcome Measure | Result | Citation |
| APP23 Transgenic Mice | 30 mg/kg/day (1 mo) | Spatial Memory (Morris Water Maze) | Improved escape latency and path length vs. vehicle. | [14] |
| APP23 Transgenic Mice | 30 mg/kg/day (1 mo) | APP C-terminal fragments (C99 & C83) | Increased by 227.7 ± 36.8% vs. controls. | [14] |
| APPswe/PS1dE9 Mice | 150 mg/kg (twice daily, 5 wks) | Long-term Recognition Memory | Potently enhanced memory performance vs. controls. | [26] |
| APP/PS1 Transgenic Mice | Not specified | Aβ Deposition | Markedly decreased Aβ deposition vs. vehicle. | [16] |
| 3xTgAD Mice | Not specified (4 wks) | Hippocampal Neurogenesis | Promoted cell proliferation and density of immature neurons. | [11] |
Parkinson's Disease (PD)
In toxin-based models of PD, such as those induced by rotenone or 6-OHDA, VPA protects dopaminergic neurons from degeneration.[27][28] Treatment with VPA prevents the drop in tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra and striatum and counteracts the toxin-induced loss of striatal dopamine.[27] The neuroprotective effects in PD models are linked to VPA's ability to inhibit HDACs, increase histone H3 acetylation, and reduce neuroinflammation by suppressing microglial activation.[1][27][29] VPA also counteracts alterations in α-synuclein, a protein central to PD pathology.[27]
| Preclinical Model | VPA Dosage | Key Outcome Measure | Result | Citation |
| Rotenone Rat Model | 2% VPA in chow (4 wks) | Striatal Dopamine Levels | Prevented the ~50% drop caused by rotenone. | [27] |
| Rotenone Rat Model | 2% VPA in chow (4 wks) | Nigral Neuron Death | Significantly counteracted neuronal death. | [27] |
| LRRK2 R1441G Transgenic Mice | Not specified | TH-positive neurons (Substantia Nigra) | Increased the number of surviving neurons. | [1] |
| LRRK2 R1441G Transgenic Mice | Not specified | Microglial Activation (Iba-1) | Reduced the number of activated microglia. | [1] |
| MPP+ in vitro model | Dose-dependent | Dopaminergic Neuron Survival | Reversed MPP+-induced apoptosis. | [13] |
Huntington's Disease (HD)
Preclinical studies using transgenic mouse models of HD (e.g., N171-82Q, YAC128) show that VPA can delay disease onset, improve motor deficits, and extend lifespan.[7][30][31] The therapeutic effects are associated with its function as an HDAC inhibitor, which may counteract the transcriptional dysregulation seen in HD.[31][32] VPA has also been shown to reduce the aggregation of the mutant huntingtin protein.[7] Some studies indicate that combined treatment of VPA with lithium, another GSK-3 inhibitor, produces more effective and synergistic neuroprotective results than either drug alone.[30][33]
| Preclinical Model | VPA Dosage | Key Outcome Measure | Result | Citation |
| N171-82Q Transgenic Mice | 100 mg/kg/day (i.p.) | Survival | Significantly prolonged survival vs. vehicle. | [31] |
| N171-82Q Transgenic Mice | 100 mg/kg/day (i.p.) | Spontaneous Locomotor Activity | Significantly ameliorated diminished activity. | [31] |
| N171-82Q Mice | VPA in diet | Depressive-like Behaviors | Alleviated depressive-like symptoms. | [33] |
| Malonate-induced HD Mice | Not specified | Brain Lesion Size | Mice treated with VPA had smaller lesions. | [7] |
Amyotrophic Lateral Sclerosis (ALS)
In the SOD1G93A transgenic mouse model of ALS, VPA treatment has been shown to prolong the duration of the disease.[6][8] In vitro, VPA protected spinal motor neurons from glutamate-induced excitotoxicity.[6] The mechanisms are believed to involve its anti-apoptotic properties, including the upregulation of Bcl-2, and the inhibition of GSK-3β.[6][8] Despite these promising preclinical results, a clinical trial in ALS patients did not show a beneficial effect on survival or disease progression, highlighting the challenges of translating preclinical findings.[34][35][36]
| Preclinical Model | VPA Dosage | Key Outcome Measure | Result | Citation |
| SOD1G93A ALS Mice | Effective dose for epilepsy models | Disease Duration | Significant prolongation in both pre- and post-onset treatment. | [6] |
| Spinal Cord Slice Culture | Not specified | Motor Neuron Survival (vs. Glutamate) | Protected spinal motor neurons from cell death. | [6] |
Efficacy in Preclinical Models of Acute Neuronal Injury
VPA's neuroprotective actions are also prominent in models of acute injury, where secondary injury cascades involving inflammation and apoptosis play a major role.
Ischemic Stroke and Intracerebral Hemorrhage (ICH)
In rodent models of brain ischemia and ICH, VPA administration reduces infarct volume, inhibits cell death around the hematoma, and improves functional recovery.[4][20] These effects are linked to its ability to inhibit HDACs and GSK-3, leading to reduced inflammation (lower iNOS and COX-2 expression), decreased oxidative stress, and upregulation of anti-apoptotic (Bcl-2, Bcl-xl) and heat-shock proteins (HSP70).[4][20][37]
| Preclinical Model | VPA Dosage | Key Outcome Measure | Result | Citation |
| Rat ICH Model | 300 mg/kg (twice daily, i.p.) | Functional Recovery | Showed better functional recovery from 1 day to 4 weeks post-ICH. | [4] |
| Rat ICH Model | 300 mg/kg (twice daily, i.p.) | Inflammatory Cell Infiltration | VPA treatment inhibited infiltration. | [4] |
| Rat Brain Ischemia Model | 25, 50, 100 mg/kg (p.o.) | Memory Deficits | Reversed memory deficits observed in untreated ischemic group. | [20] |
| Rat Brain Ischemia Model | 25, 50, 100 mg/kg (p.o.) | Brain Nitrite & Lipid Peroxidation | Reversed increases seen in untreated ischemic group. | [20] |
Traumatic Brain Injury (TBI)
In swine models of TBI combined with hemorrhagic shock, VPA treatment has been shown to provide long-term neuroprotection.[19] Thirty days post-injury, VPA-treated animals showed significantly attenuated neuronal apoptosis, inflammation, and degeneration.[19] Specifically, VPA reduced the expression of markers for activated microglia (Iba1) and reactive astrocytes (GFAP), decreased the accumulation of Aβ and phosphorylated-Tau, and suppressed the pro-inflammatory NF-κB pathway.[19] Furthermore, VPA treatment significantly increased the expression of BDNF, promoting neurogenesis and recovery.[19]
| Preclinical Model | VPA Dosage | Key Outcome Measure | Result | Citation |
| Swine TBI + Hemorrhagic Shock | Not specified | Nuclear NF-κB Expression (30 days post) | Significantly decreased vs. normal saline group. | [19] |
| Swine TBI + Hemorrhagic Shock | Not specified | BDNF Expression (30 days post) | Significantly increased vs. normal saline group. | [19] |
| Swine TBI + Hemorrhagic Shock | Not specified | Iba1 and GFAP Expression (30 days post) | Significantly attenuated vs. normal saline group. | [19] |
Experimental Protocols and Methodologies
The following section details common methodologies employed in the preclinical evaluation of VPA's neuroprotective properties.
Animal Models
-
Alzheimer's Disease: APPswe/PS1dE9 and APP23 double transgenic mice are commonly used.[14][16][38] These models overexpress human mutant APP and presenilin-1, leading to age-dependent Aβ plaque formation and cognitive deficits.
-
Parkinson's Disease: Models are typically induced by neurotoxins. Sub-chronic administration of rotenone (a mitochondrial complex I inhibitor) or stereotactic injection of 6-hydroxydopamine (6-OHDA) into the striatum of rats or mice is used to selectively destroy dopaminergic neurons.[27][28] Genetic models like the LRRK2 R1441G transgenic mouse are also used.[1]
-
Huntington's Disease: Transgenic mouse models such as N171-82Q and YAC128, which express a mutant human huntingtin gene with expanded CAG repeats, are standard.[31][33]
-
Ischemic Stroke: Global cerebral ischemia can be induced in rats by the temporary bilateral clamping of the common carotid arteries.[20]
Drug Administration
VPA (or its sodium salt) is administered through various routes, including intraperitoneal (i.p.) injection, oral gavage (p.o.), or mixed into the diet.[20][27][31] Dosages vary widely depending on the model and study goals, but often range from 30 mg/kg to 300 mg/kg.[4][14] Treatment can be acute (administered shortly after an injury like ICH) or chronic (daily for several weeks or months in neurodegenerative models).[4][14]
Behavioral Assessments
-
Morris Water Maze (MWM): This is a standard test for spatial learning and memory, frequently used in AD models. Mice are trained to find a hidden platform in a pool of opaque water. Escape latency (time to find the platform) and path length are measured. A probe trial with the platform removed assesses memory retention.[11][14]
-
Open-Field Test: Used to assess general locomotor activity and anxiety-related behaviors. The animal's movement, time spent in the center versus the periphery, and total distance traveled are recorded.[38]
-
Rotarod Test: This test evaluates motor coordination and balance, particularly relevant for PD and HD models. Animals are placed on a rotating rod, and the latency to fall is measured.
Histological and Immunohistochemical Analysis
Following euthanasia, brain tissue is collected, fixed, and sectioned. Specific cell types and pathological markers are visualized using immunohistochemistry with specific antibodies. Common markers include:
-
Tyrosine Hydroxylase (TH): To identify and quantify dopaminergic neurons in PD models.[27]
-
Iba1 (Ionized calcium-binding adapter molecule 1): To identify microglia and assess neuroinflammation.[1][19]
-
GFAP (Glial fibrillary acidic protein): To identify reactive astrocytes.[19]
-
Cresyl Violet or NeuN: For general neuronal counting and assessment of cell loss or lesion volume.
Biochemical Assays
Brain tissue homogenates are used for quantitative analysis of proteins and other molecules.
-
Western Blotting: Used to measure the levels of specific proteins and their phosphorylation status. Key proteins analyzed include total and phosphorylated GSK-3β (p-Ser9-GSK-3β), APP and its fragments, Bcl-2, Bax, acetylated histones (Ac-H3), and components of signaling pathways like Akt and ERK.[9][11][14]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used for precise quantification of soluble and insoluble Aβ40 and Aβ42 levels in AD models, or for measuring cytokine concentrations.[38]
-
HDAC Activity Assay: Commercially available kits are used to measure the inhibitory effect of VPA on total HDAC activity in brain tissue lysates.[26]
Summary and Future Directions
The preclinical evidence overwhelmingly supports the neuroprotective potential of this compound/VPA across a wide spectrum of neurological disorders. Its multifaceted mechanism of action, targeting fundamental pathological processes like epigenetic dysregulation, aberrant protein phosphorylation, neuroinflammation, and apoptosis, makes it a compelling candidate for disease modification. The quantitative data from animal models of Alzheimer's, Parkinson's, Huntington's diseases, and acute neuronal injury consistently demonstrate significant therapeutic benefits.
However, a critical challenge remains in the clinical translation of these findings, as exemplified by the lack of efficacy in an ALS clinical trial.[35] Future research should focus on optimizing dosing regimens, identifying the therapeutic window for intervention in different diseases, and potentially using VPA in combination with other agents to achieve synergistic effects.[33] Further investigation into the specific downstream gene targets of VPA's HDAC-inhibiting action will be crucial for refining its therapeutic application and developing novel drugs that mimic its beneficial effects with greater specificity and fewer side effects. This robust preclinical foundation provides a strong rationale for continued investigation into the role of VPA and related compounds in combating neurodegeneration.
References
- 1. HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproic Acid and Other HDAC Inhibitors Induce Microglial Apoptosis and Attenuate Lipopolysaccharide- induced Dopaminergic Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valproic acid-mediated neuroprotection in intracerebral hemorrhage via histone deacetylase inhibition and transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benefit of valproic acid in suppressing disease progression of ALS model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Insight Into the Role of Valproic Acid in Neurodegenerative Disorders: An Updated Review [biomedrb.com]
- 8. mdpi.com [mdpi.com]
- 9. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase‐3β Signaling Pathway in an Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Valproic Acid Protects Primary Dopamine Neurons from MPP+-Induced Neurotoxicity: Involvement of GSK3β Phosphorylation by Akt and ERK through the Mitochondrial Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Valproic acid inhibits Aβ production, neuritic plaque formation, and behavioral deficits in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beyond epilepsy: The expanding role of valproic acid in Alzheimer disease therapy – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Valproic acid alleviates memory deficits and attenuates amyloid-β deposition in transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Valproic Acid Reduces Neuroinflammation to Provide Retinal Ganglion Cell Neuroprotection in the Retina Axotomy Model [frontiersin.org]
- 18. Valproic Acid Reduces Neuroinflammation to Provide Retinal Ganglion Cell Neuroprotection in the Retina Axotomy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Valproic Acid Attenuates Neural Apoptosis, Inflammation, and Degeneration 30 Days after Traumatic Brain Injury, Hemorrhagic Shock, and Polytrauma in a Swine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective effects of valproic acid on brain ischemia are related to its HDAC and GSK3 inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of lithium and valproic acid on BDNF protein and gene expression in an in vitro human neuron-like model of degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of brain-derived neurotrophic factor expression and spatial memory after valproic acid administration in animal model of hippocampal degeneration - Feyz Medical Sciences Journal [feyz.kaums.ac.ir]
- 23. The mood stabilizers lithium and valproate selectively activate the promoter IV of brain-derived neurotrophic factor in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dual mechanisms for the regulation of brain-derived neurotrophic factor by valproic acid in neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chronic this compound use and brain atrophy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Valproate Improves Memory Deficits in an Alzheimer’s disease Mouse Model: Investigation of Possible Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Valproic acid is neuroprotective in the rotenone rat model of Parkinson's disease: involvement of alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Valproic Acid Neuroprotection in the 6-OHDA Model of Parkinson's Disease Is Possibly Related to Its Anti-Inflammatory and HDAC Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 29. HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice [en-journal.org]
- 30. Preclinical and Clinical Investigations of Mood Stabilizers for Huntington's Disease: What Have We Learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Valproate ameliorates the survival and the motor performance in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Combined treatment with the mood stabilizers lithium and valproate produces multiple beneficial effects in transgenic mouse models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. semanticscholar.org [semanticscholar.org]
- 35. Randomized sequential trial of valproic acid in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. academic.oup.com [academic.oup.com]
Divalproex Sodium and Neuronal Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divalproex sodium, a cornerstone in the treatment of epilepsy, bipolar disorder, and migraine, exerts a complex and multifaceted influence on neuronal mitochondrial function. This technical guide synthesizes the current understanding of its impact, delineating the intricate signaling pathways, summarizing key quantitative findings, and providing detailed experimental protocols for the investigation of these effects. While recognized for its neuroprotective properties, this compound also presents a paradoxical profile of mitochondrial modulation, including the induction of both mitochondrial biogenesis and dysfunction. This document aims to provide a comprehensive resource for researchers and drug development professionals investigating the mechanisms of this compound and its potential therapeutic applications and liabilities related to mitochondrial biology.
Introduction
The mitochondrion, a central hub for cellular metabolism and apoptosis, is a critical organelle in neurons due to their high energy demands. This compound, which dissociates into valproate in the gastrointestinal tract, has been shown to modulate mitochondrial functions through various mechanisms. These include the inhibition of histone deacetylases (HDACs), which alters the expression of nuclear-encoded mitochondrial genes, and direct effects on mitochondrial enzymes and membranes.[1][2] Understanding the dual role of this compound—both in promoting neuronal survival and in potentially inducing mitochondrial toxicity—is paramount for its safe and effective therapeutic use and for the development of novel neuroprotective strategies.
Quantitative Impact of this compound on Neuronal Mitochondrial Parameters
The following tables summarize the quantitative effects of valproic acid (VPA), the active component of this compound, on key mitochondrial and cellular parameters in neuronal and related cell models.
Table 1: Effects of Valproic Acid on Cell Viability, ATP Production, and Mitochondrial Membrane Potential
| Cell Line | VPA Concentration | Treatment Duration | Effect on Cell Viability | Effect on ATP Production | Effect on Mitochondrial Membrane Potential (MMP) | Reference |
| SH-SY5Y | 5 mM and 10 mM | 24 hours | Significantly reduced (p < 0.001) | - | - | [3] |
| SH-SY5Y | 5 mM and 10 mM | 4 hours | - | Significantly inhibited (p < 0.001) | - | [3] |
| SH-SY5Y | 5 mM and 10 mM | 4 hours | - | - | Significantly decreased (p < 0.01 at 5 mM; p < 0.001 at 10 mM) | [3] |
| HepG2 | 0-2.0 mM | 24-72 hours | Increased cell death | Depleted in galactose medium | Decreased | [4] |
Table 2: Effects of Valproic Acid on Mitochondrial Biogenesis and DNA
| Cell Line/Model | VPA Concentration/Dose | Treatment Duration | Effect on Mitochondrial DNA (mtDNA) Copy Number | Effect on Mitochondrial Biogenesis Markers (e.g., PGC-1α, TFAM) | Reference |
| SH-SY5Y | 1, 5, and 10 mM | Not specified | Increased in a dose-dependent manner | Increased protein levels of PGC-1α, TFAM, and COX4 | [3] |
| Bipolar Disorder Patients | Therapeutic levels | Not specified | Positive correlation with VPA concentration (r = 0.264, P = .041) | - | [5] |
| Mouse 3T3-L1 cells | 1 mM | 3 days | Decreased 5-hydroxymethylcytosine (5hmC) content | Decreased Tet1 mRNA expression and reduced mitochondrial TET1 protein | [1] |
Table 3: Effects of Valproic Acid on Oxidative Stress and Apoptosis
| Cell Line/Model | VPA Concentration/Dose | Treatment Duration | Effect on Reactive Oxygen Species (ROS) | Effect on Apoptosis | Reference |
| SH-SY5Y | 1, 5, and 10 mM | Not specified | Increased production | - | [3] |
| Primary Dopamine Neurons (MPP+ model) | 0.6 mM | 48 hours | - | Reversed MPP+-induced mitochondrial apoptosis (decreased Bax/Bcl-2 ratio, cytochrome c release, and caspase-9/3 cleavage) | [6] |
| Spinal Cord Injury (rat model) | 300 mg/kg | Every 12 hours | Inhibited superoxide anion production | Reduced motor neuron cell death by inhibiting cytochrome c release | [7] |
| SH-SY5Y (glutamate-induced excitotoxicity) | 1 mM | 24 hours | Reduced glutamate-induced increase in H2O2 and MDA levels | - | [8] |
Signaling Pathways Modulated by this compound
This compound influences several critical signaling pathways that converge on mitochondrial function and neuronal survival.
GSK-3β Inhibition Pathway
Valproic acid is known to inhibit glycogen synthase kinase-3β (GSK-3β), a key regulator of numerous cellular processes, including apoptosis and inflammation. VPA treatment increases the phosphorylation of GSK-3β at Ser9, which leads to its inactivation.[9] This inhibition of GSK-3β activity contributes to the neuroprotective effects of VPA by reducing tau hyperphosphorylation and enhancing the expression of cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF), both of which are crucial for synaptic function and neurite outgrowth.[10]
References
- 1. Effect of valproic acid on mitochondrial epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seragpsych.com [seragpsych.com]
- 3. Acute Valproate Exposure Induces Mitochondrial Biogenesis and Autophagy with FOXO3a Modulation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium valproate induces mitochondrial respiration dysfunction in HepG2 in vitro cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Valproic Acid Protects Primary Dopamine Neurons from MPP+-Induced Neurotoxicity: Involvement of GSK3β Phosphorylation by Akt and ERK through the Mitochondrial Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valproic Acid Protects Motor Neuron Death by Inhibiting Oxidative Stress and Endoplasmic Reticulum Stress-Mediated Cytochrome C Release after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of valproic acid on oxidative stress parameters of glutamate-induced excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase‐3β Signaling Pathway in an Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase-3β Signaling Pathway in an Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Anti-inflammatory Effects of Divalproex Sodium in the Central Nervous System: A Technical Guide
Core Concepts and Mechanisms
Divalproex sodium, a stable compound of sodium valproate and valproic acid (VPA), is a well-established treatment for epilepsy, bipolar disorder, and migraines.[1] Emerging research has illuminated its potent anti-inflammatory and neuroprotective properties within the central nervous system (CNS).[2] These effects are attributed to a multifaceted mechanism of action, making it a subject of significant interest for neuroinflammatory disorders.[1][3]
The primary anti-inflammatory mechanisms of this compound include:
-
Histone Deacetylase (HDAC) Inhibition: VPA is a known inhibitor of HDACs, particularly class I and IIa enzymes.[3][4] By inhibiting HDACs, VPA leads to the hyperacetylation of histones, which alters chromatin structure and modulates the expression of genes involved in inflammatory pathways.[3][5] This epigenetic modification is a key contributor to its anti-inflammatory and neuroprotective effects.[6][7]
-
Modulation of GABAergic Neurotransmission: this compound increases brain concentrations of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3][8] It achieves this by inhibiting GABA-degrading enzymes and blocking GABA reuptake, which enhances neuronal inhibition and can dampen inflammatory signaling.[8][9]
-
Inhibition of Pro-inflammatory Signaling Pathways: VPA has been shown to suppress key inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4][10] By preventing the activation of NF-κB, VPA reduces the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[10][11] Evidence also suggests modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to inflammatory stimuli.[2][12]
-
Regulation of Glial Cell Activity: VPA can attenuate the activation of microglia, the primary immune cells of the CNS.[6][13] Studies have shown that VPA can induce apoptosis in activated microglia and reduce microgliosis in response to injury, thereby limiting the production of neurotoxic inflammatory mediators.[2][6][14]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize quantitative data from preclinical studies, demonstrating the impact of VPA on key inflammatory markers in the CNS.
Table 1: Effect of Valproic Acid on Pro-inflammatory Cytokine Expression in a Traumatic Brain Injury (TBI) Model
| Inflammatory Marker | Sham Group | TBI Group | TBI + VPA Group | p-value (TBI vs. TBI + VPA) |
| TNF-α | Baseline | Significantly Increased | Significantly Decreased | p < 0.05 |
| IL-1β | Baseline | Significantly Increased | Significantly Decreased | p < 0.05 |
| IL-6 | Baseline | Significantly Increased | Significantly Decreased | p < 0.05 |
| Data adapted from a study on TBI-induced inflammation in vivo, where VPA treatment significantly decreased the enhancement of these cytokines in lesioned cortices 3 days post-injury.[13] |
Table 2: Effect of Valproic Acid on Cytokine Production in Dengue Virus-Infected Human Monocyte-Derived Macrophages (MDMs)
| Cytokine | Control (Infected MDMs) | 4 mM VPA (Pre-treatment) | % Reduction | 4 mM VPA (Post-treatment) | % Reduction |
| TNF-α | 123.7 pg/mL | 45.8 pg/mL | 63% | 15.7 pg/mL | 87.3% |
| IL-6 | 308.3 pg/mL | 22.2 pg/mL | 92.8% | 41.4 pg/mL | 86.6% |
| IL-8 | 26,216.8 pg/mL | 4221.5 pg/mL | 83.9% | 6196 pg/mL | 76.4% |
| IL-1β | 272 pg/mL | 41.4 pg/mL | 84.8% | 34.9 pg/mL | 87.2% |
| IL-10 | 495.2 pg/mL | 0.6 pg/mL | 99.9% | 1.6 pg/mL | 99.7% |
| This table illustrates the significant, dose-dependent reduction in pro-inflammatory cytokine secretion from DENV-infected macrophages following VPA treatment.[15] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used to assess the anti-inflammatory effects of VPA.
3.1. Animal Model of Neuroinflammation (e.g., Traumatic Brain Injury)
-
Objective: To investigate the in vivo anti-inflammatory effects of VPA following a CNS injury.
-
Methodology:
-
Induction of Injury: A controlled cortical impact or fluid percussion injury is induced in anesthetized rodents. Sham-operated animals undergo the surgical procedure without the injury.
-
Drug Administration: VPA (e.g., 300-500 mg/kg) or a vehicle control is administered intraperitoneally or via intragastric gavage at specified time points post-injury.[16][17]
-
Tissue Collection: At predetermined endpoints (e.g., 3 days post-TBI), animals are euthanized, and brain tissue (specifically the lesioned cortex) is collected.[13]
-
Analysis: Tissues are processed for various analyses, including ELISA to quantify cytokine levels, Western blotting for protein expression, and immunohistochemistry to assess glial cell activation (e.g., using Iba-1 for microglia).[13]
-
3.2. Cell Culture Model of Microglial Activation
-
Objective: To study the direct effects of VPA on activated microglial cells in vitro.
-
Methodology:
-
Cell Culture: A murine microglial cell line (e.g., BV-2) or primary microglia are cultured under standard conditions.[14]
-
Inflammatory Stimulation: Cells are treated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.[2][6]
-
VPA Treatment: Cells are co-treated or pre-treated with varying concentrations of VPA (e.g., 500-1000 µM).[14]
-
Analysis:
-
Cell Viability: Assessed using methods like the MTT assay to determine VPA's effect on cell survival and potential to induce apoptosis.[6][14]
-
Cytokine Measurement: The levels of secreted cytokines (e.g., TNF-α, IL-6) in the culture medium are quantified by ELISA.[10]
-
Western Blot: Cell lysates are analyzed to determine the expression and phosphorylation status of key signaling proteins in pathways like NF-κB and MAPK.[12]
-
Flow Cytometry: Used to analyze markers of apoptosis or protein acetylation levels, such as acetylated histone H3.[6]
-
-
3.3. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the concentration of specific cytokines in tissue homogenates or cell culture supernatants.
-
Methodology:
-
Sample Preparation: Brain tissue is homogenized in a lysis buffer, or cell culture medium is collected. Protein concentration in lysates is normalized.
-
Assay Procedure: A commercial ELISA kit is used according to the manufacturer's instructions. This typically involves adding samples and standards to a microplate pre-coated with a capture antibody for the target cytokine.
-
Detection: A detection antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable color change.
-
Quantification: The absorbance is read using a microplate reader, and the cytokine concentration is calculated based on a standard curve.[13]
-
Signaling Pathways and Experimental Workflows
4.1. Visualizing the NF-κB Signaling Pathway and VPA's Point of Intervention
The NF-κB pathway is a central regulator of inflammation.[18][19] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα.[18] Inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates and triggers the degradation of IκBα.[18] This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[19] VPA is understood to inhibit this pathway, in part, by preventing the degradation of IκBα.
Caption: VPA inhibits the canonical NF-κB pathway, reducing pro-inflammatory gene transcription.
4.2. Generalized Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of this compound in a preclinical setting.
Caption: A standard workflow for assessing the anti-inflammatory efficacy of this compound.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Valproic Acid Attenuates Microgliosis in Injured Spinal Cord and Purinergic P2X4 Receptor Expression in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Frontiers | Valproic Acid Reduces Neuroinflammation to Provide Retinal Ganglion Cell Neuroprotection in the Retina Axotomy Model [frontiersin.org]
- 5. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valproic Acid and Other HDAC Inhibitors Induce Microglial Apoptosis and Attenuate Lipopolysaccharide- induced Dopaminergic Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Divalproex - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Valproic Acid Protects Primary Dopamine Neurons from MPP+-Induced Neurotoxicity: Involvement of GSK3β Phosphorylation by Akt and ERK through the Mitochondrial Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Valproic Acid Attenuates Traumatic Brain Injury-Induced Inflammation in Vivo: Involvement of Autophagy and the Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Valproic acid induces caspase 3-mediated apoptosis in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Valproic Acid Downregulates Cytokine Expression in Human Macrophages Infected with Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Valproic acid attenuates inflammation in experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Valproic acid ameliorates inflammation in experimental autoimmune encephalomyelitis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of Divalproex Sodium: An In-depth Technical Guide for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divalproex sodium, a cornerstone in the management of various neurological and psychiatric disorders, exerts its therapeutic effects through a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the primary cellular targets of its active moiety, valproic acid (VPA). The document delves into the intricate interactions of VPA with key components of the central nervous system, including its well-established roles in the potentiation of GABAergic neurotransmission, modulation of voltage-gated ion channels, and inhibition of histone deacetylases (HDACs). Furthermore, this guide explores its impact on crucial signaling pathways, such as the extracellular signal-regulated kinase (ERK) and the Wnt/β-catenin pathways, which are integral to neuroprotection and synaptic plasticity. Quantitative data on therapeutic concentrations and inhibitory activities are presented in structured tables for comparative analysis. Detailed experimental protocols for assessing the engagement of these targets are provided to facilitate further research and drug development endeavors. Finally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the complex molecular interactions underlying the therapeutic efficacy of this compound.
Introduction
This compound, a stable coordination compound of sodium valproate and valproic acid, is a widely prescribed medication for epilepsy, bipolar disorder, and migraine prophylaxis.[1][2][3] Its broad spectrum of clinical efficacy is attributed to its ability to modulate multiple cellular targets, thereby stabilizing neuronal membranes, enhancing inhibitory neurotransmission, and regulating gene expression.[2][4] This guide aims to provide a detailed technical overview of these cellular targets and the downstream signaling cascades affected by this compound, offering a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.
Primary Cellular Targets
The pleiotropic effects of this compound can be attributed to its interaction with several key cellular targets.
Enhancement of GABAergic Neurotransmission
A primary mechanism of action of this compound is the enhancement of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][5] This is achieved through two main actions:
-
Inhibition of GABA Transaminase (GABA-T): Valproic acid inhibits GABA-T, the primary enzyme responsible for the degradation of GABA.[5][6] This inhibition leads to an accumulation of GABA in the synaptic cleft, thereby potentiating GABAergic neurotransmission.
-
Increased GABA Synthesis: Some evidence suggests that valproic acid may also stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[7]
Modulation of Voltage-Gated Sodium Channels
This compound exerts a state-dependent blockade of voltage-gated sodium channels (VGSCs), preferentially binding to the inactivated state of the channel.[3][8] This action limits the sustained, high-frequency repetitive firing of neurons that is characteristic of epileptic seizures.[4]
Inhibition of Histone Deacetylases (HDACs)
Valproic acid is a well-characterized inhibitor of class I and IIa histone deacetylases (HDACs).[9][10][11] By inhibiting HDACs, VPA leads to hyperacetylation of histones, resulting in a more open chromatin structure and altered transcription of numerous genes.[11] This epigenetic modification is thought to contribute to its mood-stabilizing and neuroprotective effects.[4] VPA has been shown to selectively induce the proteasomal degradation of HDAC2.[12]
Inhibition of Glycogen Synthase Kinase 3 (GSK-3)
Valproic acid has been shown to inhibit glycogen synthase kinase 3 (GSK-3), a key enzyme in various signaling pathways implicated in mood regulation and neurodevelopment.[13][14] The inhibition of GSK-3 by VPA can be indirect and is a subject of ongoing research.[14]
Modulation of the Inositol Pathway
Evidence suggests that this compound can affect the phosphoinositide signaling pathway by depleting intracellular inositol levels.[15][16] This mechanism is shared with lithium, another prominent mood stabilizer, and is thought to contribute to its therapeutic effects in bipolar disorder.
Quantitative Data
The following tables summarize the therapeutic plasma concentrations of this compound for various neurological disorders and the in vitro inhibitory concentrations for its key cellular targets.
| Disorder | Therapeutic Plasma Concentration (Total Valproic Acid) |
| Epilepsy | 50 - 100 µg/mL |
| Bipolar Mania | 50 - 125 µg/mL |
| Migraine Prophylaxis | 50 - 100 µg/mL (trough concentrations) |
| Target | Inhibitory Concentration (IC50) of Valproic Acid | Notes |
| GABA Transaminase | High concentrations required for in vitro inhibition | The in vivo effect is more pronounced due to drug accumulation and indirect mechanisms. |
| Voltage-Gated Sodium Channels | IC50 of approximately 2.7 mM (for NavMs channel) | State-dependent inhibition, with higher affinity for the inactivated state. |
| Histone Deacetylases (Class I) | < 1 mmol/L | VPA is a more potent inhibitor of Class I HDACs compared to Class IIa. |
| Histone Deacetylases (Class IIa) | > 1 mmol/L | |
| Glycogen Synthase Kinase 3 (GSK-3) | Inhibition observed at clinically relevant concentrations, but direct IC50 is debated. | The mechanism of inhibition is likely indirect. |
Signaling Pathways
This compound modulates several intracellular signaling pathways crucial for neuronal function and survival.
Extracellular Signal-Regulated Kinase (ERK) Pathway
Valproic acid has been shown to activate the ERK pathway, a key signaling cascade involved in neurogenesis, synaptic plasticity, and cell survival.
Caption: this compound activates the ERK signaling pathway.
Wnt/β-Catenin Signaling Pathway
Through its inhibition of GSK-3β, this compound can activate the Wnt/β-catenin signaling pathway, which is critical for neuronal differentiation and synaptic function.[17][18]
Caption: this compound modulates the Wnt/β-catenin pathway.
Phosphoinositide Signaling Pathway
This compound is proposed to modulate the phosphoinositide signaling pathway, leading to inositol depletion, a mechanism implicated in its mood-stabilizing effects.[15][16]
Caption: this compound's impact on phosphoinositide signaling.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the interaction of this compound with its primary cellular targets.
In Vitro GABA Transaminase (GABA-T) Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of GABA-T by this compound.
Materials:
-
Purified GABA-T enzyme
-
GABA
-
α-ketoglutarate
-
NAD⁺
-
Succinic semialdehyde dehydrogenase (SSADH)
-
This compound (or valproic acid)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a 96-well plate, add increasing concentrations of this compound to the wells. Include a vehicle control (assay buffer without the drug).
-
Add GABA, α-ketoglutarate, and NAD⁺ to each well.
-
Add SSADH to each well.
-
Initiate the reaction by adding purified GABA-T to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Caption: Workflow for the GABA-T inhibition assay.
Whole-Cell Patch-Clamp Analysis of Voltage-Gated Sodium Channel Inhibition
This protocol outlines the whole-cell patch-clamp technique to record sodium currents in cultured neurons and assess their modulation by this compound.[19][20][21][22][23]
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (containing physiological concentrations of ions, including Na⁺)
-
Internal solution (pipette solution, containing a low concentration of Na⁺ and a high concentration of K⁺ or Cs⁺)
-
This compound (or valproic acid)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Prepare external and internal solutions.
-
Pull patch pipettes with a resistance of 3-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a cultured neuron.
-
Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the sodium channels in a closed, resting state.
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Record baseline sodium currents.
-
Perfuse the cell with the external solution containing this compound at various concentrations.
-
Record sodium currents in the presence of the drug.
-
To assess use-dependent block, apply a train of depolarizing pulses.
-
Analyze the data to determine the effect of this compound on the peak current amplitude, and the kinetics of activation and inactivation.
Caption: Experimental workflow for patch-clamp analysis.
In Vitro Fluorometric Histone Deacetylase (HDAC) Activity Assay
This protocol describes a fluorometric assay to measure the inhibition of HDAC activity by this compound.[24][25][26]
Materials:
-
Recombinant HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine coupled to a fluorophore)
-
HDAC assay buffer
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound (or valproic acid)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a 96-well black microplate, add increasing concentrations of this compound to the wells. Include a vehicle control.
-
Add the recombinant HDAC enzyme to each well.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of this compound.
Caption: Workflow for the fluorometric HDAC activity assay.
In Vitro Glycogen Synthase Kinase 3 (GSK-3) Inhibition Assay
This protocol describes a kinase assay to measure the inhibition of GSK-3 by this compound.[27][28][29]
Materials:
-
Recombinant GSK-3β enzyme
-
GSK-3 substrate (e.g., a peptide derived from glycogen synthase)
-
ATP (radiolabeled [γ-³²P]ATP or a system for non-radioactive detection)
-
Kinase assay buffer
-
This compound (or valproic acid)
-
P81 phosphocellulose paper or other method for separating phosphorylated and unphosphorylated substrate
-
Scintillation counter (for radioactive assay) or luminometer/spectrophotometer (for non-radioactive assays)
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
In microcentrifuge tubes, add increasing concentrations of this compound. Include a vehicle control.
-
Add the recombinant GSK-3β enzyme and the GSK-3 substrate to each tube.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto P81 paper).
-
If using a radioactive assay, wash the P81 paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the kit manufacturer's instructions for signal detection.
-
Calculate the percentage of inhibition for each concentration of this compound.
Caption: Workflow for the in vitro GSK-3 kinase assay.
Conclusion
This compound is a pharmacologically complex agent with a range of cellular targets that contribute to its efficacy in treating a variety of neurological disorders. Its ability to enhance GABAergic inhibition, modulate neuronal excitability through voltage-gated sodium channels, and regulate gene expression via HDAC inhibition highlights its pleiotropic nature. Furthermore, its influence on key signaling pathways such as the ERK and Wnt/β-catenin pathways underscores its potential to promote neuroprotection and synaptic plasticity. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further elucidate the intricate mechanisms of this compound and to guide the development of novel therapeutics with improved efficacy and safety profiles. The continued exploration of these cellular targets will undoubtedly deepen our understanding of the pathophysiology of neurological disorders and pave the way for innovative treatment strategies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Divalproex - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticonvulsant and biochemical effects of inhibitors of GABA aminotransferase and valproic acid during subchronic treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. ahajournals.org [ahajournals.org]
- 10. Histone Deacetylase Inhibition with Valproic Acid Downregulates Osteocalcin Gene Expression in Human Dental Pulp Stem Cells and Osteoblasts: Evidence for HDAC2 Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mood-stabilizing agent valproate inhibits the activity of glycogen synthase kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Valproate regulates GSK-3-mediated axonal remodeling and synapsin I clustering in developing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Effects of Valproic Acid Derivatives on Inositol Trisphosphate Depletion, Teratogenicity, Glycogen Synthase Kinase-3β Inhibition, and Viral Replication: A Screening Approach for New Bipolar Disorder Drugs Derived from the Valproic Acid Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wnt signaling pathway participates in valproic acid-induced neuronal differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 20. Whole Cell Patch Clamp Protocol [protocols.io]
- 21. Patch Clamp Protocol [labome.com]
- 22. docs.axolbio.com [docs.axolbio.com]
- 23. homepages.gac.edu [homepages.gac.edu]
- 24. Histone Deacetylases (HDAC) Inhibitor—Valproic Acid Sensitizes Human Melanoma Cells to Dacarbazine and PARP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. In Vitro Effect of the Histone Deacetylase Inhibitor Valproic Acid on Viability and Apoptosis of the PLC/PRF5 Human Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 27. promega.com [promega.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Divalproex Sodium in Rodent Models: Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of divalproex sodium in commonly used rodent models. Detailed protocols for key in vivo experiments are included to facilitate study design and execution in preclinical research settings.
Pharmacokinetics of this compound in Rodents
This compound is a stable coordination compound of sodium valproate and valproic acid. In the gastrointestinal tract, it dissociates into valproate ions, which are readily absorbed. The pharmacokinetic profile of valproate exhibits notable interspecies differences, which are critical considerations for translational research.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of valproic acid (the active moiety of this compound) in rats and mice, administered via different routes.
Table 1: Pharmacokinetic Parameters of Valproic Acid in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference(s) |
| Half-life (t½) | 4.6 hours | 1.0 - 2.3 hours | [1][2] |
| Protein Binding | 63.4% | - | [1] |
| Volume of Distribution (Vd) | - | - | - |
| Clearance (CL) | - | - | [1] |
| Cmax (at 200 mg/kg) | - | 341 ± 18 µg/mL | [2] |
| Tmax (at 200 mg/kg) | - | - | [2] |
Table 2: Pharmacokinetic Parameters of Valproic Acid in Mice
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Subcutaneous (SC) Infusion | Reference(s) |
| Half-life (t½) | 50 minutes | - | - | [3] |
| Protein Binding | 11.9% | - | - | [1] |
| Brain to Plasma Ratio | 0.2 - 0.25 | - | 0.03 - 0.1 | [3][4] |
| Clearance (CL) | Faster than in rats | - | - | [1][4] |
Experimental Protocols
Detailed methodologies for critical pharmacokinetic and pharmacodynamic assessments are provided below. These protocols are synthesized from various scientific publications and should be adapted based on specific experimental goals and institutional guidelines.
Pharmacokinetic Studies
Protocol 1: Single-Dose Pharmacokinetic Profiling in Rats (Oral Gavage)
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Drug Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose Administration: Administer a single dose of this compound (e.g., 200 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine valproic acid concentrations in plasma using a validated LC-MS/MS method.[1][5]
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.
Protocol 2: Brain Tissue Distribution in Mice
-
Animal Model: Male C57BL/6 mice (20-25g).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Tissue Collection: At a specified time point post-administration, euthanize the mice and perfuse with ice-cold saline to remove blood from the brain.
-
Brain Homogenization: Dissect the brain and homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.[4][6][7]
-
Sample Processing: Centrifuge the homogenate to obtain a clear supernatant.
-
Bioanalysis: Analyze the supernatant for valproic acid concentration using LC-MS/MS.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio.
Pharmacodynamic Studies: Seizure Models
Protocol 3: Maximal Electroshock (MES) Seizure Test
-
Animal Model: Mice or rats.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the seizure induction.
-
Seizure Induction: Deliver a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via corneal electrodes.[8][9]
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.
-
Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension in the drug-treated group compared to the vehicle group.
Protocol 4: Pentylenetetrazol (PTZ)-Induced Seizure Test
-
Animal Model: Mice or rats.
-
Drug Administration: Administer this compound or vehicle prior to PTZ injection.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneously or intraperitoneally).[10][11]
-
Observation: Observe the animals for the onset and severity of seizures, typically rated using a standardized scale (e.g., Racine scale).
-
Data Analysis: Compare the latency to the first seizure and the seizure severity scores between the this compound and vehicle-treated groups.
Pharmacodynamic Studies: Models for Bipolar Disorder
Protocol 5: Forced Swim Test (FST)
-
Animal Model: Rats or mice.
-
Apparatus: A cylindrical container filled with water (23-25°C).
-
Procedure:
-
Behavioral Scoring: Record the duration of immobility during the 5-minute test session.
-
Data Analysis: Compare the immobility time between the drug-treated and vehicle groups. A decrease in immobility is indicative of an antidepressant-like effect.
Protocol 6: Elevated Plus Maze (EPM)
-
Animal Model: Rats or mice.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Administer this compound or vehicle. After the pretreatment period, place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[3][14][15]
-
Behavioral Scoring: Record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: Calculate the percentage of time spent and entries into the open arms. An increase in these parameters suggests an anxiolytic effect.
Signaling Pathways and Experimental Workflows
The multifaceted mechanism of action of this compound involves modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
References
- 1. Liquid chromatography coupled with tandem mass spectrometry for simultaneous quantification of valproate, valproate-glucuronide and lamotrigine in various biological matrices of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomic Analysis of Rat Brain by High Resolution Nuclear Magnetic Resonance Spectroscopy of Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. NIBSC - Brain Tissue Preparation [nibsc.org]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. sysy.com [sysy.com]
- 7. sisweb.com [sisweb.com]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro Neuronal Culture with Divalproex Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Divalproex sodium (VPA) in in vitro neuronal cultures to investigate its effects on neuroprotection, neurite outgrowth, and neuronal differentiation. The methodologies are designed for reproducibility and accurate assessment of VPA's therapeutic potential and mechanisms of action.
Introduction
This compound, a stable co-crystalline compound of sodium valproate and valproic acid, is a widely used medication for epilepsy, bipolar disorder, and migraine prophylaxis. Its neuroprotective and neurotrophic effects are of significant interest in neuroscience research and drug development. In vitro neuronal cultures offer a controlled environment to dissect the cellular and molecular mechanisms underlying these effects. This compound's mechanisms of action are multifaceted, primarily involving the enhancement of GABAergic neurotransmission, modulation of voltage-gated sodium and T-type calcium channels, and inhibition of histone deacetylases (HDACs).[1][2] These actions contribute to its therapeutic effects by calming neuronal hyperexcitability and influencing gene expression related to neuronal plasticity and survival.
This document outlines standardized protocols for treating neuronal cultures with this compound and assessing its impact on key neuronal functions.
Quantitative Data Summary
The following tables summarize typical concentration ranges and treatment durations for this compound (VPA) in various in vitro neuronal assays based on published literature. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for specific cell types and experimental endpoints.
Table 1: this compound (VPA) Concentration and Duration for Neuroprotection Assays
| Cell Type | Toxin/Insult Model | VPA Concentration Range | Treatment Duration | Outcome Measure |
| SH-SY5Y Neuroblastoma | Glutamate-induced excitotoxicity | 1 µM - 10 mM[3] | Pre-treatment for 2 hours, co-treatment for 24 hours | Cell Viability (MTT assay), Oxidative Stress Markers[3] |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 1 nM - 100 nM[4] | Post-treatment for 24 hours | Neuroprotection (LDH assay)[4] |
| Primary Mesencephalic Neurons | Lipopolysaccharide (LPS) | 0.3 mM - 1.2 mM[5] | 7 days | Dopaminergic neuron survival ([3H]DA uptake)[5] |
Table 2: this compound (VPA) Concentration and Duration for Neurite Outgrowth Assays
| Cell Type | VPA Concentration Range | Treatment Duration | Outcome Measure |
| Embryonic Rat Cortical/Striatal Stem Cells | Not specified in abstract | 6 days | Neurite length, percentage of tubulin beta III-positive neurons[6] |
| Dorsal Root Ganglia (DRG) from chick embryos | 1 mM - 6 mM[7] | 48 hours | Neurite length, growth cone activity, synaptogenesis[7] |
| Neural Progenitor Cells (NPCs) | Not specified in abstract | Not specified in abstract | Neurite extension[8] |
Table 3: this compound (VPA) Concentration and Duration for Neuronal Differentiation Assays
| Cell Type | VPA Concentration Range | Treatment Duration | Outcome Measure |
| Adult Mesenchymal Stem Cells | 0.2 mM[9] | 24 hours | Expression of neuronal markers, morphological changes[9] |
| Satellite Glial Cells | 3 mM[10] | Refreshed every 3 days | Differentiation into neurons[10] |
| Induced Pluripotent Stem Cells (iPSCs) | 0.01 mM - 0.1 mM | 4 days | Percentage of tyrosine hydroxylase (TH)-positive cells[11] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for in vitro neuronal culture studies.
Experimental Protocols
Protocol 1: Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the neuroprotective effects of this compound against glutamate-induced excitotoxicity in the human neuroblastoma cell line SH-SY5Y.[3]
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (VPA) stock solution
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach for 24 hours.[12]
-
-
VPA Pre-treatment:
-
Prepare serial dilutions of VPA in culture medium (e.g., 1 µM, 10 µM, 100 µM, 1 mM, 10 mM).
-
Remove the old medium from the wells and add 100 µL of the VPA-containing medium to the respective wells. Include a vehicle control (medium without VPA).
-
Incubate for 2 hours.[3]
-
-
Glutamate-induced Excitotoxicity:
-
Prepare a stock solution of L-Glutamic acid. A final concentration of 15 mM is often used to induce about 20% cell death.[3]
-
Add glutamate to the wells containing VPA to achieve the final desired concentration. Include a control group with VPA but without glutamate, and a group with glutamate but without VPA.
-
Incubate the plate for 24 hours.[3]
-
-
MTT Assay for Cell Viability:
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Compare the viability of cells treated with glutamate alone to those pre-treated with VPA to determine its neuroprotective effect.
-
Protocol 2: Neurite Outgrowth Assay using Primary Cortical Neurons
This protocol describes the assessment of this compound's effect on neurite outgrowth in primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 rat pups)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine
-
Laminin
-
This compound (VPA) stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: mouse anti-β-III tubulin
-
Secondary antibody: goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope and image analysis software
Procedure:
-
Preparation of Culture Plates:
-
Neuron Culture and VPA Treatment:
-
Isolate and culture primary cortical neurons according to standard protocols.[16]
-
Plate neurons at a density of 1 x 10^5 cells/well.[14]
-
Allow neurons to attach and extend initial processes for 24-48 hours.
-
Prepare various concentrations of VPA in the culture medium.
-
Replace the medium with VPA-containing medium and incubate for the desired duration (e.g., 48-72 hours).
-
-
Immunocytochemistry for Neurite Visualization:
-
Fix the cells with 4% PFA for 20 minutes at room temperature.[17]
-
Permeabilize with 0.2% Triton X-100 for 5 minutes.[16]
-
Block with 5% goat serum for 1 hour.[17]
-
Incubate with primary antibody (anti-β-III tubulin, a neuronal marker) overnight at 4°C.[7]
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.[17]
-
Counterstain nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Data Analysis:
-
Compare the neurite parameters between control and VPA-treated groups.
-
Protocol 3: Neuronal Differentiation Assay using Neural Progenitor Cells (NPCs)
This protocol outlines a method to assess the effect of this compound on the differentiation of NPCs into mature neurons.
Materials:
-
Neural Progenitor Cells (NPCs)
-
NPC proliferation medium (e.g., DMEM/F12 with N2 supplement, B27 supplement, and growth factors like EGF and FGF)
-
Neuronal differentiation medium (e.g., Neurobasal medium with B27 supplement, BDNF, GDNF)
-
This compound (VPA) stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Primary antibodies: mouse anti-β-III tubulin and rabbit anti-MAP2 (Microtubule-Associated Protein 2)
-
Secondary antibodies: goat anti-mouse IgG and goat anti-rabbit IgG conjugated to different fluorophores
-
DAPI
Procedure:
-
NPC Culture and Differentiation Induction:
-
Culture NPCs in proliferation medium on poly-L-ornithine and laminin-coated plates.
-
To induce differentiation, withdraw the growth factors (EGF and FGF) and switch to the neuronal differentiation medium.
-
-
VPA Treatment:
-
Add VPA at various concentrations to the differentiation medium.
-
Culture the cells for 7-14 days, refreshing the medium with or without VPA every 2-3 days.
-
-
Immunocytochemistry for Neuronal Markers:
-
Fix and permeabilize the cells as described in Protocol 2.
-
Incubate with a cocktail of primary antibodies against the early neuronal marker β-III tubulin and the mature neuronal marker MAP2.[20]
-
Wash and incubate with the appropriate fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
-
Analysis of Differentiation:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of β-III tubulin-positive and MAP2-positive cells relative to the total number of DAPI-stained nuclei.
-
An increase in the percentage of these marker-positive cells in VPA-treated cultures indicates enhanced neuronal differentiation.
-
Conclusion
The protocols provided in these application notes offer a framework for investigating the in vitro effects of this compound on neuronal health and development. By employing these standardized methods, researchers can generate reliable and comparable data to further elucidate the therapeutic mechanisms of this important drug and explore its potential in novel neuroprotective and regenerative strategies. It is crucial to optimize these protocols for specific cell systems and experimental questions.
References
- 1. Valproate modifies spontaneous excitation and inhibition at cortical synapses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of valproic acid on oxidative stress parameters of glutamate-induced excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The mood stabilizer valproic acid stimulates GABA neurogenesis from rat forebrain stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-beta III Tubulin antibody [2G10] - BSA and Azide free (ab264097) | Abcam [abcam.com]
- 8. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valproic Acid Promotes Early Neural Differentiation in Adult Mesenchymal Stem Cells Through Protein Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Systemic administration of valproic acid and zonisamide promotes differentiation of induced pluripotent stem cell–derived dopaminergic neurons [frontiersin.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 14. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Primary cortical neuron isolation and culture [protocols.io]
- 16. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 17. Immunocytochemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 18. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antigenic expression of neuron-associated class III beta-tubulin isotype (h beta 4) and microtubule-associated protein 2 (MAP2) by the human retinoblastoma cell line WERI-Rb1. A comparative immunoblot and immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording Techniques with Divalproex Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the electrophysiological effects of Divalproex sodium (and its active form, valproic acid - VPA) using patch-clamp, local field potential (LFP), and electroencephalogram (EEG) recording techniques. The information is intended to guide researchers in designing and executing experiments to explore the compound's mechanisms of action on neuronal excitability and network activity.
Mechanisms of Action of this compound
This compound exerts its effects through multiple mechanisms, making it a broad-spectrum anticonvulsant and mood stabilizer.[1] Understanding these mechanisms is crucial for designing and interpreting electrophysiological experiments. The primary mechanisms include:
-
Enhancement of GABAergic Neurotransmission: this compound increases the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[1][2][3] This is achieved by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and potentially by increasing GABA synthesis.[1]
-
Modulation of Voltage-Gated Sodium Channels: this compound inhibits voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials.[4][5][6] This action reduces neuronal excitability.
-
Inhibition of T-type Calcium Channels: this compound has been shown to reduce the current flowing through low-voltage-activated (T-type) calcium channels.[1][7] This is particularly relevant to its efficacy in absence seizures.
-
Inhibition of Histone Deacetylase (HDAC): this compound is an HDAC inhibitor, leading to hyperacetylation of histones and altered gene expression.[8][9][10][11] This epigenetic modification can lead to long-term changes in neuronal function and neuroprotection.[8][9][10][11]
Quantitative Effects of this compound on Ion Channels
The following tables summarize the known quantitative effects of valproic acid (VPA), the active metabolite of this compound, on key ion channels. These values can serve as a reference for dose-selection in in vitro experiments.
Table 1: Effects of Valproic Acid on Voltage-Gated Sodium Channels
| Parameter | Channel Type | Preparation | VPA Concentration | Effect | Reference(s) |
| IC | Nav1.5 | HEK293 cells | 2022 ± 25 µM | Inhibition of peak current | [4] |
| Voltage-dependence of Inactivation (V | Nav1.5 | HEK293 cells | 2 mM | ~6.3 mV hyperpolarizing shift | [4] |
| Recovery from Inactivation | Nav1.5 | HEK293 cells | 2 mM | Slowed recovery | [4] |
| Persistent Na+ Current (I | Native | Acutely dissociated neocortical neurons | 10-30 µM | Significant reduction | [7] |
Table 2: Effects of Valproic Acid on T-type Calcium Channels
| Parameter | Channel Type | Preparation | VPA Concentration | Effect | Reference(s) |
| Peak Current Amplitude | T-type | Acutely dissociated rat nodose ganglion neurons | Clinically relevant concentrations | Concentration-dependent reduction | [1] |
| Activation Kinetics | T-type | Acutely dissociated rat nodose ganglion neurons | Not specified | No effect | [1] |
| Voltage-dependence of Activation | T-type | Acutely dissociated rat nodose ganglion neurons | Not specified | No effect | [1] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: GABAergic signaling pathway modulated by this compound.
Caption: HDAC inhibition pathway by this compound.
Experimental Protocols
Patch-Clamp Electrophysiology
This protocol details the investigation of this compound's effects on single-channel and whole-cell currents in cultured neurons or acute brain slices.
4.1.1. Materials
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of sodium valproate in sterile, deionized water or an appropriate buffer. This compound is soluble in 0.1 N NaOH and phosphate buffer pH 6.8.[12] The stock solution can be stored at -20°C.
-
Artificial Cerebrospinal Fluid (aCSF): Standard aCSF for recording.
-
Internal Solution: Appropriate for the specific recording configuration (e.g., K-gluconate based for current-clamp).
-
Cell Culture or Brain Slice Preparation: As per standard laboratory protocols.
4.1.2. Experimental Workflow Diagram
Caption: Workflow for patch-clamp recording with this compound.
4.1.3. Detailed Protocol
-
Preparation: Prepare cultured neurons or acute brain slices according to standard procedures.[13][14]
-
Solution Preparation: Prepare fresh aCSF and internal solution on the day of the experiment. Prepare working concentrations of this compound by diluting the stock solution in aCSF. A range of concentrations from 10 µM to 2 mM is suggested to cover its various targets.[4][7]
-
Recording Setup: Transfer the cell culture coverslip or brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Obtain Recording: Achieve a stable whole-cell patch-clamp recording from a neuron of interest.
-
Baseline Recording: Record baseline electrophysiological parameters.
-
Voltage-Clamp: To study ion channels, hold the neuron at appropriate potentials to isolate specific currents (e.g., -80 mV for sodium currents, varying holding potentials for T-type calcium currents). Apply voltage steps to elicit currents.
-
Current-Clamp: To study neuronal excitability, inject current steps to elicit action potentials and observe changes in firing patterns.
-
-
Drug Application: Switch the perfusion to aCSF containing the desired concentration of this compound. Allow sufficient time for the drug to equilibrate (typically 5-10 minutes).
-
Recording during Drug Application: Repeat the same recording protocols as in the baseline condition to observe the effects of this compound.
-
Washout: Switch the perfusion back to drug-free aCSF to determine the reversibility of the drug's effects. Record for at least 10-15 minutes.
-
Data Analysis: Analyze the recorded data to quantify changes in current amplitude, kinetics (activation, inactivation, deactivation), voltage-dependence, and action potential properties (threshold, frequency, etc.).
Local Field Potential (LFP) Recordings
This protocol is for assessing the effect of this compound on synchronous activity of neuronal populations in acute brain slices or in vivo.
4.2.1. Materials
-
This compound: For in vitro studies, prepare solutions as in the patch-clamp protocol. For in vivo studies, prepare a solution for intraperitoneal (i.p.) injection (e.g., dissolved in saline).
-
Acute Brain Slices or Anesthetized/Freely Moving Animal: Prepared according to standard protocols.[6][15]
-
Recording Electrodes: Tungsten or saline-filled glass microelectrodes.
4.2.2. Experimental Workflow Diagram
Caption: Workflow for LFP recording with this compound.
4.2.3. Detailed Protocol (in vitro)
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest.[6]
-
Recording Setup: Place the slice in a recording chamber perfused with oxygenated aCSF. Position the recording electrode in the desired layer or nucleus.
-
Baseline Recording: Record spontaneous or evoked LFPs for a stable period (e.g., 15-30 minutes).
-
Drug Application: Bath-apply this compound at the desired concentration.
-
Recording during Drug Application: Continue recording to observe changes in oscillatory activity.
-
Data Analysis: Analyze the LFP data for changes in power in different frequency bands (e.g., delta, theta, alpha, beta, gamma) using Fourier analysis or other spectral methods.
4.2.4. Detailed Protocol (in vivo)
-
Animal Preparation: Implant recording electrodes in the brain region of interest in an animal model (e.g., rat, mouse).[15] Allow for recovery from surgery.
-
Baseline Recording: Record baseline LFP activity in the awake, freely moving or anesthetized animal.
-
Drug Administration: Administer this compound via an appropriate route (e.g., i.p. injection). Dosages in rodents can range from 50 to 600 mg/kg.[16][17]
-
Post-Administration Recording: Continuously record LFPs to monitor the time course of the drug's effects on brain network activity.
-
Data Analysis: As described for the in vitro protocol.
Electroencephalogram (EEG) Recordings
This protocol outlines the use of EEG to investigate the effects of this compound on global brain activity and in models of epilepsy.
4.3.1. Materials
-
This compound: Prepared for systemic administration (e.g., i.p. injection).
-
Animal Model: With chronically implanted EEG electrodes.
-
EEG Recording System: Amplifier, filter, and data acquisition software.
4.3.2. Experimental Workflow Diagram
Caption: Workflow for EEG recording with this compound.
4.3.3. Detailed Protocol
-
Electrode Implantation: Surgically implant EEG electrodes over the cortex of the animal model according to established stereotaxic coordinates.[18]
-
Recovery: Allow the animal to recover fully from surgery.
-
Baseline EEG Recording: Record baseline EEG for a sufficient duration to capture normal brain activity and, in epilepsy models, baseline seizure frequency and characteristics.
-
This compound Administration: Administer this compound. Dosages in rats for sensorimotor gating studies have ranged from 50-200 mg/kg/day, i.p.[16]
-
Post-Administration EEG Recording: Continuously record EEG to assess the effects of the drug on background brain rhythms and epileptiform activity.
-
Data Analysis: Analyze the EEG recordings for changes in the frequency and duration of seizures or spike-wave discharges, as well as changes in the power of different EEG frequency bands.
Conclusion
These application notes provide a framework for investigating the electrophysiological effects of this compound. The provided protocols and data should be adapted to the specific research question and experimental model. Careful consideration of drug concentration, duration of application, and the specific electrophysiological parameters being measured will be critical for obtaining robust and interpretable results.
References
- 1. Valproic acid selectively reduces the low-threshold (T) calcium current in rat nodose neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound increases plasma GABA levels in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of sodium valproate on motor function regulated by the activation of GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Valproic acid interactions with the NavMs voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In-depth Analysis of this compound's R&D Progress [synapse.patsnap.com]
- 7. Valproate selectively reduces the persistent fraction of Na+ current in neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valproic acid induces up- or down-regulation of gene expression responsible for the neuronal excitation and inhibition in rat cortical neurons through its epigenetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice [en-journal.org]
- 11. HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. precisionary.com [precisionary.com]
- 14. digitalcommons.providence.org [digitalcommons.providence.org]
- 15. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 17. On the Digital Psychopharmacology of Valproic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Patch-Clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Divalproex Sodium Efficacy in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divalproex sodium, a stable coordination compound of sodium valproate and valproic acid, is a widely prescribed antiepileptic drug (AED) with a broad spectrum of activity against various seizure types.[1] Its efficacy is attributed to a multi-faceted mechanism of action, primarily involving the enhancement of GABAergic neurotransmission, modulation of voltage-gated sodium channels, and potential effects on T-type calcium channels and NMDA receptors.[1][2] Preclinical evaluation of this compound and novel AEDs relies on a battery of well-established animal models of epilepsy. These models are crucial for determining anticonvulsant efficacy, understanding mechanisms of action, and establishing dose-response relationships.
This document provides detailed application notes and protocols for testing the efficacy of this compound in four commonly used animal models of epilepsy: the Maximal Electroshock (MES) test, the Pentylenetetrazol (PTZ) seizure model, the Kainic Acid (KA) model of temporal lobe epilepsy, and the Amygdala Kindling model.
Animal Models for Efficacy Testing
Maximal Electroshock (MES) Test
The MES test is a widely used, acute seizure model that primarily identifies compounds effective against generalized tonic-clonic seizures.[3] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
Pentylenetetrazol (PTZ) Seizure Model
The PTZ model is another acute seizure model used to identify compounds that can prevent or elevate the threshold for clonic seizures, which are characteristic of myoclonic and absence seizures.[4][5]
Kainic Acid (KA) Model of Temporal Lobe Epilepsy
The KA model is a chemoconvulsant model that induces status epilepticus and subsequent spontaneous recurrent seizures, mimicking features of human temporal lobe epilepsy.[6] It is used to study epileptogenesis and to test the efficacy of AEDs in a model of chronic epilepsy.
Amygdala Kindling Model
Kindling is a phenomenon where repeated subconvulsive electrical or chemical stimulation of a brain region, such as the amygdala, leads to the progressive development of seizures.[7] This model is considered a valuable tool for studying focal epilepsy and the long-term effects of AEDs.[8]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative efficacy of this compound in various animal models of epilepsy. The effective dose 50 (ED50) is the dose of a drug that is effective in 50% of the animals tested.
| Animal Model | Species | Route of Administration | Seizure Type | Efficacy (ED50) | Reference |
| Maximal Electroshock (MES) | Mouse | Oral | Tonic-Clonic | 278 mg/kg | [9] |
| Rat | Oral | Tonic-Clonic | 163 mg/kg | [9] | |
| Pentylenetetrazol (PTZ) | Mouse | Intraperitoneal | Clonic | 149 mg/kg | [4] |
| Rat | Oral | Clonic | 150 mg/kg | [10] | |
| Amygdala Kindling | Rat | Intraperitoneal | Focal to Bilateral | 200 mg/kg (3x daily) | [8] |
Note: ED50 values can vary depending on the specific experimental conditions, including the strain of the animal, the precise protocol used, and the vehicle for drug administration.
Experimental Protocols
General Preparation for Drug Administration
This compound Solution Preparation: this compound can be dissolved in sterile saline (0.9% NaCl) or distilled water for administration. For oral gavage, it can be suspended in a vehicle such as 0.5% methylcellulose. The concentration of the solution should be calculated based on the desired dose and the maximum volume that can be safely administered to the animal.
Animal Handling and Dosing: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Oral Gavage (Mice and Rats): Use a proper-sized, ball-tipped gavage needle. The volume administered should not exceed 10 ml/kg body weight.
-
Intraperitoneal (IP) Injection (Mice and Rats): Inject into the lower right quadrant of the abdomen to avoid the cecum.[11][12] Use a 25-27 gauge needle for mice and a 23-25 gauge needle for rats.[12] The injection volume should generally not exceed 10 ml/kg.[12]
Protocol for Maximal Electroshock (MES) Test in Mice
-
Animals: Male Swiss albino mice (20-25 g).
-
Drug Administration: Administer this compound orally at various doses (e.g., 100, 200, 300, 400 mg/kg) or a vehicle control to different groups of mice (n=8-10 per group).
-
Time to Peak Effect: The test is typically conducted at the time of peak effect of the drug, which for oral this compound in mice is around 30-60 minutes.
-
Seizure Induction: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear clip electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure for at least 10 seconds.
-
Data Analysis: The number of animals protected from tonic hindlimb extension in each group is recorded. The ED50 is calculated using a probit analysis.
Protocol for Pentylenetetrazol (PTZ)-Induced Seizures in Rats
-
Animals: Male Wistar rats (150-200 g).
-
Drug Administration: Administer this compound intraperitoneally at various doses (e.g., 50, 100, 150, 200 mg/kg) or a vehicle control to different groups of rats (n=8-10 per group).
-
Time to Peak Effect: The test is performed 30 minutes after IP injection.
-
Seizure Induction: Administer a subcutaneous injection of PTZ at a dose of 85 mg/kg.
-
Observation: Immediately after PTZ injection, place the rat in an observation chamber and record the latency to the first clonic seizure and the presence or absence of generalized clonic seizures within a 30-minute observation period.
-
Data Analysis: The percentage of animals protected from generalized clonic seizures is determined for each group. The ED50 can be calculated.
Protocol for Kainic Acid (KA) Model in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Seizure Induction: Administer KA (10 mg/kg, i.p.) to induce status epilepticus. Seizure activity is monitored and scored using a Racine scale.
-
Chronic Treatment: Two weeks after KA-induced status epilepticus, begin chronic administration of this compound (e.g., 200 mg/kg, orally, twice daily) or vehicle for a period of 4-6 weeks.
-
Seizure Monitoring: Throughout the treatment period, monitor the rats for the occurrence of spontaneous recurrent seizures using video-EEG recordings.
-
Data Analysis: The primary endpoints are the frequency and duration of spontaneous seizures. A significant reduction in these parameters in the this compound-treated group compared to the vehicle group indicates efficacy.
Protocol for Amygdala Kindling in Rats
-
Electrode Implantation: Surgically implant a bipolar electrode into the basolateral amygdala of anesthetized rats.
-
Kindling Stimulation: After a recovery period, deliver a subconvulsive electrical stimulus (e.g., 1-second train of 60 Hz sine waves) once daily.
-
Kindling Development: Monitor the behavioral seizure response after each stimulation using the Racine scale. Continue daily stimulations until a stable, fully kindled state (e.g., Class 5 seizures for 3 consecutive days) is achieved.
-
Drug Testing: Once the animals are fully kindled, administer this compound (e.g., 200 mg/kg, i.p.) or vehicle 30 minutes before the kindling stimulation.[8]
-
Observation: Record the seizure stage and the afterdischarge duration (the duration of the epileptiform electrical activity in the brain following the stimulus).
-
Data Analysis: A significant reduction in the seizure stage and afterdischarge duration in the presence of this compound compared to the vehicle condition indicates an anticonvulsant effect.
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
The anticonvulsant effect of this compound is mediated through multiple mechanisms. The following diagrams illustrate the key signaling pathways involved.
Caption: this compound's effect on the GABAergic pathway.
Caption: this compound's modulation of ion channels.
Experimental Workflow Diagrams
The following diagrams illustrate the general experimental workflows for testing this compound in the described animal models.
Caption: Workflow for acute seizure models.
Caption: Workflow for chronic seizure models.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound's anticonvulsant efficacy. The selection of an appropriate model depends on the specific research question, with acute models like MES and PTZ being suitable for initial screening and the identification of effects on specific seizure types, while chronic models such as the Kainic Acid and Kindling models are more relevant for studying long-term efficacy and the impact on epileptogenesis. Careful adherence to these detailed protocols will ensure the generation of reliable and reproducible data, contributing to a better understanding of the therapeutic potential of this compound and the development of new antiepileptic therapies.
References
- 1. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The efficacy of divalproex for partial epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the action of valproic acid on the kindling effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valproic acid in amygdala-kindled rats: alterations in anticonvulsant efficacy, adverse effects and drug and metabolite levels in various brain regions during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of sodium valproate loaded nanoparticles in acute and chronic pentylenetetrazole induced seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Quantification of Divalproex Sodium in Biological Samples by HPLC
Introduction
Divalproex sodium is a widely prescribed medication for the treatment of epilepsy, bipolar disorder, and migraine headaches. In the body, it dissociates into its active moiety, valproic acid. Therapeutic drug monitoring (TDM) of valproic acid is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing toxicity. High-performance liquid chromatography (HPLC) is a robust and reliable analytical technique for the quantification of valproic acid in biological matrices such as plasma and serum. This document provides detailed application notes and protocols for various HPLC methods suitable for this purpose.
Method 1: HPLC-UV for Valproic Acid in Human Plasma
This method is a straightforward approach utilizing protein precipitation for sample cleanup followed by HPLC with ultraviolet (UV) detection. It is well-suited for routine therapeutic drug monitoring.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 10 - 150 µg/mL | [1] |
| Correlation Coefficient (r²) | >0.9968 | [1] |
| Limit of Detection (LOD) | 2.2 µg/mL | [1] |
| Limit of Quantification (LOQ) | 6.6 µg/mL | [1] |
| Average Recovery | 94.3% | [1] |
| Precision (%RSD) | ≤6.6% | [1] |
| Accuracy | -2.9 to 3.2% | [1] |
Experimental Protocol
1. Materials and Reagents:
-
Valproic acid standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
Orthophosphoric acid
-
Human plasma (blank)
-
Internal Standard (ISTD), e.g., Diazepam (optional, but recommended for improved precision)
2. Instrumentation:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Centrifuge
-
Vortex mixer
3. Sample Preparation (Protein Precipitation):
-
Pipette 0.25 mL of human plasma into a microcentrifuge tube.
-
Add an equal volume (0.25 mL) of acetonitrile.[1]
-
If using an internal standard, add the appropriate volume of ISTD solution.
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and inject it into the HPLC system.
4. HPLC Conditions:
-
Mobile Phase: Phosphate buffer and acetonitrile (47.5:52.5, v/v). The pH of the buffer should be adjusted to 4.0 with orthophosphoric acid.[1]
-
Flow Rate: 1.2 mL/min[1]
-
Column Temperature: 40 °C
-
Injection Volume: 20 µL
Workflow Diagram
Caption: Workflow for HPLC-UV analysis of valproic acid.
Method 2: LC-MS/MS for Valproic Acid in Human Plasma
This liquid chromatography-tandem mass spectrometry (LC-MS/MS) method offers higher sensitivity and selectivity, making it ideal for bioequivalence studies and applications requiring lower detection limits.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 1.012 - 120.399 µg/mL | [4] |
| Correlation Coefficient (r²) | Not specified, but validation passed | [4] |
| Lower Limit of Quantification (LLOQ) | 1.012 µg/mL | [4] |
| Intra-day Precision (%RSD) | 2.26 - 10.67% | [4] |
| Inter-day Precision (%RSD) | 3.58 - 10.49% | [4] |
| Recovery | Not explicitly stated, but stability was established | [4] |
Experimental Protocol
1. Materials and Reagents:
-
Valproic acid standard
-
Valproic acid-d4 (deuterated internal standard)
-
Acetonitrile (HPLC grade)
-
10 mM Ammonium acetate buffer
-
Human plasma (blank)
2. Instrumentation:
-
LC-MS/MS system (e.g., API 3000) with a turbo ion spray interface[4]
-
C18 analytical column (e.g., Sunfire C18, 150 mm x 4.6 mm, 5 µm)[4]
-
Centrifuge
-
Vortex mixer
3. Sample Preparation (Protein Precipitation):
-
Pipette a known volume of human plasma into a microcentrifuge tube.
-
Add the internal standard (Valproic acid-d4).
-
Add a precipitating agent, such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the clear supernatant to an autosampler vial for injection.
4. LC-MS/MS Conditions:
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (80:20, v/v)[4]
-
Flow Rate: 1.0 mL/min
-
Column: Sunfire C18, 5 µm (150 mm x 4.6 mm)[4]
-
Ionization Mode: Negative ion mode using a turbo ion spray interface[4]
-
Detection: Multiple Reaction Monitoring (MRM)[4]
Logical Relationship Diagram
References
Application Notes and Protocols: Establishing a Dose-Response Curve for Divalproex Sodium in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divalproex sodium, a stable coordination compound of sodium valproate and valproic acid, is a widely used medication for epilepsy, bipolar disorder, and migraine prophylaxis.[1][2] Its active component, valproic acid (VPA), is also a known histone deacetylase (HDAC) inhibitor.[3][4] This property has garnered significant interest in its potential as an anti-cancer agent, as it can induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines.[5][6] Establishing a precise dose-response curve is a critical first step in evaluating the efficacy and cytotoxicity of this compound in a specific cell line. This document provides detailed protocols and application notes for determining the dose-response relationship of this compound in vitro.
Mechanism of Action
This compound's primary mechanism of action relevant to in vitro cell line studies is the inhibition of histone deacetylases (HDACs), particularly Class I and IIa HDACs.[3] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, resulting in a more open chromatin state and the re-expression of silenced tumor suppressor genes. This can trigger various cellular responses, including:
-
Cell Cycle Arrest: VPA can induce cell cycle arrest, often at the G1 or G2/M phase, by upregulating cell cycle inhibitors like p21.[5][6]
-
Apoptosis: VPA can induce programmed cell death by modulating the expression of pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][4]
-
Differentiation: In certain cancer cells, VPA can promote cellular differentiation.[5]
The multifaceted effects of this compound are cell-type specific, necessitating the determination of a dose-response curve for each cell line of interest.[6]
Data Presentation: Dose-Response of this compound in Various Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of valproic acid in different cell lines as reported in the literature. These values can serve as a reference for designing dose-response experiments.
Table 1: IC50 Values of Valproic Acid in Neuroblastoma and Glioblastoma Cell Lines (24h treatment) [7]
| Cell Line | Type | IC50 (µM) |
| IMR-32 | Neuroblastoma | 2.697 |
| UKF-NB-2 | Neuroblastoma | 2.560 |
| SK-N-AS | Neuroblastoma | 2.391 |
| UKF-NB-3 | Neuroblastoma | 3.341 |
| UKF-NB-4 | Neuroblastoma | 3.703 |
| SF-763 | Glioblastoma | 6.809 |
| SF-767 | Glioblastoma | 5.385 |
| A-172 | Glioblastoma | 6.269 |
| U-87 MG | Glioblastoma | 5.999 |
| U-251 MG | Glioblastoma | 6.165 |
Table 2: IC50 Values of Valproic Acid in Breast Cancer and Normal Cell Lines
| Cell Line | Type | IC50 (µmol/ml) |
| MCF-7 | Breast Cancer (Cancerous) | 186.184 |
| BEAS-2B | Bronchial Epithelium (Normal) | 212.53 |
Table 3: IC50 Values of Valproic Acid in Esophageal Squamous Cell Carcinoma Cell Lines [8]
| Cell Line | Type | IC50 (mM) |
| TE9 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15 |
| TE10 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15 |
| TE11 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15 |
| TE14 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15 |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT to Determine Dose-Response
This protocol describes how to perform a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure cell viability and establish a dose-response curve for this compound. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[9]
Materials:
-
This compound (or Valproic acid)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or culture medium).
-
Prepare a series of dilutions of this compound in culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations initially (e.g., 0.1, 1, 10, 100, 1000 µM) and then narrow the range based on the initial results.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the drug).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix gently on a plate shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, using appropriate software (e.g., GraphPad Prism, R).
-
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol is to confirm the mechanism of action of this compound by assessing the level of histone acetylation. An increase in acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) indicates HDAC inhibition.[4][8]
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Acetyl-Histone H3, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (based on the IC50 value from the viability assay) for a specific duration (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with inhibitors.[11]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.[11]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.[11]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[11]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (e.g., anti-Acetyl-Histone H3) overnight at 4°C.[11]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an antibody for total Histone H3 as a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the acetylated histone signal to the total histone signal.
-
Conclusion
Establishing a reliable dose-response curve is fundamental for the in vitro investigation of this compound. The protocols provided herein offer a standardized approach to determine the cytotoxic and mechanistic effects of this compound. It is crucial to adapt these protocols to the specific cell line and experimental conditions. The provided IC50 values and the mechanistic diagram serve as valuable resources for designing and interpreting these experiments. Careful execution and data analysis will yield a robust understanding of the dose-dependent effects of this compound, paving the way for further preclinical research.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Valproic Acid and Breast Cancer: State of the Art in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valproate inhibits colon cancer growth through cell cycle modification in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valproic acid induces apoptosis and cell cycle arrest in poorly differentiated thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valproic acid inhibits cell growth in both MCF-7 and MDA-MB231 cells by triggering different responses in a cell type-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing Divalproex Sodium in Synaptic Plasticity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divalproex sodium, a stable compound of sodium valproate and valproic acid, is a widely used medication for treating epilepsy, bipolar disorder, and migraines.[1] Its therapeutic effects are attributed to a multifaceted mechanism of action within the central nervous system.[1][2] Emerging research has highlighted its significant impact on synaptic plasticity, the fundamental process underlying learning and memory, making it a valuable tool for neuroscientists and drug development professionals.
These application notes provide a comprehensive overview of the mechanisms through which this compound modulates synaptic plasticity and detailed protocols for its utilization in both in vitro and in vivo experimental models.
Mechanisms of Action in Synaptic Plasticity
This compound influences synaptic plasticity through several key pathways:
-
Enhancement of GABAergic Neurotransmission: this compound increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[2] It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and stimulating the GABA-synthesizing enzyme, glutamic acid decarboxylase.[1][3] This enhanced GABAergic activity can modulate neuronal excitability and impact the induction thresholds for synaptic plasticity.[2]
-
Modulation of Voltage-Gated Ion Channels: The drug blocks voltage-gated sodium channels and T-type calcium channels, which play a crucial role in neuronal firing.[1][4] This action helps to stabilize neuronal membranes and prevent excessive excitability, thereby influencing the propagation of signals necessary for inducing synaptic changes.
-
Inhibition of Histone Deacetylases (HDACs): Valproic acid, the active form of this compound, is a known inhibitor of HDACs, particularly class I HDACs.[1][3][5] By inhibiting HDACs, it promotes histone acetylation, leading to a more open chromatin structure and altering the expression of genes involved in neuronal plasticity, survival, and neurogenesis.[3][5]
-
Regulation of Signaling Pathways: this compound has been shown to modulate key intracellular signaling cascades implicated in synaptic plasticity, including:
-
Glycogen Synthase Kinase-3β (GSK-3β) Pathway: this compound can inhibit GSK-3β, a kinase involved in a wide range of cellular processes, including synaptic plasticity and neuronal survival.[6][7]
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is crucial for many forms of synaptic plasticity and memory. This compound has been shown to activate the ERK pathway, promoting neuronal growth and neurogenesis.[8][9]
-
Data Presentation
The following tables summarize the quantitative effects of this compound (or its active form, Valproic Acid - VPA) on various aspects of synaptic plasticity and related cellular processes.
Table 1: Effects of Valproic Acid (VPA) on Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
| Parameter | Model System | VPA Concentration | Effect | Reference |
| LTP Induction | Rat Hippocampal Slices (CA1) | 0.6 mM | Inhibition (Control: 171 ± 20%; VPA: 117 ± 16%) | [10] |
| LTD Induction | Rat Hippocampal Slices (CA1) | 0.6 mM | Inhibition (Control: 86 ± 13%; VPA: 98 ± 8%) | [10] |
| Paired-Pulse Facilitation (PPF) | Rat Hippocampal Slices (CA1) | 0.6, 1, and 5 mM | Significant impairment at 20-150 ms inter-pulse intervals | [10] |
Table 2: Effects of this compound on Brain Volume in Alzheimer's Disease Patients
| Brain Region | Treatment Group | Annual Percent Change | p-value | Reference |
| Whole Brain Volume | Divalproex | -3.5% (±1.4) | < 0.001 | [6] |
| Placebo | -1.4% (±1.1) | [6] | ||
| Ventricular Volume | Divalproex | +24.5% (±13.4) | < 0.001 | [6] |
| Placebo | +9.9% (±5.7) | [6] | ||
| Left Hippocampal Volume | Divalproex | -10.9% (±7.3) | < 0.001 | [6] |
| Placebo | -5.6% (±7.9) | [6] | ||
| Right Hippocampal Volume | Divalproex | -12.4% (±8.8) | < 0.001 | [6] |
| Placebo | -6.3% (±8.5) | [6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol details the methodology for assessing the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.
Materials:
-
This compound (or Valproic acid, sodium salt)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
-
Data acquisition and analysis software
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
This compound Application:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF.
-
For drug application, switch to aCSF containing the desired concentration of this compound (e.g., 0.6 mM) and allow the slice to incubate for at least 20 minutes before recording.
-
-
Electrophysiological Recording:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) every 30 seconds for 15-20 minutes to ensure a stable baseline.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, with a 20-second inter-train interval).
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the degree of potentiation between control (aCSF alone) and this compound-treated slices.
-
Protocol 2: Western Blot Analysis of ERK and GSK-3β Phosphorylation
This protocol describes how to measure changes in the phosphorylation status of ERK and GSK-3β in neuronal cultures following treatment with this compound.
Materials:
-
Primary neuronal cultures or a suitable neuronal cell line
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-GSK-3β, anti-total-GSK-3β)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate neuronal cells and allow them to adhere and differentiate.
-
Treat cells with the desired concentration of this compound for a specified time (e.g., 1 mM for 24 hours). Include a vehicle-treated control group.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the change in phosphorylation.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
This protocol outlines the procedure to assess changes in histone H3 and H4 acetylation at specific gene promoters in neuronal cells treated with this compound.
Materials:
-
Neuronal cell cultures
-
This compound
-
Formaldehyde
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Antibodies for immunoprecipitation (anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a negative control IgG)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat neuronal cells with this compound (e.g., 1 mM for 24 hours).
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclear pellet and shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with specific antibodies (anti-acetyl-H3, anti-acetyl-H4, or IgG) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating.
-
Treat with Proteinase K to digest proteins.
-
Purify the immunoprecipitated DNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers designed for the promoter regions of genes of interest.
-
Calculate the enrichment of acetylated histones at the target promoters relative to the input and IgG controls.
-
Conclusion
This compound is a potent modulator of synaptic plasticity, exerting its effects through a variety of mechanisms. The protocols provided here offer a framework for researchers to investigate the intricate ways in which this compound influences neuronal function. By carefully designing and executing these experiments, scientists can further elucidate the role of this compound in synaptic plasticity and explore its therapeutic potential for a range of neurological and psychiatric disorders.
References
- 1. Mood Stabilizer Valproate Promotes ERK Pathway-Dependent Cortical Neuronal Growth and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative 3-D morphometric analysis of individual dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hippocampal synaptic plasticity, memory, and epilepsy: effects of long-term valproic acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimising Golgi–Cox staining for use with perfusion-fixed brain tissue validated in the zQ175 mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Valproic Acid Protects Primary Dopamine Neurons from MPP+-Induced Neurotoxicity: Involvement of GSK3β Phosphorylation by Akt and ERK through the Mitochondrial Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
- 10. Golgi-Cox Staining Protocol for Medium Spiny Neurons in the Striatum of Neonatal and Early Postnatal Mouse Brain Using Cryosections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Divalproex Sodium Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for administering divalproex sodium in long-term rodent studies, with a focus on carcinogenicity, chronic toxicity, and neurodevelopmental toxicity assessments. The protocols outlined below are synthesized from various scientific studies and regulatory guidelines to ensure robust and reproducible experimental outcomes.
Introduction
This compound, a stable coordination compound of sodium valproate and valproic acid, is widely used as an anticonvulsant and mood stabilizer. Long-term rodent studies are crucial for evaluating its safety profile, including its carcinogenic potential, chronic toxicity, and effects on neurodevelopment. These studies typically involve oral administration of the compound to rats and mice for extended periods, up to two years for carcinogenicity bioassays.
Quantitative Data Summary
The following tables summarize key quantitative data from representative long-term rodent studies with valproate compounds.
Table 1: Carcinogenicity of Calcium Valproate in Wistar Rats (104-week study) [1]
| Treatment Group (mg/kg in diet) | Sex | Number of Animals | Incidence of Uterine/Cervical Adenocarcinoma |
| Control | Female | - | 8% |
| 125 | Female | - | 20% |
| 250 | Female | - | 14% |
| 500 | Female | - | 32%* |
*Statistically significant (P < 0.01) increase compared to controls.[1] Note: Data for this compound was not available in a comparable format. Calcium valproate has similar pharmacokinetic properties.[1]
Table 2: Chronic Toxicity of Sodium Valproate in Wistar Rats (4-week study)
| Treatment Group (mg/kg/day, oral) | Parameter | Week 2 | Week 4 |
| Control | Body Weight (g) | - | - |
| 200 | Body Weight (g) | Significant Increase | Significant Increase |
| 400 | Body Weight (g) | Significant Increase | Significant Increase |
| Control | AST (U/L) | - | - |
| 200 | AST (U/L) | Lower than Control | Lower than Control |
| 400 | AST (U/L) | Lower than Control | Lower than Control |
| Control | ALT (U/L) | - | - |
| 200 | ALT (U/L) | Lower than Control | Lower than Control |
| 400 | ALT (U/L) | Lower than Control | Lower than Control |
| Control | Urea (mg/dL) | - | - |
| 200 | Urea (mg/dL) | Higher than Control | Higher than Control |
| 400 | Urea (mg/dL) | Higher than Control | Higher than Control |
| Control | Cholesterol (mg/dL) | - | - |
| 200 | Cholesterol (mg/dL) | Higher than Control | Higher than Control |
| 400 | Cholesterol (mg/dL) | Higher than Control | Higher than Control |
Experimental Protocols
General Animal Husbandry
-
Species and Strain: Sprague-Dawley or Wistar rats, and B6C3F1 or CD-1 mice are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.
-
Diet and Water: Standard laboratory chow and water should be provided ad libitum, unless the study design requires dietary administration of the test article.
This compound Formulation and Administration
This compound can be administered through the diet or by oral gavage.
Protocol 3.2.1: Administration via Diet
-
Formulation: Calculate the required amount of this compound based on the desired dose (mg/kg/day) and the average daily food consumption of the animals.
-
Thoroughly mix the powdered this compound with the powdered rodent chow to ensure a homogenous mixture. A vehicle such as corn oil may be used to aid in the uniform distribution and adherence of the test article to the feed.
-
Prepare fresh medicated feed regularly (e.g., weekly) to ensure stability.
-
Administration: Provide the medicated diet to the animals as their sole food source.
-
Monitoring: Monitor food consumption daily to ensure accurate dosing.
Protocol 3.2.2: Administration via Oral Gavage
-
Formulation: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Administration:
-
Gently restrain the animal.
-
Measure the distance from the corner of the mouth to the last rib to determine the appropriate length for gavage needle insertion.
-
Insert a ball-tipped gavage needle into the esophagus.
-
Slowly administer the formulation.
-
Observe the animal for any signs of distress during and after the procedure.
-
Long-Term Carcinogenicity Study Protocol
This protocol is based on general guidelines for a 2-year rodent bioassay.
-
Animals: Use at least 50 animals per sex per dose group.
-
Dose Selection:
-
High Dose: The highest dose should induce minimal toxicity, such as a slight decrease in body weight gain (less than 10%), without significantly altering the lifespan or normal physiology of the animals.
-
Low and Intermediate Doses: These should be fractions of the high dose to establish a dose-response relationship.
-
Control Group: Administer the vehicle used for the test article.
-
-
Duration: 104 weeks (2 years).
-
Observations:
-
Clinical Signs: Observe animals twice daily for signs of toxicity.
-
Body Weight and Food Consumption: Record weekly for the first 13 weeks and monthly thereafter.
-
Palpation: Palpate for masses weekly.
-
-
Terminal Procedures:
-
At the end of the study, euthanize all surviving animals.
-
Conduct a complete gross necropsy on all animals.
-
Collect all tissues and organs, with special attention to any gross lesions or masses.
-
Preserve tissues in 10% neutral buffered formalin.
-
-
Histopathology:
-
Process preserved tissues for histopathological examination.
-
A veterinary pathologist should examine all tissues from the high-dose and control groups.
-
If treatment-related neoplastic or non-neoplastic lesions are observed in the high-dose group, examine the corresponding tissues from the lower dose groups.
-
Chronic Toxicity Study Protocol
-
Animals: Use at least 20 animals per sex per dose group.
-
Dose Selection: Similar to the carcinogenicity study, with the high dose inducing some evidence of toxicity.
-
Duration: Typically 6 to 12 months.
-
Observations:
-
Clinical Signs, Body Weight, and Food Consumption: As in the carcinogenicity study.
-
Ophthalmology: Conduct examinations at the beginning and end of the study.
-
Clinical Pathology: Collect blood and urine samples at interim time points (e.g., 3, 6, and 12 months) and at termination for hematology, clinical chemistry, and urinalysis.
-
-
Terminal Procedures and Histopathology: Similar to the carcinogenicity study.
Neurodevelopmental Toxicity Study Protocol (Valproic Acid Model of Autism)
This protocol focuses on prenatal exposure to induce autism-like behaviors.
-
Animals: Use timed-pregnant dams (e.g., Sprague-Dawley rats).
-
Administration: Administer a single intraperitoneal injection of sodium valproate (a component of this compound) at a dose of 400-600 mg/kg on embryonic day 12.5. The control group receives a saline injection.
-
Postnatal Care: Allow the dams to give birth and raise their litters. Wean the offspring at postnatal day 21.
-
Behavioral Assessments: Conduct a battery of behavioral tests on the offspring at various developmental stages (juvenile and adult).
Protocol 3.5.1: Three-Chamber Social Interaction Test
-
Apparatus: A three-chambered box with openings between the chambers.
-
Habituation: Place the test animal in the center chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).
-
Sociability Test: Place a novel, unfamiliar rodent ("stranger 1") in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test animal back in the center chamber and record the time it spends in each chamber and the time spent sniffing each cage for a set period (e.g., 10 minutes).
-
Social Novelty Test: Replace the empty cage with a new unfamiliar rodent ("stranger 2"). Record the time the test animal spends interacting with the now-familiar "stranger 1" versus the novel "stranger 2".
Protocol 3.5.2: Open Field Test for Stereotyped Behavior
-
Apparatus: A square arena with walls.
-
Procedure: Place the animal in the center of the open field and allow it to explore freely for a set period (e.g., 15-30 minutes).
-
Data Collection: Use video tracking software to record and analyze locomotor activity (distance traveled, speed) and stereotyped behaviors (e.g., repetitive grooming, circling).
Visualizations
References
Application Notes & Protocols: In Vitro Models for Assessing Divalproex Sodium-Induced Neurotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Divalproex sodium, and its active component valproic acid (VPA), is a widely prescribed medication for epilepsy, bipolar disorder, and migraine prophylaxis.[1][2] However, its use is associated with a risk of neurotoxicity, particularly developmental neurotoxicity when exposure occurs in utero.[3][4][5] Understanding and assessing the mechanisms of VPA-induced neurotoxicity is crucial for drug development and patient safety. In vitro models provide a powerful platform to investigate these effects at the cellular and molecular level in a controlled environment.[6][7]
This document provides detailed protocols and application notes for utilizing common in vitro models to assess the neurotoxic potential of this compound. The focus is on key endpoints including cytotoxicity, oxidative stress, apoptosis, and neurite outgrowth.
Recommended In Vitro Models
The choice of an in vitro model is critical and depends on the specific research question. Commonly used models range from immortalized cell lines to more complex human stem cell-derived systems.[3][4]
-
SH-SY5Y Human Neuroblastoma Cells: This is a widely used and well-characterized cell line.[8] SH-SY5Y cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying effects on neurite outgrowth, oxidative stress, and cell viability.[9][10]
-
Primary Neurons: Harvested directly from rodent brain tissue (e.g., cortical or hippocampal neurons), these cells provide a model with high physiological relevance. However, they are more challenging to culture and have greater variability.
-
Human Pluripotent Stem Cells (hPSCs): Including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), these offer a highly relevant human model. They can be differentiated into specific neuronal subtypes or used to generate 3D neural organoids, allowing for the study of VPA's effects on neurodevelopment, cell proliferation, and morphogenesis.[5][11][12]
-
PC12 Cells: Derived from a rat pheochromocytoma, these cells differentiate into a sympathetic neuron-like phenotype in the presence of Nerve Growth Factor (NGF) and are often used for neurite outgrowth studies.[8][13]
Key Neurotoxicity Endpoints & Assays
Assessing VPA-induced neurotoxicity involves measuring a range of cellular and molecular changes. Key endpoints include cytotoxicity, apoptosis, oxidative stress, and alterations in neuronal morphology.[3][14]
Workflow for In Vitro Neurotoxicity Assessment
The general workflow involves cell culture, treatment with this compound, and subsequent analysis using various endpoint assays.
Experimental Protocols
The following are detailed protocols for fundamental assays used to quantify this compound-induced neurotoxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
This compound (VPA) stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
VPA Treatment: Prepare serial dilutions of VPA in culture medium. Remove the old medium from the wells and add 100 µL of the VPA dilutions (e.g., 0.1, 0.3, 1, 3 mM) or vehicle control.[15]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Oxidative Stress Assessment (Intracellular ROS)
This protocol uses the 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe to measure intracellular reactive oxygen species (ROS).
Materials:
-
Neuronal cells in a 96-well plate (black, clear bottom)
-
DCFH-DA probe (10 mM stock in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium
-
This compound (VPA)
-
Positive control (e.g., H₂O₂)
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with VPA as described in Protocol 1.
-
Probe Loading: After the treatment period, remove the medium and wash cells once with warm HBSS.
-
Add 100 µL of working DCFH-DA solution (e.g., 10 µM in HBSS) to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with warm HBSS to remove excess probe.
-
Data Acquisition: Add 100 µL of HBSS to each well. Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control. Results are often expressed as a fold change in ROS production.
Protocol 3: Apoptosis Assessment (Caspase-3/7 Activity)
This protocol uses a luminescent, cell-based assay to measure the activity of caspases 3 and 7, key executioners of apoptosis.[14]
Materials:
-
Neuronal cells in a 96-well plate (white-walled)
-
This compound (VPA)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Positive control (e.g., Staurosporine)
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with VPA as described in Protocol 1.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Analysis: Express caspase activity as a fold change relative to the vehicle control.
Protocol 4: Neurite Outgrowth Assessment
This protocol involves immunofluorescent staining of neuronal markers to visualize and quantify changes in neurite length and branching.[13]
Materials:
-
Neuronal cells cultured on coated coverslips or in imaging plates
-
This compound (VPA)
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton™ X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-β-III Tubulin)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope with imaging software
Procedure:
-
Cell Culture and Treatment: Seed cells at a low density to allow for clear visualization of individual neurites. Treat with VPA for the desired period (e.g., 3-6 days).[13]
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.25% Triton™ X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour.
-
Antibody Staining: Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash three times and incubate with the secondary antibody and nuclear stain for 1-2 hours at room temperature, protected from light.
-
Imaging: Wash three times with PBS and mount coverslips or image the plate directly. Acquire images from multiple random fields per condition.
-
Analysis: Use automated image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify parameters such as total neurite length per neuron, number of primary neurites, and number of branch points.
Mechanisms and Signaling Pathways
VPA's neurotoxic effects are multifaceted, involving several interconnected molecular pathways.[1][16] Key mechanisms include inhibition of histone deacetylases (HDACs), modulation of the GSK-3β pathway, and induction of oxidative stress.[3][16][17][18]
GSK-3β Signaling Pathway in Neurite Outgrowth
VPA is known to inhibit Glycogen Synthase Kinase-3β (GSK-3β).[17][18] This inhibition can lead to downstream effects that promote neurite outgrowth and modify synaptic structure. This effect can be neuroprotective in some contexts but may represent a neurodevelopmental disruption in others.[17]
Overview of VPA-Induced Neurotoxic Mechanisms
VPA can trigger several cellular stress pathways that converge on outcomes like apoptosis and altered neuronal development.
Data Presentation
Quantitative data from VPA neurotoxicity studies should be summarized for clear comparison. The effects are often dose-dependent and cell-type specific.
Table 1: Summary of VPA Effects on Neuronal Cell Viability and Oxidative Stress
| In Vitro Model | VPA Concentration | Exposure Time | Endpoint | Observed Effect | Citation |
|---|---|---|---|---|---|
| SH-SY5Y Cells | 1 mM | 24 hours | Cell Viability (vs. Glutamate) | Increased viability, neuroprotective effect | [9][10][19] |
| SH-SY5Y Cells | 1 mM | 24 hours | H₂O₂, MDA Levels (vs. Glutamate) | Decreased levels, antioxidant effect | [9][19][20] |
| HepG2 Cells | 0.1 - 3 mM | 24 hours | Cell Viability (MTT) | Dose-dependent inhibition of cell viability | [15] |
| HepG2 Cells | 0.3 - 1 mM | 24 hours | LDH Release | Dose-dependent increase in LDH release | [15] |
| hPSCs | 0 - 3 mM | 48 hours | Cell Death (PI Staining) | Dose-dependent increase in cell death |[5][21] |
Table 2: Summary of VPA Effects on Neurite Outgrowth
| In Vitro Model | VPA Concentration | Exposure Time | Endpoint | Observed Effect | Citation |
|---|---|---|---|---|---|
| SH-SY5Y Cells | 0.5 mM | 1 - 6 days | Neurite Length | Significant reduction in neurite length | [13] |
| Primary Hippocampal Neurons | Not Specified | 3 days | Neurite Number & Length | Increased number and length of neurites | [17] |
| Chick Dorsal Root Ganglia | 1 - 2 mM | 48 hours | Neurite Length | Significant increase in neurite length | [22] |
| Primary Rat Astrocytes | 50 - 5000 µM | 14 days | Process Length | Reduction in astrocytic process length |[3] |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Divalproex - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Differential Developmental Neurotoxicity of Valproic Acid on Anterior and Posterior Neural Induction of Human Pluripotent Stem Cells -International Journal of Stem Cells | Korea Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. Choosing the Optimal Model for in vitro Neurotoxicity Assessment - Evotec [evotec.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Effect of valproic acid on oxidative stress parameters of glutamate-induced excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. The Differential Developmental Neurotoxicity of Valproic Acid on Anterior and Posterior Neural Induction of Human Pluripotent Stem Cells [ijstemcell.com]
- 12. The Differential Developmental Neurotoxicity of Valproic Acid on Anterior and Posterior Neural Induction of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Valproate reversibly reduces neurite outgrowth by human SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
- 15. researchgate.net [researchgate.net]
- 16. Sodium valproate's uncharted role in neuroprotection and neurotoxicity-A literature review [pubmed.ncbi.nlm.nih.gov]
- 17. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase‐3β Signaling Pathway in an Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase-3β Signaling Pathway in an Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effect of valproic acid on oxidative stress parameters of glutamate-induced excitotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Divalproex sodium solubility challenges in aqueous solutions for research
For researchers, scientists, and drug development professionals, navigating the solubility challenges of divalproex sodium in aqueous solutions is a critical step in ensuring experimental accuracy and success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.
This compound, a coordination complex of sodium valproate and valproic acid, presents unique solubility characteristics. Upon contact with water, it readily dissociates into the highly water-soluble sodium valproate and the sparingly soluble valproic acid. This behavior can lead to challenges such as precipitation and non-uniform solutions, impacting the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or forming a precipitate in an aqueous buffer?
A1: The observed precipitation is likely due to the dissociation of this compound into sodium valproate and the poorly soluble valproic acid.[1] Valproic acid is an oily liquid that is only slightly soluble in water, leading to the formation of a separate phase or precipitate, especially in neutral or acidic conditions.[1]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. It is significantly more soluble in alkaline conditions compared to acidic conditions. At a low pH (e.g., 1.0), its solubility is approximately 1 mg/mL, while at a higher pH (e.g., 6.8), the solubility increases to around 200 mg/mL.[2] This is because the valproic acid component remains in its less soluble, protonated form at acidic pH.
Q3: Can I prepare a concentrated stock solution of this compound in water?
A3: Preparing a concentrated aqueous stock solution of this compound can be challenging due to the limited solubility of valproic acid. For many research applications, especially in cell culture, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous experimental medium.[3] It is advised not to store aqueous solutions for more than one day to minimize the risk of precipitation.[3][4]
Q4: What is the recommended method for preparing a this compound solution for cell culture experiments?
A4: To minimize precipitation and ensure a homogenous solution for cell culture, it is best to prepare a concentrated stock solution in a cell-culture compatible organic solvent such as DMSO. This stock can then be serially diluted into the pre-warmed cell culture medium with vigorous mixing to achieve the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: My this compound solution appears to have an oily layer on top. What should I do?
A5: The oily layer is valproic acid that has separated from the aqueous phase due to its poor solubility.[1] To address this, consider increasing the pH of the solution, as this compound is more soluble in alkaline conditions. Alternatively, using a co-solvent system or preparing the initial stock in an organic solvent can help to prevent this phase separation.
Quantitative Solubility Data
The solubility of this compound and its components varies significantly with the solvent and pH. The following tables summarize key solubility data for researchers.
Table 1: Solubility of this compound and its Components in Various Solvents
| Compound | Solvent | Solubility |
| This compound | Water (pH 1.0) | ~1 mg/mL[2] |
| This compound | Water (pH 6.8) | ~200 mg/mL[2] |
| This compound | PBS (pH 7.2) | ~10 mg/mL[3] |
| This compound | Ethanol | ~30 mg/mL[3] |
| This compound | DMSO | ~5 mg/mL[3] |
| This compound | Dimethylformamide (DMF) | ~5 mg/mL[3] |
| Valproic Acid | Water | Sparingly soluble[1][5] |
| Sodium Valproate | Water | Highly soluble[1] |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Approximate Solubility (mg/mL) |
| 1.0 | 1[2] |
| 5.5 | Increased solubility (used in dissolution testing with surfactants)[6] |
| 6.8 | 200[2] |
| 7.2 | 10 (in PBS)[3] |
| >6 | 100-1000 (estimated for sodium valproate)[7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Studies
This protocol details the preparation of a stock solution in an organic solvent, which is a common practice to overcome aqueous solubility issues.
Materials:
-
This compound powder
-
Anhydrous DMSO or Ethanol (cell culture grade)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary for the experimental application.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Standard Dissolution Testing for this compound Formulations
This protocol is based on USP guidelines for testing the release of this compound from solid dosage forms.
Materials:
-
USP Apparatus II (Paddle Apparatus)
-
Dissolution vessels
-
0.1 N Hydrochloric Acid (HCl)
-
0.05 M Phosphate buffer (pH 5.5) containing a surfactant (e.g., 0.5% Sodium Lauryl Sulfate)
-
HPLC system for analysis
Procedure:
-
Acid Stage:
-
Place 500 mL of 0.1 N HCl in each dissolution vessel.
-
Maintain the temperature at 37 ± 0.5°C.
-
Set the paddle speed to 100 rpm.
-
Place one this compound tablet in each vessel.
-
After 45 minutes, withdraw a sample for analysis.
-
-
Buffer Stage:
-
Add 400 mL of the phosphate buffer (pH 5.5 with surfactant) to each vessel, bringing the total volume to 900 mL.
-
Continue the dissolution test.
-
Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 12, and 24 hours).[6]
-
-
Analysis:
-
Filter the withdrawn samples through a 0.45 µm filter.
-
Analyze the concentration of dissolved valproic acid in each sample using a validated HPLC method.[6]
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid researchers, the following diagrams illustrate key processes related to working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Design and Optimization of Sustained-Release this compound Tablets with Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing Divalproex sodium concentration for primary neuron viability
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Divalproex sodium concentration for primary neuron viability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in neurons?
This compound is converted to its active form, valproic acid (VPA), which exerts its effects through multiple mechanisms. Primarily, it increases levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[1][2] It also blocks voltage-gated sodium channels and T-type calcium channels, which helps to stabilize neuronal electrical activity.[1] Additionally, VPA is known to be a histone deacetylase (HDAC) inhibitor, which can influence the expression of genes involved in neuronal signaling and plasticity.[1][3][4]
Q2: What are the potential neuroprotective effects of this compound on primary neurons?
This compound has demonstrated several neuroprotective properties. It may reduce neuronal injury and apoptosis by activating Bcl-2.[5] It has also been shown to inhibit glycogen synthase kinase-3β (GSK-3β), a kinase involved in the hyperphosphorylation of tau proteins, which is a pathological hallmark of some neurodegenerative diseases.[6][7][8] Furthermore, its anti-inflammatory properties and ability to support mitochondrial function contribute to its neuroprotective profile.[1]
Q3: What is a typical therapeutic concentration range for this compound (valproic acid) in culture?
The therapeutic range for valproic acid in plasma is typically between 50 and 100 mcg/mL for epilepsy and 50 to 125 mcg/mL for mania.[9][10] For in vitro studies with primary neurons, it is recommended to start with a concentration range that reflects these therapeutic levels and then optimize based on experimental outcomes. Some studies have used concentrations around 1 mM for in vitro experiments.[11][12] However, it's crucial to perform a dose-response curve to determine the optimal concentration for your specific neuronal culture and experimental goals, as high concentrations can be neurotoxic.[11]
Q4: How does this compound influence signaling pathways like GSK-3β and mTOR?
This compound, as valproic acid, indirectly inhibits GSK-3β activity, which is implicated in neuronal plasticity and neurodegeneration.[7][8][13][14][15] This inhibition can lead to reduced tau hyperphosphorylation and may promote neurite outgrowth.[7][14] The mTOR signaling pathway, which is crucial for cell growth and proliferation, can be influenced by VPA. Some studies suggest that mTOR activation is necessary for VPA-induced neuronal differentiation of neural stem cells.[16]
Troubleshooting Guide
Issue 1: Decreased neuron viability after this compound treatment.
-
Possible Cause: The concentration of this compound may be too high, leading to neurotoxicity.[11][17]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a range of concentrations (e.g., 10 µM to 5 mM) to identify the optimal concentration that provides the desired effect without compromising viability.
-
Assess Viability with Multiple Assays: Use multiple methods to assess cell viability, such as MTT, LDH release, and Trypan Blue exclusion assays, to get a comprehensive understanding of cellular health.[18]
-
Check Culture Health: Ensure your primary neuron cultures are healthy before treatment. Unhealthy cultures can be more susceptible to the toxic effects of any compound.[19][20]
-
Incubation Time: Consider reducing the incubation time with this compound.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variability in primary neuron culture health or inconsistent this compound preparation.
-
Troubleshooting Steps:
-
Standardize Culture Conditions: Maintain consistent cell seeding density, media composition, and culture age.[21]
-
Freshly Prepare this compound Solutions: Prepare fresh stock solutions of this compound for each experiment to avoid degradation.
-
Control for Edge Effects: In multi-well plates, edge effects can lead to variability. Consider not using the outer wells or filling them with sterile media to maintain humidity.[20]
-
Issue 3: Neurons are clumping and detaching from the culture plate.
-
Possible Cause: Poor substrate coating or suboptimal culture medium.
-
Troubleshooting Steps:
-
Optimize Substrate Coating: Ensure proper coating of culture plates with substrates like poly-D-lysine or laminin.[19][21][22]
-
Use Serum-Free Medium: Primary neuron cultures should generally be maintained in a serum-free medium supplemented with appropriate growth factors like B-27.[19][23]
-
Handle with Care: Primary neurons are sensitive to mechanical stress. Avoid vigorous pipetting or shaking of the culture plates.[20][21]
-
Quantitative Data Summary
Table 1: Therapeutic and Experimental Concentrations of Valproic Acid
| Application | Concentration Range | Source |
| Epilepsy (Human Plasma) | 50 - 100 mcg/mL | [9][10][24] |
| Mania (Human Plasma) | 50 - 125 mcg/mL | [9][10] |
| In Vitro Neuroprotection Studies | ~1 mM | [12] |
| In Vitro Neuronal Cell Death Studies | 0.05 - 5.0 mM | [11] |
Table 2: Potential Toxic Doses of Valproic Acid
| Ingestion Level | Observed Effects | Source |
| <200 mg/kg | Mild drowsiness | [25] |
| 200 - 400 mg/kg | CNS depression | [25] |
| 400 - 1000 mg/kg | Coma | [25] |
| >1 g/kg | Potentially life-threatening | [25] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 1-5 x 10^4 cells/well and culture for at least 7 days to allow for maturation.
-
This compound Preparation: Prepare a stock solution of this compound in sterile water or culture medium. Perform serial dilutions to create a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM).
-
Treatment: Carefully remove half of the culture medium from each well and replace it with medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Assessing Neurite Outgrowth
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 1.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain with a nuclear stain like DAPI.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Use image analysis software (e.g., ImageJ) to quantify neurite length and branching.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound's effect on GSK-3β and related pathways.
Caption: Troubleshooting logic for decreased neuron viability.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. An In-depth Analysis of this compound's R&D Progress [synapse.patsnap.com]
- 3. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic this compound to Attenuate Agitation and Clinical Progression of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic this compound use and brain atrophy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase-3β Signaling Pathway in an Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valproate regulates GSK-3-mediated axonal remodeling and synapsin I clustering in developing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Depakote (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. Valproic acid induces neuronal cell death through a novel calpain-dependent necroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium Valproate Ameliorates Neuronal Apoptosis in a Kainic Acid Model of Epilepsy via Enhancing PKC-Dependent GABAAR γ2 Serine 327 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase‐3β Signaling Pathway in an Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GSK-3β at the Intersection of Neuronal Plasticity and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K/AKT/mTOR Signaling Mediates Valproic Acid-Induced Neuronal Differentiation of Neural Stem Cells through Epigenetic Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Valproate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dendrotek.ca [dendrotek.ca]
- 20. biocompare.com [biocompare.com]
- 21. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 22. researchgate.net [researchgate.net]
- 23. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. litfl.com [litfl.com]
Divalproex Sodium and Biochemical Assay Interference: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the interference of divalproex sodium with common biochemical assays. The following question-and-answer format directly addresses potential issues, offering troubleshooting strategies and detailed experimental protocols to ensure the accuracy and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: Which common biochemical assays are known to be affected by this compound?
A1: this compound, and its active form, valproic acid, can interfere with several common laboratory tests. The most frequently affected assays include:
-
Liver Function Tests (LFTs): Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Pancreatic Enzymes: Amylase and Lipase.
-
Ammonia: Plasma ammonia levels.
-
Thyroid Function Tests: Thyroid-Stimulating Hormone (TSH).
-
Urine Ketone Tests.
-
Lactate Dehydrogenase (LDH).
-
Immunoassays: Potential for false positives in some drug screening panels.
Q2: What is the general mechanism behind this compound's interference with these assays?
A2: The interference can be multifactorial, arising from both in-vivo physiological changes induced by the drug and direct in-vitro effects on the assay chemistry.
-
Physiological (In-Vivo) Interference: this compound can alter the metabolic state of the patient or experimental animal, leading to genuine changes in the analyte being measured. For example, it can induce hepatotoxicity, leading to elevated liver enzymes[1], or interfere with the urea cycle, causing hyperammonemia[2][3][4].
-
Analytical (In-Vitro) Interference: The drug or its metabolites may directly interact with the reagents in a specific assay, leading to falsely elevated or decreased results. This can be due to structural similarities to the target analyte or non-specific binding in immunoassays.
Troubleshooting Guides
Issue 1: Elevated Liver Function Tests (ALT/AST) in this compound-Treated Samples
Symptoms: Unexpectedly high ALT and/or AST readings in subjects or cell cultures exposed to this compound.
Possible Causes:
-
Drug-Induced Hepatotoxicity: this compound is known to cause dose-related or idiosyncratic hepatotoxicity, leading to a genuine increase in circulating liver enzymes.[1]
-
Mitochondrial Dysfunction: Valproic acid can impair mitochondrial fatty acid β-oxidation, leading to cellular stress and enzyme leakage.
Troubleshooting Steps:
-
Confirm with Alternative Markers: Assess other markers of liver injury, such as bilirubin and alkaline phosphatase, to build a more complete picture of potential hepatotoxicity.
-
Histological Analysis: In preclinical studies, perform histological examination of liver tissue to look for evidence of steatosis or necrosis.
-
Dose-Response and Time-Course Studies: If experimentally feasible, conduct dose-response and time-course studies to characterize the onset and severity of the enzyme elevation.
-
Washout Period: In clinical or in-vivo studies, if permissible, assess enzyme levels after a washout period to see if they return to baseline. Liver function tests typically begin to resolve within 1-4 months after discontinuation of the medication.[1]
Issue 2: Inconsistent or Elevated Amylase and Lipase Readings
Symptoms: Elevated serum amylase and/or lipase levels in the absence of clinical signs of pancreatitis.
Possible Causes:
-
Drug-Induced Pancreatitis: While uncommon, this compound can induce pancreatitis.[5]
-
Asymptomatic Hyperamylasemia: this compound can cause elevations in amylase without clinical pancreatitis. The incidence of asymptomatic hyperamylasemia can be similar in both divalproex and placebo-treated patients.[5]
-
Source of Amylase: Elevations may be due to the non-pancreatic (salivary) isoenzyme of amylase.[6]
Troubleshooting Steps:
-
Fractionate Amylase: If total amylase is elevated, perform amylase isoenzyme analysis to distinguish between pancreatic and salivary sources.
-
Prioritize Lipase: Serum lipase is more specific to the pancreas than amylase. In cases of suspected pancreatitis, lipase measurement is often preferred.
-
Clinical Correlation: Always correlate biochemical findings with clinical signs and symptoms of pancreatitis (e.g., abdominal pain, nausea).
Issue 3: Elevated Plasma Ammonia Levels
Symptoms: High plasma ammonia levels, which may or may not be associated with clinical signs of encephalopathy (e.g., lethargy, confusion).
Possible Causes:
-
Inhibition of Urea Cycle: Valproic acid and its metabolites can inhibit key enzymes in the urea cycle, such as carbamoyl phosphate synthetase I, leading to the accumulation of ammonia.[3][7]
-
Carnitine Deficiency: this compound can induce a carnitine deficiency, which further impairs the urea cycle.
Troubleshooting Steps:
-
Strict Sample Handling: Ensure meticulous pre-analytical handling of ammonia samples. Blood should be collected in a pre-chilled EDTA tube, placed on ice immediately, and centrifuged within 15-30 minutes to separate the plasma, which should then be analyzed promptly or frozen.[8][9]
-
Assess for Concomitant Medications: Be aware of other medications that can also increase ammonia levels (e.g., topiramate).
-
Consider Carnitine Supplementation: In a clinical or therapeutic context, carnitine supplementation may be considered to mitigate hyperammonemia.
Issue 4: False-Positive Urine Ketone Test
Symptoms: Positive urine ketone test in a subject who is not in a state of ketosis (e.g., not on a ketogenic diet, not diabetic with ketoacidosis).
Possible Causes:
-
Metabolite Interference: A ketone-containing metabolite of valproic acid is excreted in the urine and can cross-react with the sodium nitroprusside in the urine test strips, leading to a false-positive result.[10][11]
Troubleshooting Steps:
-
Confirm with Serum Ketones: If a clinically significant ketotic state is suspected, confirm the urine ketone result with a quantitative measurement of beta-hydroxybutyrate in the blood, which is the predominant ketone body and is not detected by most urine strips.
-
Review Medication History: Always consider the subject's medication history when interpreting urine ketone results.
Quantitative Data Summary
The following tables summarize the potential quantitative impact of this compound on various biochemical assays. Note that the extent of interference can vary significantly based on dose, duration of treatment, and individual patient factors.
Table 1: Effect of this compound on Liver Function Tests
| Parameter | Baseline (Pre-treatment) | During this compound Treatment | Notes |
| ALT (U/L) | Normal Range | Can be elevated. Dose-dependent increases have been observed. | Elevations are often mild and transient but can be severe in cases of hepatotoxicity. |
| AST (U/L) | Normal Range | Can be elevated. | Similar to ALT, elevations are a key indicator of potential liver injury. |
Table 2: Effect of this compound on Pancreatic Enzymes
| Parameter | Baseline (Pre-treatment) | During this compound Treatment | Notes |
| Total Amylase (U/L) | Normal Range | May be elevated in a subset of patients, even without symptoms.[6] | Elevations may be due to non-pancreatic isoenzymes.[6] |
| Lipase (U/L) | Normal Range | Generally no significant change in asymptomatic patients.[6] | More specific for pancreatitis than amylase. |
Table 3: Effect of this compound on Ammonia and Thyroid Function
| Parameter | Baseline (Pre-treatment) | During this compound Treatment | Notes |
| Plasma Ammonia (µmol/L) | Normal Range | Can be elevated. A study reported a mean ammonia level of 64.3 mcg/dL in patients with diagnosed VPA-induced hyperammonemia.[2] | Prevalence of asymptomatic hyperammonemia is reported to be between 5% and 73%.[12] |
| TSH (mU/L) | Normal Range | May be elevated, leading to subclinical hypothyroidism. | The effect can be dose-dependent. |
Experimental Protocols
Protocol 1: Colorimetric Determination of AST and ALT Activity
Principle: This method is based on the Reitman-Frankel procedure. AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate. ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate and L-glutamate. The resulting oxaloacetate or pyruvate is reacted with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone, which is measured spectrophotometrically.[13][14]
Materials:
-
AST and ALT substrate solutions (containing α-ketoglutarate and either L-aspartate for AST or L-alanine for ALT in a phosphate buffer).
-
2,4-Dinitrophenylhydrazine (DNPH) solution.
-
0.4 N Sodium Hydroxide (NaOH).
-
Pyruvate standard solution.
-
Spectrophotometer capable of reading at 505-546 nm.
-
Water bath (37°C).
Procedure:
-
Sample Preparation: Use serum, plasma, or appropriately prepared tissue homogenates or cell lysates.
-
Enzymatic Reaction:
-
Pipette 0.5 mL of the respective substrate solution (AST or ALT) into test tubes.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Add 0.1 mL of the sample to the corresponding tube, mix, and incubate for exactly 60 minutes (for AST) or 30 minutes (for ALT) at 37°C.
-
-
Color Development:
-
Add 0.5 mL of DNPH solution to each tube, mix, and incubate for 20 minutes at room temperature.
-
Add 5.0 mL of 0.4 N NaOH, mix, and allow to stand for 5 minutes.
-
-
Measurement:
-
Measure the absorbance of the samples and standards against a reagent blank at 520 nm.
-
-
Calculation:
-
Prepare a standard curve using the pyruvate standard.
-
Determine the enzyme activity in the samples from the standard curve.
-
Quality Control:
-
Run normal and abnormal control sera with each batch of samples.
-
Ensure the absorbance of the highest standard is within the linear range of the spectrophotometer.
Protocol 2: Enzymatic Assay for Plasma Ammonia
Principle: This is an enzymatic method utilizing glutamate dehydrogenase (GLDH). Ammonia reacts with α-ketoglutarate and NADPH in the presence of GLDH to form L-glutamate and NADP+. The rate of decrease in absorbance at 340 nm due to the oxidation of NADPH is directly proportional to the ammonia concentration.[8][15]
Materials:
-
Ammonia assay reagent (containing α-ketoglutarate, NADPH, and GLDH in a suitable buffer).
-
Ammonia standard solution.
-
Spectrophotometer with a temperature-controlled cuvette holder (37°C) capable of reading at 340 nm.
Procedure:
-
Sample Collection and Handling: Collect venous blood in a pre-chilled EDTA tube. Place the tube on ice immediately. Centrifuge at 4°C within 20 minutes of collection. Separate the plasma and assay immediately or store at -70°C.
-
Assay:
-
Pipette the ammonia reagent into a cuvette and pre-warm to 37°C.
-
Add the plasma sample to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over a fixed period (e.g., 2-5 minutes).
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA/min).
-
Determine the ammonia concentration by comparing the ΔA/min of the sample to that of the ammonia standard.
-
Quality Control:
-
Run control plasma samples with known ammonia concentrations.
-
Ensure that sample collection and handling procedures are strictly followed to prevent factitious elevation of ammonia.
Protocol 3: Semi-Quantitative Urine Ketone Test
Principle: This test is based on the reaction of acetoacetic acid in the urine with sodium nitroprusside in an alkaline medium to produce a purple-colored complex. The intensity of the color is proportional to the concentration of ketones.[11][16][17]
Materials:
-
Urine ketone test strips.
-
Clean, dry container for urine collection.
Procedure:
-
Sample Collection: Collect a fresh urine sample in a clean container.
-
Testing:
-
Briefly immerse the reagent area of the test strip into the urine sample.
-
Remove excess urine by tapping the edge of the strip against the container.
-
Wait for the specified time according to the manufacturer's instructions (usually 15-60 seconds).
-
-
Reading the Results:
-
Compare the color of the reagent pad to the color chart provided on the test strip container.
-
Record the result as negative, trace, small, moderate, or large.
-
Quality Control:
-
Store test strips according to the manufacturer's instructions, protecting them from moisture and light.
-
Do not use expired test strips.
-
Run positive and negative liquid ketone controls as required by laboratory protocol.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's impact on fatty acid metabolism leading to potential hepatotoxicity.
Caption: Inhibition of the urea cycle by this compound metabolites.
Caption: this compound's mechanism of action on the GABAergic pathway.
Caption: General experimental workflow for biochemical assays.
References
- 1. droracle.ai [droracle.ai]
- 2. Hyperammonemia in patients receiving valproic acid in the hospital setting: A retrospective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Can Cause a False Positive Drug Test? - Medications, Food & Drinks | AlphaBiolabs UK [alphabiolabs.co.uk]
- 4. Valproic acid–induced hyperammonemia: Incidence, clinical significance, and treatment management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute pancreatitis coincident with valproate use: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum total amylase, pancreatic amylase and lipase activities in epileptic children treated with sodium valproate monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Commonly prescribed medications and potential false-positive urine drug screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labmed.org.uk [labmed.org.uk]
- 9. corelabsupplies.com [corelabsupplies.com]
- 10. diabetesindogs.fandom.com [diabetesindogs.fandom.com]
- 11. patient.info [patient.info]
- 12. Valproic Acid-Associated Hyperammonemia: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 15. Automated enzymatic assay for plasma ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. trividiahealth.com [trividiahealth.com]
- 17. uihc.org [uihc.org]
Troubleshooting Divalproex sodium stability and degradation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with divalproex sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from valproic acid?
This compound is a stable coordination compound consisting of sodium valproate and valproic acid in a 1:1 molar ratio. In the gastrointestinal tract, it dissociates into the valproate ion, which is the active therapeutic moiety.[1][2]
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] It is sparingly soluble in water but can be dissolved in aqueous buffers like PBS (pH 7.2) to a certain extent.[1]
Q3: How should solid this compound be stored?
Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]
Q4: How long are aqueous solutions of this compound stable?
Aqueous solutions of this compound are not recommended for storage for more than one day.[1][3][4] It is advised to prepare these solutions fresh before use.
Q5: What is the long-term stability of this compound in organic stock solutions (DMSO, ethanol, DMF)?
While this compound is soluble in these organic solvents, publicly available literature does not provide extensive long-term stability data for these stock solutions. For valproic acid, a related compound, stock solutions in DMSO can be stored for up to one year at -80°C and one month at -20°C.[5] Given the limited data, it is recommended to prepare fresh organic stock solutions of this compound for critical experiments or to perform in-house stability validation for long-term storage.
Q6: What are the known degradation pathways for this compound?
Forced degradation studies have shown that this compound is generally stable under thermal, acidic, and basic conditions. However, it may be susceptible to oxidative degradation.[6] this compound is also known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and handling.
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness of Stock Solution
| Scenario | Possible Cause | Troubleshooting Steps |
| Precipitation upon storage of organic stock solution at low temperatures (4°C or -20°C) | The solubility of this compound in the organic solvent may be reduced at lower temperatures. | 1. Gently warm the solution to room temperature. 2. Vortex or sonicate the solution to redissolve the precipitate. 3. If precipitation persists, consider preparing a fresh solution or storing it at room temperature if short-term use is intended. Note that long-term stability at room temperature is not well-documented. |
| Precipitation when diluting an organic stock solution into an aqueous buffer (e.g., cell culture media, PBS) | The final concentration of the organic solvent in the aqueous buffer may be too high, causing the this compound to precipitate out of the solution. The solubility of this compound is lower in aqueous solutions compared to organic solvents. | 1. Decrease the volume of the organic stock solution added to the aqueous buffer by preparing a more concentrated stock. 2. Increase the final volume of the aqueous buffer to lower the final concentration of the organic solvent. 3. Perform a serial dilution of the organic stock solution in the aqueous buffer to determine the maximum tolerable concentration of the organic solvent. 4. Ensure the pH of the final aqueous solution is compatible with this compound solubility. |
| Cloudiness in DMSO stock solution | DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound.[5][7] | 1. Use fresh, anhydrous DMSO to prepare stock solutions. 2. Store DMSO stock solutions in tightly sealed vials with desiccant to minimize moisture absorption. |
Issue 2: Inconsistent Experimental Results
| Scenario | Possible Cause | Troubleshooting Steps |
| Loss of drug activity over time | The this compound in the stock solution may have degraded. | 1. Prepare fresh stock solutions, especially if they have been stored for an extended period or at room temperature. 2. For aqueous solutions, always prepare them fresh on the day of the experiment.[1][3][4] 3. For organic stock solutions, consider aliquoting and storing at -80°C to minimize freeze-thaw cycles. |
| Variability between experiments | Inconsistent preparation of stock or working solutions. Pipetting errors. | 1. Ensure the solid this compound is fully dissolved in the solvent before making further dilutions. 2. Use calibrated pipettes and proper pipetting techniques. 3. Prepare a large batch of stock solution to be used across multiple experiments to reduce variability (ensure stability for the duration of use). |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~30 mg/mL | [1] |
| DMSO | ~5 mg/mL | [1] |
| Dimethylformamide (DMF) | ~5 mg/mL | [1] |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
Table 2: Recommended Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Stability | Reference |
| Solid | N/A | -20°C | ≥ 4 years | [1] |
| Aqueous Solution | Aqueous Buffer (e.g., PBS) | 4°C | Not recommended for more than 1 day | [1][3][4] |
| Organic Stock (Valproic Acid) | DMSO | -80°C | 1 year | [5] |
| Organic Stock (Valproic Acid) | DMSO | -20°C | 1 month | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for use in biological experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Solvent Preparation: Use fresh, anhydrous grade DMSO or ethanol. If the solvent is not new, it is good practice to purge it with an inert gas like argon or nitrogen to remove dissolved oxygen, which can contribute to oxidative degradation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Dissolution:
-
Transfer the weighed this compound to a sterile amber vial.
-
Add the appropriate volume of the chosen organic solvent (DMSO or ethanol) to achieve the desired stock concentration (e.g., 5 mg/mL for DMSO, 30 mg/mL for ethanol).
-
Tightly cap the vial.
-
-
Mixing:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not completely dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
For short-term storage (up to a few weeks), store the stock solution at -20°C.
-
For longer-term storage, it is recommended to aliquot the stock solution into single-use volumes in amber microcentrifuge tubes and store at -80°C to minimize freeze-thaw cycles.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To provide a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound. This protocol is a composite based on several published methods and may require optimization for specific equipment and applications.[8][9][10][11]
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common combination is a phosphate buffer (pH adjusted to the acidic range, e.g., 3.5 with phosphoric acid) and acetonitrile or methanol in a 50:50 (v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 150 µg/mL).
-
-
Sample Preparation:
-
Dilute the this compound stock solution under investigation with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Run a blank (mobile phase) injection to ensure no carryover.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Assess the chromatogram for the presence of any new peaks, which may indicate degradation products. The peak purity of the main this compound peak should be evaluated if a photodiode array (PDA) detector is available.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ijrpb.com [ijrpb.com]
- 9. ijbpas.com [ijbpas.com]
- 10. seejph.com [seejph.com]
- 11. bepls.com [bepls.com]
Technical Support Center: Mitigating Off-Target Effects of Divalproex Sodium in Cellular Assays
Welcome to the technical support center for researchers utilizing Divalproex sodium (and its active form, valproic acid - VPA) in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate off-target effects, ensuring the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound/Valproic Acid (VPA) in cellular assays?
A1: this compound's primary on-target effect, particularly in neuroscience research, is the enhancement of GABAergic neurotransmission. It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, leading to increased GABA levels in the brain.[1][2][3] However, VPA is also known to have several well-documented off-target effects that can significantly impact cellular assays. The most prominent of these are:
-
Histone Deacetylase (HDAC) Inhibition: VPA is a broad-spectrum HDAC inhibitor, with a preference for class I HDACs.[4] This can lead to widespread changes in gene expression.
-
Glycogen Synthale Kinase 3β (GSK-3β) Inhibition: VPA can indirectly inhibit GSK-3β, a key regulator of numerous cellular processes, including the Wnt/β-catenin signaling pathway.[5][6][7]
-
Wnt/β-catenin Pathway Activation: Through its inhibition of GSK-3β, VPA can lead to the stabilization and nuclear accumulation of β-catenin, activating Wnt target gene expression.[5]
Q2: At what concentrations are the off-target effects of VPA typically observed?
A2: The off-target effects of VPA are generally observed within its therapeutically relevant concentration range. HDAC inhibition, for instance, has a reported IC50 of around 400 µM for HDAC1.[8] Significant inhibition of both GSK-3α and -3β has been observed at clinically relevant concentrations.[5] It is crucial to perform dose-response experiments in your specific cell type to determine the concentration at which these off-target effects become prominent.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects requires careful experimental design and the use of appropriate controls. Here are some strategies:
-
Use of Structurally Unrelated Compounds: Employ other compounds with the same on-target effect but different off-target profiles. For example, to confirm a GABA-related effect, you could use another GABA transaminase inhibitor.
-
Specific Inhibitors for Off-Target Pathways: Use specific inhibitors for the off-target pathways to see if they replicate or block the effects of VPA. For instance, use a more specific HDAC inhibitor (e.g., Trichostatin A) or a specific GSK-3β inhibitor.
-
Genetic Approaches: Utilize siRNA or CRISPR/Cas9 to knock down the expression of suspected off-target proteins (e.g., specific HDAC isoforms or GSK-3β) and observe if the VPA-induced phenotype is altered.
-
Rescue Experiments: If VPA is inhibiting a pathway, try to rescue the phenotype by activating a downstream component of that pathway.
Q4: Are there any alternatives to this compound with fewer off-target effects?
A4: The choice of an alternative depends on the desired on-target effect. If the goal is to modulate GABAergic signaling, other antiepileptic drugs like Lamotrigine or Gabapentin have different mechanisms of action and may present fewer confounding off-target effects in certain assays.[9][10] For applications where HDAC inhibition is the desired effect, more specific HDAC inhibitors are available. If the goal is to study the effects of VPA on a specific pathway while avoiding others, it is crucial to characterize the off-target activities of any potential replacement compound in your experimental system.[11]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound/VPA in cellular assays.
Problem 1: Unexpected changes in gene expression unrelated to the GABAergic pathway.
-
Possible Cause: Inhibition of Histone Deacetylases (HDACs) by VPA is a likely cause.[4] This leads to histone hyperacetylation and a more open chromatin state, altering the transcription of numerous genes.
-
Troubleshooting Steps:
-
Confirm HDAC Inhibition: Perform an in vitro HDAC activity assay using nuclear extracts from your VPA-treated cells. A decrease in HDAC activity will confirm this off-target effect.
-
Assess Histone Acetylation: Use Western blotting to probe for changes in the acetylation of specific histone residues (e.g., acetylated-Histone H3, acetylated-Histone H4) in response to VPA treatment.
-
Use a More Specific HDAC Inhibitor: Treat cells with a more potent and specific HDAC inhibitor (e.g., Trichostatin A) to see if it phenocopies the effects of VPA.
-
Control with a Non-HDAC Inhibiting Analog: If available, use an analog of VPA that does not inhibit HDACs but retains other properties to dissect the specific contribution of HDAC inhibition.
-
Problem 2: Observed effects are consistent with activation of the Wnt/β-catenin signaling pathway.
-
Possible Cause: VPA is known to activate the Wnt/β-catenin pathway, primarily through the indirect inhibition of GSK-3β.[5]
-
Troubleshooting Steps:
-
Measure Wnt Pathway Activation: Utilize a TCF/LEF luciferase reporter assay to quantify the activation of the Wnt signaling pathway in VPA-treated cells. An increase in luciferase activity would indicate pathway activation.
-
Assess β-catenin Localization: Perform immunofluorescence or cellular fractionation followed by Western blotting to observe the nuclear translocation of β-catenin, a hallmark of Wnt pathway activation.
-
Inhibit the Wnt Pathway: Co-treat cells with VPA and a known Wnt pathway inhibitor (e.g., a tankyrase inhibitor like XAV-939) to see if the observed phenotype is reversed.
-
Directly Measure GSK-3β Activity: Conduct a GSK-3β kinase assay to determine if VPA treatment leads to a decrease in its activity in your cellular context.
-
Problem 3: Cell detachment, changes in morphology, or cytotoxicity at higher VPA concentrations.
-
Possible Cause: VPA can induce cytotoxicity and cause cell detachment in some cell lines, particularly at higher concentrations (e.g., >1 mM).[12]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Viability: Use a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the optimal, non-toxic concentration of VPA for your specific cell line and experiment duration.
-
Monitor Cell Morphology: Regularly observe your cells under a microscope for any changes in morphology, adherence, or signs of stress.
-
Optimize Treatment Duration: Consider shorter treatment times with VPA to minimize cytotoxicity while still observing the desired on-target effect.
-
Test Different Cell Lines: If possible, test your hypothesis in multiple cell lines to ensure the observed effects are not due to cell-line-specific toxicity.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the off-target effects of Valproic Acid.
Table 1: Inhibitory Potency (IC50) of Valproic Acid against HDAC Isoforms
| HDAC Class | Isoform | IC50 (mM) | Reference |
| Class I | HDAC1 | ~0.4 | [8] |
| Class I | > Class IIa | <1 | [13] |
| Class IIa | >1 | >1 | [13] |
Note: IC50 values can vary depending on the assay conditions and substrate used.
Table 2: Effect of Valproic Acid on GSK-3β Activity
| Assay Type | Effect | Concentration | Notes | Reference |
| In vitro kinase assay | No direct inhibition | Therapeutic concentrations | Inhibition is likely indirect. | [6] |
| Cellular assays | Inhibition | Clinically relevant concentrations | VPA increases inhibitory phosphorylation of GSK-3β. | [5][7] |
Experimental Protocols
Protocol 1: In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol provides a general framework for measuring HDAC activity in nuclear extracts. Commercial kits are widely available and their specific instructions should be followed.
-
Preparation of Nuclear Extracts:
-
Harvest cells treated with VPA or vehicle control.
-
Lyse the cells in a hypotonic buffer to release cytoplasmic contents.
-
Centrifuge to pellet the nuclei.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine the protein concentration of the nuclear extract.
-
-
HDAC Activity Assay:
-
In a 96-well plate, add HDAC assay buffer.
-
Add a standardized amount of nuclear extract to each well.
-
Add a fluorogenic HDAC substrate (e.g., a substrate that becomes fluorescent upon deacetylation and subsequent developer treatment).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Add a developer solution that contains a protease to cleave the deacetylated substrate, releasing the fluorescent molecule.
-
Incubate for a further 15-30 minutes at 37°C.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[14]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of HDAC inhibition in VPA-treated samples compared to the vehicle control.
-
Protocol 2: Wnt/β-catenin Luciferase Reporter Assay
This protocol describes how to measure the activation of the Wnt signaling pathway.
-
Cell Transfection:
-
VPA Treatment:
-
Treat the transfected cells with various concentrations of VPA or a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24-48 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity sequentially in each well.[16]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold change in Wnt reporter activity in VPA-treated cells compared to the vehicle control.
-
Protocol 3: In-Cell GSK-3β Kinase Assay
This protocol provides a general method to assess GSK-3β activity in cells.
-
Cell Treatment and Lysis:
-
Treat cells with VPA or vehicle control for the desired time.
-
Lyse the cells in a kinase assay buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation of GSK-3β (Optional but recommended for specificity):
-
Incubate the cell lysate with an anti-GSK-3β antibody.
-
Add protein A/G agarose beads to pull down the antibody-GSK-3β complex.
-
Wash the beads several times with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated GSK-3β (or use the whole-cell lysate) in kinase reaction buffer.
-
Add a specific GSK-3β substrate (e.g., a peptide substrate) and ATP (can be radiolabeled [γ-³²P]ATP or unlabeled for detection with an ADP-Glo™ assay).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection of Substrate Phosphorylation:
-
If using radiolabeled ATP: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
If using a luminescent assay (e.g., ADP-Glo™): Add a reagent to deplete unused ATP, then add a second reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.[17]
-
-
Data Analysis:
-
Quantify the kinase activity and compare the activity in VPA-treated samples to the vehicle control.
-
Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Valproic acid (VPA) - HDAC Inhibitor [hdacis.com]
- 5. The mood-stabilizing agent valproate inhibits the activity of glycogen synthase kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valproate regulates GSK-3-mediated axonal remodeling and synapsin I clustering in developing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valproic Acid Protects Primary Dopamine Neurons from MPP+-Induced Neurotoxicity: Involvement of GSK3 β Phosphorylation by Akt and ERK through the Mitochondrial Intrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. droracle.ai [droracle.ai]
- 10. buzzrx.com [buzzrx.com]
- 11. Replacement of Valproic Acid with New Anti-Seizure Medications in Idiopathic Generalized Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Valproic Acid Causes Extensive Cell Detachment and Death in Differentiated Sh-SY5Y Cell Cultures: An In Vitro Observation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. abcam.com [abcam.com]
- 15. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 16. Wnt Reporter Activity Assay [bio-protocol.org]
- 17. promega.com [promega.com]
Technical Support Center: Divalproex Sodium Dosage Adjustment in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Divalproex sodium dosage in animal models to minimize side effects while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent models?
A1: The initial dose of this compound can vary depending on the specific animal model and the indication being studied. For epilepsy models in mice and rats, a common starting dose is between 10 to 15 mg/kg/day administered orally.[1][2] This dose can be gradually increased by 5 to 10 mg/kg/week until the desired therapeutic effect is achieved or side effects become apparent.[2] For models of mania, a higher initial dose of 25 mg/kg/day may be used.[3]
Q2: How should this compound be administered to mice or rats?
A2: Oral gavage is a common and precise method for administering this compound to rodents.[4][5][6][7][8] It is crucial to use the correct gavage needle size for the animal to prevent injury.[4][5][7] The maximum volume for oral gavage is typically 10 ml/kg for mice and 10-20 ml/kg for rats.[5] this compound can also be administered in drinking water or formulated into chow for chronic studies, though this may offer less control over the exact dosage consumed.
Q3: What are the most common side effects of this compound observed in animal models?
A3: While direct reports of side effects in animal models can be limited, researchers should be observant for behavioral and physiological changes that may correspond to side effects seen in humans. These can include sedation, ataxia (impaired coordination), and gastrointestinal issues.[9] Monitoring for changes in weight, food and water intake, and overall activity levels is crucial.[10]
Q4: How can I monitor for potential liver toxicity in my animal model?
A4: this compound carries a risk of hepatotoxicity.[11][12] To monitor for this, researchers should perform baseline and periodic liver function tests (LFTs), measuring serum levels of alanine transaminase (ALT) and aspartate aminotransferase (AST).[10] A significant elevation in these enzymes may indicate liver damage and necessitate a dose reduction or discontinuation of the drug.
Q5: What is the therapeutic plasma concentration of valproate I should aim for?
A5: The therapeutic range for total valproate in plasma is generally considered to be between 50 to 100 mcg/mL for epilepsy and 50 to 125 mcg/mL for mania.[3][10] However, it's important to note that the relationship between plasma concentration and clinical response is not always linear.[2] Therapeutic drug monitoring can be a valuable tool to ensure that the drug levels are within the desired range.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sedation, Lethargy, Ataxia | Dose may be too high, leading to central nervous system depression. | - Reduce the dosage by 10-20%.- Monitor the animal's behavior closely after dose adjustment.- If symptoms persist, consider an alternative dosing schedule (e.g., splitting the daily dose). |
| Weight Loss, Decreased Food/Water Intake | Gastrointestinal distress (nausea, abdominal pain), a common side effect.[13][14] | - Administer the drug with food if possible.- Ensure the vehicle solution is palatable and non-irritating.- Temporarily reduce the dose and monitor for recovery of appetite. |
| No Therapeutic Effect | Dose may be too low, or the drug may not be effectively absorbed. | - Gradually increase the dose in increments of 5-10 mg/kg/week.[2]- Measure plasma valproate concentrations to ensure they are within the therapeutic range.[3][10]- Confirm proper administration technique if using oral gavage. |
| Elevated Liver Enzymes (ALT/AST) | Potential hepatotoxicity. | - Immediately reduce the dose or discontinue the drug.- Conduct follow-up liver function tests to monitor recovery.- Consider using a lower effective dose in future experiments. |
| Skin Rash or Allergic Reaction | Hypersensitivity to the drug or vehicle. | - Discontinue administration immediately.- Consult with a veterinarian for potential treatment of the reaction.- If the vehicle is suspected, try a different, inert vehicle. |
Quantitative Data Summary
Table 1: Recommended this compound Dosage Ranges in Rodent Models
| Indication | Animal Model | Starting Dose (mg/kg/day) | Maximum Recommended Dose (mg/kg/day) | Therapeutic Plasma Concentration (mcg/mL) |
| Epilepsy | Mouse/Rat | 10 - 15[1][2] | 60[2] | 50 - 100[3][10] |
| Mania | Mouse/Rat | 25[3] | 60[3] | 50 - 125[3][10] |
Experimental Protocols
Protocol for Oral Gavage Administration of this compound in Mice
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, 0.5% methylcellulose)
-
Gavage needles (18-20 gauge for adult mice)[5]
-
Syringes
-
Animal scale
Procedure:
-
Preparation:
-
Accurately weigh the mouse to calculate the correct dose volume. The maximum recommended gavage volume is 10 ml/kg.[5]
-
Prepare the this compound solution in the chosen vehicle to the desired concentration. Ensure it is well-dissolved or suspended.
-
Draw the calculated volume into the syringe and attach the gavage needle.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the skin on its back and neck to immobilize the head.
-
-
Gavage:
-
With the mouse in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus. If any resistance is met, withdraw and reposition. Do not force the needle, as this can cause perforation of the esophagus or trachea.
-
Once the needle is in the stomach (a pre-measured length from the mouth to the last rib), slowly administer the solution.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or regurgitation.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound dosage adjustment.
References
- 1. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. research-support.uq.edu.au [research-support.uq.edu.au]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. V | Veterian Key [veteriankey.com]
- 10. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. DailyMed - this compound tablet, delayed release [dailymed.nlm.nih.gov]
- 13. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Divalproex Sodium-Induced Alterations in Gene Expression Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during gene expression analysis of samples treated with Divalproex sodium (valproic acid).
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments in a question-and-answer format.
Q1: After performing differential gene expression analysis, it appears that a vast majority of my genes are upregulated. Is this a real biological effect or a technical artifact?
A: This is a common observation when working with this compound, which is a histone deacetylase (HDAC) inhibitor. HDAC inhibitors can lead to global chromatin decondensation, resulting in a widespread increase in transcription.[1][2][3][4] However, it is crucial to rule out technical artifacts.
Troubleshooting Steps:
-
Assess Quality Control (QC) Metrics:
-
Examine raw read quality: Use tools like FastQC to check for any abnormalities in per-base sequence quality, GC content, and adapter contamination.[5]
-
Verify alignment rates: Low mapping rates to the reference genome could indicate sample contamination or poor library quality.
-
Check for RNA degradation: Analyze RNA Integrity Number (RIN) scores of your starting material. A low RIN value (<7) can introduce a 3' bias in RNA-seq data, which might be misinterpreted as a global change in gene expression.
-
-
Evaluate Normalization Strategy:
-
Standard normalization methods like RPKM, FPKM, or TPM assume that the majority of genes are not differentially expressed.[6][7] This assumption is violated in the case of HDAC inhibitors.
-
Recommended Action: Employ normalization methods that are robust to global changes in gene expression, such as the Trimmed Mean of M-values (TMM) method, or consider using spike-in controls.[6][8][9][10] Spike-ins are synthetic RNA molecules of known concentration that can be added to your samples before RNA extraction and used to normalize the data, accounting for global shifts in transcription.[10]
-
-
Validate with an Orthogonal Method:
-
Select a few key upregulated genes and validate their expression levels using an independent method like quantitative real-time PCR (qPCR).[11] This will help confirm if the observed upregulation is a true biological phenomenon.
-
Q2: I'm experiencing low RNA yield and/or poor RNA quality (low RIN score) from my this compound-treated cells. What could be the cause and how can I improve it?
A: this compound can induce apoptosis (programmed cell death) in some cell types, which can lead to RNA degradation and consequently, low yield and quality.[12][13]
Troubleshooting Steps:
-
Optimize Drug Treatment Conditions:
-
Titrate this compound concentration: Perform a dose-response experiment to find the optimal concentration that induces the desired gene expression changes without causing excessive cell death.
-
Reduce treatment duration: A shorter exposure time might be sufficient to observe the desired effects on gene expression while minimizing apoptosis.
-
-
Modify RNA Isolation Protocol:
-
Handle samples gently: Apoptotic cells are fragile. Minimize harsh vortexing or centrifugation steps.
-
Use a robust lysis buffer: Employ a lysis buffer containing potent RNase inhibitors to protect RNA from degradation upon cell lysis.
-
Consider specialized kits: Kits designed for RNA isolation from apoptotic cells or challenging samples may improve yield and quality.
-
DNase treatment: Ensure complete removal of genomic DNA, as contamination can interfere with downstream applications. On-column DNase digestion is often recommended.[14][15]
-
-
Assess Cell Viability:
-
Before RNA extraction, perform a cell viability assay (e.g., trypan blue exclusion or a fluorescence-based assay) to quantify the extent of apoptosis. This will help you correlate RNA quality with cell health.
-
Q3: My downstream pathway analysis is showing enrichment of very broad and generic pathways like "regulation of transcription." How can I get more specific insights?
A: Given that this compound is an HDAC inhibitor, it's expected to see enrichment in pathways related to transcriptional regulation.[3][11] To gain more specific insights, you need to refine your analysis.
Troubleshooting Steps:
-
Filter Your Gene List:
-
Instead of using all differentially expressed genes, focus on those with a higher fold change and lower p-value. This will help to prioritize the most significantly affected genes.
-
Consider filtering for genes with known biological relevance to your research question.
-
-
Use More Sophisticated Analysis Tools:
-
Gene Set Enrichment Analysis (GSEA): This method considers the entire ranked list of genes, not just those above a certain threshold, which can reveal more subtle but coordinated changes in pathways.
-
Network analysis: Tools like Ingenuity Pathway Analysis (IPA) or Cytoscape can help to identify key hub genes and regulatory networks that are perturbed by this compound treatment.[11][12][16]
-
-
Integrate with Other Data Types:
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound alters gene expression?
A: this compound's primary active component is valproic acid (VPA), which is a well-known inhibitor of histone deacetylases (HDACs).[1][2][11] HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, which relaxes the chromatin structure and makes genes more accessible for transcription, leading to widespread changes in gene expression.[3]
Q2: What are the common signaling pathways affected by this compound treatment?
A: Studies have shown that this compound treatment can affect a variety of signaling pathways, including:
-
Neurogenesis and Neuronal Development: VPA can upregulate genes involved in the morphology of the nervous system and neuronal development.[12]
-
Apoptosis: VPA can downregulate pathways related to programmed cell death.[12]
-
Cell Adhesion and Extracellular Matrix Remodeling: Gene ontology analysis has revealed enrichment in these processes.[11]
-
Immune Response: Pathways related to cytokine-cytokine receptor interactions and the Toll-like receptor signaling pathway have been shown to be enriched.[16][18]
-
Wnt Signaling Pathway: As an HDAC inhibitor, VPA can influence the expression of genes regulated by the Wnt pathway.
Q3: What are some key considerations for designing an RNA-seq experiment with this compound treatment?
A: A well-designed experiment is crucial for obtaining reliable results. Key considerations include:
-
Appropriate Controls: Include a vehicle-treated control group (e.g., cells treated with the solvent used to dissolve this compound) to distinguish the effects of the drug from the effects of the vehicle.
-
Biological Replicates: Use a sufficient number of biological replicates (at least three per group) to ensure statistical power and to account for biological variability.
-
Dose and Time Course: Consider performing a dose-response and/or a time-course experiment to understand the dynamic effects of this compound on gene expression.
-
Spike-in Controls: As mentioned in the troubleshooting guide, the use of spike-in controls is highly recommended to account for global changes in transcription.[10]
Q4: How should I perform quality control on my RNA-seq data from this compound-treated samples?
A: Rigorous quality control is essential. Key QC steps include:
-
Initial RNA Quality Assessment: Measure the RNA Integrity Number (RIN) of your samples before library preparation. Aim for a RIN of 7 or higher.
-
Raw Read Quality Check: Use tools like FastQC to assess per-base quality scores, GC content, and adapter contamination.
-
Alignment Quality: After aligning reads to a reference genome, check the mapping statistics, including the percentage of uniquely mapped reads and the presence of any mapping biases.
-
Post-alignment QC: Use tools like RNA-SeQC to evaluate metrics such as gene body coverage, rRNA contamination, and library complexity.[19]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound (Valproic Acid) on gene expression.
Table 1: Summary of Differentially Expressed Genes in Response to Valproic Acid (VPA) Treatment
| Study System | VPA Concentration | Treatment Duration | Number of Upregulated Genes | Number of Downregulated Genes | Reference |
| Rat serotonergic cell line (RN46A) | 0.5 mM | 72 hours | 70 | 18 | [11] |
| Human embryonic stem cells | Not specified | 1 and 7 days | 3696 (day 1), 5233 (day 7) | (Included in total) | [14][20] |
| Pediatric epilepsy patients (blood) | Therapeutic dose | > 1 year | 227 | 162 | [16][18] |
Table 2: Examples of Genes and Pathways Altered by Valproic Acid (VPA) Treatment
| Gene/Pathway | Direction of Change | Biological Function | Reference |
| NEUROD1 | Upregulated | Master transcriptional regulator in neurogenesis | [12] |
| Apoptosis-related pathways | Downregulated | Programmed cell death | [12] |
| Cell Adhesion/ECM Remodeling | Enriched | Cell-cell and cell-matrix interactions | [11] |
| Toll-like receptor signaling | Enriched | Innate immune response | [16][18] |
| Cytokine-cytokine receptor interaction | Enriched | Immune cell communication | [16][18] |
Experimental Protocols
Detailed Methodology for RNA-Seq Analysis of this compound-Treated Cells
This protocol provides a general framework. Specific details may need to be optimized for your particular cell type and experimental goals.
-
Cell Culture and Treatment:
-
Culture your cells of interest under standard conditions.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration. Ensure to include at least three biological replicates for each condition.
-
-
RNA Isolation:
-
Harvest cells and proceed immediately to RNA isolation to minimize RNA degradation.
-
Use a TRIzol-based method or a column-based kit for total RNA extraction, following the manufacturer's instructions.[21][22]
-
Include an on-column DNase I digestion step to remove any contaminating genomic DNA.[14][15]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RIN score.
-
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 7).
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library using PCR. The number of cycles should be optimized to avoid over-amplification.
-
Purify the final library and assess its quality and concentration.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be determined based on the goals of the study (e.g., differential gene expression analysis typically requires 20-30 million reads per sample).
-
-
Bioinformatics Analysis:
-
Quality Control of Raw Reads: Use FastQC to check the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.
-
Differential Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to identify differentially expressed genes. These packages are well-suited for handling RNA-seq count data.
-
Normalization: When using DESeq2 or edgeR, the default normalization methods (Relative Log Expression or Trimmed Mean of M-values, respectively) are generally appropriate for data with global expression changes.
-
Pathway and Gene Ontology Analysis: Use tools like GSEA, DAVID, or IPA to identify enriched biological pathways and functions among the differentially expressed genes.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action on gene expression.
References
- 1. Valproic acid influences the expression of genes implicated with hyperglycaemia-induced complement and coagulation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network Reconstruction Reveals that Valproic Acid Activates Neurogenic Transcriptional Programs in Adult Brain Following Traumatic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. bigomics.ch [bigomics.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Normalization Methods for the Analysis of Unbalanced Transcriptome Data: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Transcriptomic Changes Following Valproic Acid Treatment Promote Neurogenesis and Minimize Secondary Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA sequencing analysis reveals apoptosis induction by hydrogen treatment in endometrial cancer via TNF and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. stemcell.com [stemcell.com]
- 16. RNA-seq analysis of blood of valproic acid-responsive and non-responsive pediatric patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RNA-seq analysis of blood of valproic acid-responsive and non-responsive pediatric patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RNA-SeQC: RNA-seq metrics for quality control and process optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. RNA isolation and reverse transcription [abcam.com]
- 22. rna-seqblog.com [rna-seqblog.com]
Best practices for long-term storage of Divalproex sodium compounds
Technical Support Center: Divalproex Sodium Compounds
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of this compound compounds. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: this compound should be stored at a controlled room temperature, ideally between 20°C and 25°C (68°F and 77°F).[1] Excursions are permitted between 15°C and 30°C (59°F and 86°F).[2][3][4][5] It is crucial to store the compound in a dry, well-ventilated place and to protect it from light.[1][2][3][6] Always keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[1][2]
Q2: Why is humidity control so important for storing this compound?
A2: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[7] This can lead to physical changes in the compound, such as caking or powder clumping, which can affect handling and dosage uniformity. While the chemical itself is very stable, excessive moisture can compromise the physical properties and dissolution profile of formulated products like tablets.[8][9] For this reason, storage in a low-humidity environment or the use of desiccants is a best practice.
Q3: What type of container is best for storing this compound?
A3: For long-term stability, this compound should be stored in airtight containers to protect it from moisture and light.[10] Glass vials or other non-reactive containers with a secure seal are recommended. For formulated products, the original packaging should be used whenever possible as it has been designed for optimal stability.
Q4: What is the expected shelf life of this compound?
A4: When stored under the recommended conditions, this compound is a highly stable compound.[1][7] The pure chemical substance can have a typical shelf life of up to 60 months from the date of manufacture, though this should always be confirmed by the Certificate of Analysis for a specific lot.[11]
Q5: Does this compound degrade over time? What are the degradation products?
A5: this compound is remarkably stable. Forced degradation studies subjecting the compound to heat (85°C for 120 hours), oxidation, and photolysis showed no significant degradation.[3][7][12] Minor degradation (approximately 3.5%) has been observed under acidic conditions, and around 11-13% degradation under alkaline conditions at room temperature.[13] The primary "degradation" in the presence of water is the dissociation of the coordination complex into its constituent parts: sodium valproate and valproic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Caking or Clumping of Powder | Exposure to humidity due to improper sealing or high ambient humidity. | Transfer the compound to a desiccator to remove excess moisture. Ensure storage containers are tightly sealed and consider storing in a controlled low-humidity environment. |
| Discoloration | Potential contamination or exposure to light. | Review handling procedures to rule out contamination. Ensure the compound is stored in a light-protected container. If contamination is suspected, re-testing for purity is advised. |
| Inconsistent Experimental Results | Compromised sample integrity due to moisture absorption or improper storage. | Verify storage conditions (temperature, humidity, light protection). Use a fresh, properly stored sample for comparison. Re-qualify the material using stability-indicating analytical methods. |
| Precipitation in Solution | Exceeding solubility limits or temperature effects. Valproic acid has poor solubility in acidic aqueous solutions. | Ensure the solvent and pH are appropriate for the desired concentration. This compound readily dissociates in water, and the resulting valproic acid may not be soluble depending on the pH.[14] Gentle warming or sonication may help, but verify that this will not affect the experiment. |
Quantitative Stability Data
The following table summarizes the results from forced degradation studies on this compound, demonstrating its inherent stability.
| Stress Condition | Exposure Details | Degradation Observed | Chromatographic Purity | Reference |
| Thermal | 85°C for 120 hours | No degradation products detected | 100% | [7] |
| Acid Hydrolysis | Room Temperature | ~3.5% | Not specified | |
| Alkaline Hydrolysis | Room Temperature | ~11-13% | Not specified | |
| Oxidative | N/A | No degradation observed | Not specified | [3][12] |
| Photolytic | N/A | No degradation observed | Not specified | [3][12] |
Experimental Protocols
Protocol 1: Stability-Indicating GC Method for Related Substances
This method is used to quantify potential process impurities and degradation products in this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in dichloromethane.
-
Add Nonanoic acid as an internal standard.
-
Vortex the solution to ensure it is homogenous.
2. Chromatographic Conditions:
-
System: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-FFAP (30 m × 0.53 mm, 1.0 µm film thickness) or equivalent nitroterephthalic acid modified polyethylene glycol column.[5]
-
Carrier Gas: Helium at a constant pressure of 90 kPa.[5]
-
Injector Temperature: 230°C.[5]
-
Detector Temperature: 240°C.[5]
-
Injection Volume: 1.0 µL with a split ratio of 3:1.[5]
-
Oven Temperature Program:
-
Initial temperature: 130°C, hold for 28 minutes.
-
Ramp: Increase to 230°C at a rate of 6°C/minute.
-
Hold: Maintain 230°C for 5.4 minutes.[5]
-
-
Total Run Time: 50 minutes.[5]
3. Data Analysis:
-
Identify and quantify impurities based on their retention times relative to the internal standard and known reference standards.
Protocol 2: Stability-Indicating RP-HPLC Method
This method can be used to determine the purity of this compound.
1. Sample Preparation:
-
Accurately weigh about 10mg of the this compound standard or sample into a 10 mL volumetric flask.
-
Add 7 mL of HPLC-grade water, sonicate for 5 minutes to dissolve, and then dilute to the final volume with water.[15]
2. Chromatographic Conditions:
-
System: HPLC with UV detection.
-
Column: C18 reversed-phase column (e.g., Agilent SB C18, 150 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of Buffer (e.g., 0.1% orthophosphoric acid) and Acetonitrile or Methanol in a ratio such as 60:40 v/v.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-246 nm.
-
Column Temperature: 30°C.
3. Data Analysis:
-
The stability of the compound is determined by comparing the peak area of the principal peak in the stressed samples to that of an unstressed standard. The appearance of new peaks indicates degradation products.
Visualizations
References
- 1. Computational study of the competitive binding of valproic acid glucuronide and carbapenem antibiotics to acylpeptide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C16H31NaO4 | CID 23663956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A validated stability-indicating gas chromatography method for determination of this compound impurities in pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. academic.oup.com [academic.oup.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Development and Characterization of Hygroscopicity-Controlled Sustain Release Formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpb.com [ijrpb.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. tandfonline.com [tandfonline.com]
- 13. ajpaonline.com [ajpaonline.com]
- 14. ijbpas.com [ijbpas.com]
- 15. Development and validation of high performance liquid chromatographic method for the analysis of this compound | Moroccan Journal of Chemistry [revues.imist.ma]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Divalproex sodium in microscopy studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential artifacts and other issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a stable coordination compound comprised of sodium valproate and valproic acid.[1][2] It is widely used as an anticonvulsant and mood-stabilizing drug.[2][3][4] In research, it is often used to study epilepsy, bipolar disorder, and for its potential as a neuroprotective agent and in cancer therapy due to its effects on cellular processes like differentiation, proliferation, and apoptosis.[3][5][6]
Q2: What are the common challenges when using this compound in cell culture for microscopy?
The primary challenges include its potential to precipitate in culture media, its hygroscopic nature, and its biological effects on cell morphology and mitochondrial function, which need to be distinguished from experimental artifacts.[1][5][7]
Q3: Can this compound interfere with fluorescence microscopy?
While this compound itself is not a fluorescent compound, its derivatives can be detected using fluorescence, suggesting that interactions with fluorescent dyes are possible, though not extensively documented as a direct cause of artifacts.[8][9][10] The main interference in fluorescence microscopy is more likely to stem from precipitates or crystals that can scatter light or cause out-of-focus regions.[11][12]
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium after adding this compound.
-
Crystalline or amorphous structures observed under the microscope, independent of the cells.
Possible Causes:
-
High Concentration: The concentration of this compound may have exceeded its solubility limit in the specific culture medium.[5]
-
Solvent Shock: Rapidly adding a concentrated stock solution (e.g., in DMSO) to the aqueous medium can cause the drug to precipitate.[5]
-
Temperature and pH Shifts: Changes in temperature or pH of the medium can alter the solubility of this compound or other media components, leading to precipitation.[13]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the medium, reducing its solubility.[5]
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitate formation.
Experimental Protocol: Solubility Assessment
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO, ethanol, or water) to create a high-concentration stock solution. Note the solvent used.
-
Media Preparation: Prepare small volumes of your standard cell culture medium. Include variations such as serum-free and serum-containing media if applicable.
-
Titration: Add increasing concentrations of the this compound stock solution to the media.
-
Incubation: Incubate the media under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period equivalent to your experiment's duration.
-
Observation: Visually inspect for turbidity and examine under a microscope for precipitates at various time points.
-
Controls: Always include a vehicle-only control (adding the same volume of the solvent without this compound) to ensure the solvent itself is not causing precipitation.[14]
| Parameter | Recommendation |
| Working Concentration | Use the lowest effective concentration. |
| Stock Solution Addition | Add dropwise to pre-warmed media while gently swirling. |
| Media Storage | Avoid repeated freeze-thaw cycles of media containing this compound.[13] |
| pH | Ensure the final pH of the medium is within the optimal range for your cells. |
Issue 2: Crystalline Artifacts on Imaging Substrate
Symptoms:
-
Small, scattered, birefringent (if using polarized light) or opaque crystals are visible on the coverslip or imaging dish, sometimes appearing on or near cells.[11][12]
Possible Causes:
-
Undissolved Drug: Incomplete dissolution of this compound in the media can lead to the settling of undissolved crystals.[11][12]
-
Hygroscopic Nature: this compound is hygroscopic and can absorb moisture, which may affect its dissolution and lead to crystal formation upon drying.[1][7]
-
Evaporation: Evaporation of media from the culture dish can increase the local concentration of this compound, causing it to crystallize out of solution.[13]
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before adding to cells, ensure your this compound working solution is fully dissolved in the media. You can gently warm the media (to no more than 37°C) and vortex to aid dissolution.
-
Pre-coat Imaging Surface: If crystals are adhering to the imaging surface, consider using a different surface coating that may prevent this.
-
Control for Evaporation: Use culture dishes with low-evaporation lids or an environmental chamber during live-cell imaging to maintain stable media volume and concentration.[13]
-
Washing Step: Before imaging, consider a gentle wash with pre-warmed phosphate-buffered saline (PBS) to remove any loose crystals. Be mindful that this may also temporarily reduce the drug's effect on the cells.
Issue 3: Distinguishing Drug Effects from Artifacts
Symptoms:
-
Changes in cell morphology, such as cell detachment, rounding, or altered mitochondrial distribution, are observed after treatment with this compound.[6]
Possible Causes (Biological Effects, Not Artifacts):
-
Cytotoxicity: At higher concentrations, this compound can cause cell detachment and death.[6]
-
Mitochondrial Biogenesis: this compound is known to affect mitochondrial function and biogenesis, which can alter mitochondrial morphology and distribution as observed with mitochondrial-specific dyes.[15][16][17][18]
-
Cell Differentiation: The drug can induce differentiation in certain cell types, leading to significant changes in morphology.[3]
Experimental Workflow for Verification
Caption: Workflow to verify if changes are biological effects.
Experimental Protocol: Cell Viability Assay (Trypan Blue Exclusion)
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations, including a vehicle control.
-
Incubation: Incubate for the desired experimental duration.
-
Cell Collection: At the end of the incubation, collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then neutralize with media.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Counting: Using a hemocytometer or automated cell counter, count the number of stained (non-viable) and unstained (viable) cells.
-
Calculation: Calculate the percentage of viable cells for each treatment condition.
| Concentration of this compound | Expected Observation |
| Low (Therapeutic Range) | Minimal cell death, potential changes in mitochondrial morphology or differentiation markers. |
| High (Suprapharmacological) | Increased cell detachment and death, significant morphological changes.[6] |
By systematically addressing these potential issues, researchers can improve the quality and reliability of their microscopy data when studying the effects of this compound.
References
- 1. Design and Optimization of Sustained-Release this compound Tablets with Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Release property study on the novel this compound enteric-coated capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium valproate inhibits in vivo growth of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Creutzfeldt–Jakob disease - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Valproic Acid Causes Extensive Cell Detachment and Death in Differentiated Sh-SY5Y Cell Cultures: An In Vitro Observation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Characterization of Hygroscopicity-Controlled Sustain Release Formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of valproic acid by high-performance liquid chromatography with photodiode-array and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. Evaluation of fluorescence polarization assays for measuring valproic acid, phenytoin, carbamazepine and phenobarbital in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the plasticizing properties of this compound: physicochemical and spectroscopic characterization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. Valproic acid triggers increased mitochondrial biogenesis in POLG-deficient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Toxic Effects of Antiepileptic Drug Valproic Acid on Mouse Kidney Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Valproic acid promotes mitochondrial dysfunction in primary human hepatocytes in vitro; impact of C/EBPα-controlled gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Reducing Variability in Divalproex Sodium Animal Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help minimize variability in animal studies involving Divalproex sodium.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound animal studies?
Variability in animal studies with this compound can arise from several factors, broadly categorized as:
-
Biological Factors: Inherent genetic differences between animals, even within the same strain, can lead to varied responses.[1] Age and sex are also known to influence seizure susceptibility and drug metabolism.
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion among individual animals can lead to inconsistent plasma and brain concentrations of valproic acid, the active moiety.[2] Host factors such as genetics, age, and physiological state significantly contribute to this variability.[2]
-
Procedural Factors: Inconsistencies in drug administration (e.g., route, volume, time of day), seizure induction methods (for epilepsy models), and behavioral testing can introduce significant variability.[1]
-
Environmental Factors: Differences in housing conditions, diet, and handling can affect animal physiology and stress levels, influencing experimental outcomes.
Q2: How does the choice of animal model impact variability?
The selection of an appropriate animal model is critical and depends on the research question. Different models have varying levels of inherent variability and predictive validity for specific human conditions.
-
Acute Seizure Models (e.g., MES, scPTZ): These models are useful for initial screening of anticonvulsant activity and tend to have lower variability due to the standardized and acute nature of the seizure induction.[2][3][4][5] The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazol (scPTZ) test is thought to mimic absence and/or myoclonic epilepsy.[4]
-
Chronic Epilepsy Models (e.g., Kindling): These models, such as the amygdala kindling model, better represent the chronic nature of epilepsy with spontaneous recurrent seizures.[6][7][8] While they offer higher translational relevance for focal seizures, they can also exhibit greater inter-animal variability in seizure development and frequency.[6][9]
Q3: What is the significance of drug formulation and administration route?
The formulation of this compound (e.g., immediate-release, delayed-release, extended-release) and the route of administration (e.g., oral gavage, intraperitoneal injection) significantly impact the pharmacokinetic profile of valproic acid.
-
Formulation: Extended-release formulations are designed to minimize fluctuations in plasma concentrations, which can help reduce variability in response and improve tolerability.
-
Route of Administration: Oral gavage is a common method for oral drug administration in rodents, but requires proper technique to ensure accurate dosing and avoid stress or injury.[10][11][12] Intraperitoneal (IP) injection offers rapid absorption, but there is a risk of injecting into the gut or other abdominal organs, which can increase variability.[13][14] Consistent administration technique is crucial.
Troubleshooting Guides
Issue 1: High Variability in Seizure Threshold or Severity
| Potential Cause | Troubleshooting Strategy |
| Inconsistent Seizure Induction | - Standardize the parameters of the seizure induction method (e.g., electrical stimulus intensity and duration in MES, convulsant dose in scPTZ). - Use a single, validated batch of the chemical convulsant for the entire study. - Calibrate all equipment (e.g., electroconvulsometer) before each experiment. |
| Biological Variation | - Use a sufficient number of animals per group to account for inter-individual differences. - Whenever possible, use animals of the same age and sex. - Consider using genetically defined inbred strains to reduce genetic variability. |
| Circadian Rhythms | - Perform all experimental procedures, including drug administration and seizure testing, at the same time of day to minimize the influence of circadian variations on drug metabolism and seizure susceptibility. |
Issue 2: Inconsistent Pharmacokinetic Profiles
| Potential Cause | Troubleshooting Strategy |
| Inaccurate Dosing | - Ensure accurate calculation of the dose based on the most recent body weight of each animal. - For oral gavage, use appropriately sized feeding needles and verify the correct placement to ensure the full dose reaches the stomach.[10][11][12] - For IP injections, use the correct injection site (lower right abdominal quadrant) to avoid injection into other organs.[13] |
| Variable Absorption | - Control the feeding status of the animals (e.g., fasting or non-fasting) as food can affect the absorption of valproic acid.[15] - Use a consistent vehicle for drug administration and ensure the drug is properly dissolved or suspended. |
| Differences in Metabolism | - Be aware of potential drug-drug interactions if co-administering other compounds. - Consider the age and sex of the animals, as these factors can influence metabolic enzyme activity. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Valproic Acid in Different Animal Species
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Reference |
| Rat | IV | - | - | - | 4.6 | - | [16] |
| Mouse | - | - | - | - | - | - | [16] |
| Dog | IV | - | - | - | 1.7 | - | [16] |
| Human | Oral | 500 | 45.3 ± 9.1 | 4.0 ± 1.5 | 13.1 ± 2.0 | 557.4 ± 103.2 |
Note: This table provides a summary of available data. Direct comparisons should be made with caution due to differences in experimental conditions.
Table 2: Serum Protein Binding of Valproate
| Species | Protein Binding (%) | Reference |
| Human | 94.8 | [16] |
| Dog | 78.5 | [16] |
| Rat | 63.4 | [16] |
| Mouse | 11.9 | [16] |
Experimental Protocols
Maximal Electroshock (MES) Test
-
Animals: Male albino mice (20-25 g) or Wistar rats (100-150 g).[2]
-
Apparatus: An electroconvulsometer capable of delivering a constant alternating current.[2] Corneal electrodes soaked in saline.[2]
-
Procedure: a. Administer this compound or vehicle via the desired route (e.g., oral gavage, IP injection). b. At the predetermined time of peak drug effect, gently restrain the animal. c. Apply the corneal electrodes. d. Deliver the electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).[2][5] e. Immediately observe the animal for the presence or absence of the tonic hindlimb extension phase.[2]
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection.[2]
Subcutaneous Pentylenetetrazol (scPTZ) Test
-
Animals: Male CF-1 mice or Sprague Dawley rats.[17]
-
Apparatus: Isolation cages.
-
Procedure: a. Administer this compound or vehicle. b. At the time of peak drug effect, inject Pentylenetetrazol (PTZ) subcutaneously (e.g., 85 mg/kg for CF-1 mice).[17] c. Place the animal in an isolation cage and observe for 30 minutes.[17]
-
Endpoint: The absence of a clonic seizure (lasting at least 5 seconds) is considered protection.[17]
Amygdala Kindling Model
-
Animals: Adult male Sprague-Dawley rats.[18]
-
Surgery: Under anesthesia, stereotaxically implant a bipolar stimulating electrode into the right amygdala.[18]
-
Kindling Procedure: a. After a recovery period (e.g., one week), begin daily electrical stimulation. b. The stimulus parameters are typically a 1-2 second train of 50-60 Hz pulses.[18] c. Monitor the behavioral seizure severity using Racine's scale. d. Continue daily stimulation until a stable, fully kindled state (e.g., consistent Stage 4 or 5 seizures) is achieved.[18]
-
Drug Testing: Once animals are fully kindled, this compound can be administered to assess its effect on seizure threshold, duration, and severity.
Mandatory Visualization
Caption: this compound's effect on the GABAergic pathway.
Caption: this compound's inhibition of the GSK-3β signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 7. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. Not all that glitters is gold: A guide to critical appraisal of animal drug trials in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Serum protein binding and pharmacokinetics of valproate in man, dog, rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 18. Lamotrigine-Resistant Amygdala Kindling Model (rat) [panache.ninds.nih.gov]
Validation & Comparative
Divalproex Sodium vs. Valproic Acid: A Comparative Analysis of Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Divalproex sodium and valproic acid are two closely related therapeutic agents, with the former being a stable coordination compound of sodium valproate and valproic acid. Upon administration, this compound dissociates into the valproate ion in the gastrointestinal tract, which is the active moiety responsible for its therapeutic effects. While both compounds are widely recognized for their efficacy in treating epilepsy and bipolar disorder, their potential for neuroprotection has garnered significant interest within the scientific community. This guide provides a comparative overview of their neuroprotective effects, drawing upon available experimental data to elucidate their mechanisms of action and potential therapeutic implications in neurodegenerative diseases and acute neuronal injury.
Pharmacokinetic Profile: The Primary Distinction
The principal difference between this compound and valproic acid lies in their pharmacokinetic profiles, which can influence both efficacy and tolerability. Various formulations of divalproex, such as delayed-release and extended-release tablets, are designed to slow the absorption of the valproate ion. This results in a delayed time to reach maximum plasma concentration (Tmax) and a lower peak concentration (Cmax) compared to immediate-release valproic acid. These differences are critical as they may impact the cellular and systemic exposure to the active valproate ion, potentially modulating its neuroprotective and adverse effects.
| Formulation | Mean Tmax (hours) | Mean Cmax (mg/L) | Bioavailability Consideration |
| Valproic Acid (syrup) | 0.9 | 34.2 | Not specified |
| Valproic Acid (capsule) | 2.2 | 31.4 | Not specified |
| This compound (sprinkle capsule) | 4.0 | 20.7 | Bioequivalent to this compound delayed-release tablet |
| This compound (enteric-coated delayed-release tablet) | 3.4 | 26.0 | Bioequivalent to valproic acid delayed-release soft gelatin capsule |
| This compound (extended-release tablet) | 19.7 | 11.8 | Approximately 11% lower exposure (AUC) than other formulations |
This table summarizes pharmacokinetic data from studies in healthy volunteers and is intended to illustrate the relative differences between formulations.
Neuroprotective Mechanisms of the Valproate Ion
The neuroprotective effects of the valproate ion, the active component of both this compound and valproic acid, are multifaceted and involve the modulation of several key signaling pathways implicated in neuronal survival and death.
Key Signaling Pathways in Valproate-Mediated Neuroprotection
The neuroprotective actions of valproate are largely attributed to its ability to inhibit histone deacetylases (HDACs) and glycogen synthase kinase 3β (GSK-3β). These actions trigger a cascade of downstream effects that collectively enhance neuronal resilience.
Caption: Valproate's neuroprotective signaling cascade.
Comparative Experimental Data
Direct comparative studies on the neuroprotective efficacy of this compound versus valproic acid are limited. Most preclinical research has utilized valproic acid or sodium valproate. The data presented below is derived from studies using these forms and is considered representative of the activity of the valproate ion.
| Experimental Model | Key Findings |
| In Vitro Model of Amyotrophic Lateral Sclerosis (ALS) | Valproic acid (1 mM and 1.5 mM) significantly increased the viability of hSOD1G93A NSC34 motor neuron-like cells by 18.18% and 13.13%, respectively. |
| In Vitro Model of Parkinson's Disease | Valproic acid demonstrated a dose-dependent neuroprotective effect against MPP+-induced toxicity in primary dopaminergic neurons, as measured by cell viability, dopamine uptake, and tyrosine hydroxylase activity. |
| In Vivo Model of Traumatic Brain Injury (TBI) | Valproic acid administration in adult rats post-TBI led to increased expression of p-Akt and p-ERK, key mediators of cell survival. |
| In Vivo Model of Alzheimer's Disease (AD) | In an APP/PS1/Nestin-GFP triple transgenic mouse model, valproic acid treatment stimulated hippocampal neurogenesis by activating the Wnt/β-catenin signaling pathway. |
| In Vivo Model of Ischemic Stroke | In a mouse model of transient middle cerebral artery occlusion (tMCAO), a single intraperitoneal injection of valproic acid (300 mg/kg) administered either 30 minutes before the occlusion or immediately after reperfusion significantly reduced the cerebral infarct volume. However, another study using a lower dose (200 mg/kg) did not find a significant reduction in infarct volume but did observe improved short-term behavioral recovery. |
Experimental Protocols
In Vitro Neuronal Viability Assay (Adapted from a study on an ALS model)
-
Cell Line: hSOD1G93A NSC34 cells (a motor neuron-like cell line expressing a mutant form of human superoxide dismutase 1).
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of valproic acid (e.g., 0, 0.5, 1.0, 1.5, 2.0 mM) for 24 hours.
-
Viability Assessment: Cell viability is quantified using a Cell Counting Kit-8 (CCK-8) assay. The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The viability of treated cells is expressed as a percentage relative to the vehicle-treated control group. Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.
In Vivo Stroke Model and Infarct Volume Assessment (Adapted from a study on ischemic stroke)
-
Animal Model: Male mice (e.g., C57BL/6) are subjected to transient middle cerebral artery occlusion (tMCAO) for a specified duration (e.g., 60 minutes) followed by reperfusion.
-
Treatment: Valproic acid (e.g., 300 mg/kg) or saline (vehicle control) is administered via intraperitoneal injection at a defined time point relative to the ischemic insult (e.g., 30 minutes prior to MCAO or immediately upon reperfusion).
-
Infarct Volume Measurement: At a predetermined time after reperfusion (e.g., 24 hours), the animals are euthanized, and their brains are removed. The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (pale) and the total area of each section are measured using image analysis software. The total infarct volume is calculated by integrating the infarct areas across all sections.
-
Data Analysis: The infarct volume is typically expressed as a percentage of the total brain volume. Statistical comparisons between the treatment and control groups are made using a t-test or other appropriate statistical methods.
Summary and Future Directions
The available evidence strongly suggests that the valproate ion, delivered as either this compound or valproic acid, possesses significant neuroprotective properties. These effects are mediated through a complex interplay of signaling pathways that ultimately converge on the inhibition of apoptosis, reduction of inflammation, and promotion of neurogenesis and trophic support.
The primary difference between this compound and valproic acid is their formulation, which dictates their pharmacokinetic profiles. The slower absorption and lower peak concentrations of valproate from divalproex formulations may enhance tolerability, but could also potentially impact efficacy in certain acute neuroprotective paradigms where rapid attainment of therapeutic concentrations may be crucial. Conversely, the sustained-release characteristics of some divalproex formulations might offer advantages in chronic neurodegenerative conditions.
A critical gap in the literature is the lack of direct, head-to-head preclinical studies comparing the neuroprotective outcomes of this compound and valproic acid formulations. Such studies are warranted to definitively ascertain whether the pharmacokinetic differences translate into meaningful disparities in their neuroprotective efficacy. Future research should focus on:
-
Direct Comparative Studies: Designing preclinical studies in relevant models of neurological disorders to directly compare the neuroprotective effects of different divalproex and valproic acid formulations.
-
Dose-Response and Timing Studies: Elucidating the optimal dosing and therapeutic window for neuroprotection for each formulation.
-
Chronic Treatment Models: Evaluating the long-term neuroprotective effects of sustained-release divalproex formulations in models of chronic neurodegenerative diseases.
By addressing these research questions, a more comprehensive understanding of the comparative neuroprotective effects of this compound and valproic acid can be achieved, paving the way for their optimized use in the treatment of a range of neurological disorders.
A Head-to-Head Comparison of Divalproex Sodium and Lithium in Animal Models of Bipolar Disorder
For researchers and drug development professionals, understanding the comparative efficacy of mainstay treatments for bipolar disorder is critical for advancing novel therapeutics. This guide provides an objective comparison of divalproex sodium and lithium in established animal models of bipolar disorder, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental designs.
Introduction
Bipolar disorder is a complex psychiatric illness characterized by recurrent episodes of mania and depression. While lithium has long been the gold-standard treatment, this compound, an anticonvulsant, has emerged as a widely used alternative. Animal models that recapitulate aspects of bipolar disorder are invaluable tools for dissecting the neurobiology of the illness and for screening the efficacy of mood-stabilizing agents. This guide synthesizes findings from preclinical studies that directly compare the effects of this compound and lithium on behavioral and molecular endpoints in validated animal models of mania and depression.
Data Presentation: Comparative Efficacy in Mania and Depression Models
The following tables summarize the quantitative data from key studies comparing the efficacy of this compound and lithium in animal models of mania (amphetamine-induced hyperactivity and ouabain-induced hyperactivity) and depression (forced swim test).
Table 1: Efficacy in Amphetamine-Induced Hyperactivity Model (Mania)
| Animal Model | Treatment Group | Dose | Outcome Measure | Result | Citation |
| Black Swiss Mice | Lithium | 50 mg/kg | Amphetamine-Stimulated Rearing | ~50% reduction | [1] |
| Black Swiss Mice | Lithium | 100 mg/kg | Amphetamine-Stimulated Horizontal Activity | ~40% reduction | [1] |
| Black Swiss Mice | Lithium | 100 mg/kg | Amphetamine-Stimulated Rearing | ~60% reduction | [1] |
| Black Swiss Mice | Sodium Valproate | 50, 100 mg/kg | Amphetamine-Stimulated Activity | Attenuated hyperactivity | [1] |
| Wistar Rats | Lithium | Not Specified | Amphetamine-Induced Hyperactivity | Reversed and prevented hyperactivity | [2][3] |
| Wistar Rats | Valproate | Not Specified | Amphetamine-Induced Hyperactivity | Reversed and prevented hyperactivity | [2][3] |
Table 2: Efficacy in Ouabain-Induced Hyperactivity Model (Mania)
| Animal Model | Treatment Group | Outcome Measure | Result | Citation |
| Wistar Rats | Lithium | Ouabain-Induced Hyperactivity | Reversed hyperactivity | [4][5] |
| Wistar Rats | Valproate | Ouabain-Induced Hyperactivity | Reversed hyperactivity | [4][5] |
Table 3: Efficacy in Forced Swim Test (Depression)
| Animal Model | Treatment Group | Outcome Measure | Result | Citation |
| Mice | Lithium | Immobility Time | Potentiated anti-immobility effects of a 5-HT1B agonist | [6] |
| Mice | Sodium Valproate | Immobility Time | Enhanced antidepressant-like effects of 5-HT1A and 5-HT1B agonists | [6] |
| Wistar Rats | Lithium | Immobility Time | Significant reduction only in the tail suspension test, not the forced swim test in this particular study. | [7] |
Experimental Protocols
Amphetamine-Induced Hyperactivity Model
This model is widely used to screen for antimanic properties of drugs.
Experimental Workflow:
Caption: Workflow for the Amphetamine-Induced Hyperactivity Model.
Methodology:
-
Animals: Male Black Swiss mice or Wistar rats are commonly used.
-
Habituation: Animals are habituated to the open-field apparatus for a specified period before the experiment.
-
Drug Administration: Animals are pre-treated with this compound, lithium, or a vehicle control via intraperitoneal (i.p.) injection.
-
Induction of Hyperactivity: After a set time for drug absorption, hyperactivity is induced by an i.p. injection of d-amphetamine (e.g., 2.0 mg/kg).[1]
-
Behavioral Assessment: Immediately following amphetamine administration, locomotor activity (e.g., horizontal movements and rearing) is recorded for a specified duration (e.g., 1.5 hours) using an automated activity monitoring system.[1]
Ouabain-Induced Hyperactivity Model
This model induces a prolonged state of hyperactivity, mimicking manic episodes.
Experimental Workflow:
Caption: Workflow for the Ouabain-Induced Hyperactivity Model.
Methodology:
-
Animals: Male Wistar rats are typically used.
-
Mania Induction: A single intracerebroventricular (ICV) injection of ouabain or artificial cerebrospinal fluid (aCSF) as a control is administered.[5]
-
Drug Treatment: Starting the day after the ICV injection, rats are treated with this compound, lithium, or saline for a specified period (e.g., 6 days).[5]
-
Behavioral Assessment: On a designated day (e.g., day 7), locomotor activity is measured in an open-field test.[5]
-
Molecular Analysis: Following behavioral testing, brain tissue (e.g., frontal cortex, hippocampus) is collected to analyze the levels of specific proteins, such as phosphorylated GSK-3β, via immunoblotting.[4][5]
Forced Swim Test
This test is a widely used model to assess depressive-like behavior and the efficacy of antidepressant and mood-stabilizing drugs.
Experimental Workflow:
Caption: Workflow for the Forced Swim Test.
Methodology:
-
Animals: Mice or rats are used.
-
Pre-exposure (Day 1): Animals are placed in a cylinder containing water (e.g., 26°C) from which they cannot escape for a 15-minute session.[7]
-
Drug Administration: Prior to the test session on Day 2, animals are administered this compound, lithium, or a vehicle. In some protocols, the drugs are given in combination with other compounds to assess synergistic effects.[6]
-
Test Session (Day 2): 24 hours after the pre-exposure, animals are placed back in the water for a 6-minute test session.[7]
-
Behavioral Scoring: The duration of immobility during the test session is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.
Signaling Pathways: A Convergent Mechanism
A growing body of evidence suggests that both lithium and this compound exert their therapeutic effects, at least in part, by modulating intracellular signaling cascades. A key convergent point is the inhibition of Glycogen Synthase Kinase-3 (GSK-3).
Caption: Convergent inhibition of GSK-3β by Lithium and this compound.
Lithium directly inhibits GSK-3β by competing with magnesium ions. This compound, on the other hand, is thought to inhibit GSK-3β indirectly, potentially through the activation of signaling pathways such as the Akt pathway, which leads to the inhibitory phosphorylation of GSK-3β.[4][5][8] The inhibition of GSK-3β by both drugs is linked to neuroprotective effects and is considered a key mechanism underlying their mood-stabilizing properties.
Conclusion
The experimental data from animal models of bipolar disorder indicate that both this compound and lithium demonstrate efficacy in mitigating mania-like behaviors. In the amphetamine-induced and ouabain-induced hyperactivity models, both drugs effectively reduce hyperlocomotion.[1][2][3][4][5] In models of depression-like behavior, such as the forced swim test, both agents have shown the potential to produce antidepressant-like effects, although the precise mechanisms and conditions for these effects may differ.[6]
A significant point of convergence in the mechanism of action for both drugs appears to be the inhibition of GSK-3β.[4][5][8] This common molecular target provides a strong rationale for their similar therapeutic profiles in the treatment of bipolar disorder.
For researchers and drug development professionals, these findings underscore the predictive validity of these animal models for screening novel mood stabilizers. Furthermore, the nuanced differences in the molecular actions of this compound and lithium, despite their convergent effects on GSK-3β, suggest that there are still underexplored avenues for developing more targeted and effective treatments for bipolar disorder. Future research should continue to leverage these animal models to elucidate the complex neurobiology of bipolar disorder and to identify novel therapeutic targets.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of lithium and valproate on amphetamine-induced oxidative stress generation in an animal model of mania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of lithium and valproate on amphetamine-induced oxidative stress generation in an animal model of mania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lithium and valproate act on the GSK-3β signaling pathway to reverse manic-like behavior in an animal model of mania induced by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence of the activity of lithium on 5-HT1B receptors in the mouse forced swimming test: comparison with carbamazepine and sodium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predictive Validity of Some Common Animal Models of Bipolar Disorder Using Lithium and Lamotrigine Therapy: An Attempt towards a Battery-Based Approach for the Evaluation of Mood Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Neuroprotective Effects of Lithium and Valproic Acid or Other Histone Deacetylase Inhibitors in Neurons: Roles of Glycogen Synthase Kinase-3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Divalproex Sodium's Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validated therapeutic targets of Divalproex sodium against key alternative medications used in the treatment of epilepsy and bipolar disorder. The following sections detail the experimental data, protocols, and underlying signaling pathways to facilitate a comprehensive understanding of their mechanisms of action in a preclinical setting.
Overview of Therapeutic Targets
This compound, the stable co-salt of sodium valproate and valproic acid, exerts its therapeutic effects through multiple mechanisms. In vivo studies have primarily validated its action on three main fronts: enhancement of GABAergic neurotransmission, modulation of voltage-gated ion channels, and inhibition of histone deacetylases (HDACs). This guide compares these actions with those of Lithium, a primary mood stabilizer, and Lamotrigine and Carbamazepine, two widely used anticonvulsant drugs.
Comparative Analysis of In Vivo Target Engagement
The following tables summarize quantitative data from in vivo animal studies, offering a direct comparison of the effects of this compound and its alternatives on key therapeutic targets.
Table 1: Modulation of the GABAergic System
| Drug | Animal Model | Dosage | Key In Vivo Finding | Percent Change vs. Control | Reference |
| This compound | Rat | 400 mg/kg, i.p. | Increased GABA levels in the cortex | Data not specified[1] | [1] |
| This compound | Rat | 400 mg/kg, i.p. | Enhanced GAD activity in medulla/pons, cerebellum, midbrain | Data not specified[2] | [2] |
| gamma-vinyl-GABA (Vigabatrin) | Rat | 1 g/kg, i.p. | Increased GABA levels in all brain regions studied | Data not specified[1] | [1] |
Table 2: Inhibition of Voltage-Gated Sodium Channels
| Drug | Preparation | IC50 | Key Finding | Reference |
| This compound (Valproic Acid) | HEK293 cells expressing human cardiac Nav1.5 channels | 2022 ± 25 µM | Concentration-dependent inhibition of Nav1.5 current | [3][4] |
| Lamotrigine | HEK293 cells expressing human cardiac Nav1.5 channels | 142 ± 36 µM | Concentration-dependent inhibition of Nav1.5 current | [3][4] |
Note: The provided data is from an in vitro system expressing a specific sodium channel isoform, which is often used as a surrogate for initial in vivo efficacy. Direct comparative in vivo electrophysiological data is challenging to obtain and was not found in the literature search.
Table 3: Modulation of Glycogen Synthase Kinase-3 (GSK-3) Signaling
| Drug | Animal Model | Dosage | Key In Vivo Finding | Percent Change vs. Control | Reference |
| Lithium | Mouse | Not specified | Increased inhibitory phosphorylation of GSK3β (Ser9) | Data not specified[5] | [5] |
| Lithium | Rat | Not specified | Increased GSK3β serine 9 phosphorylation | Significant increase (p=0.004)[6] | [6] |
| This compound (Valproic Acid) | Developing Neurons | Therapeutic concentrations | Decreased levels of GSK-3β-phosphorylated MAP-1B | Data not specified[7] | [7] |
| Carbamazepine | Rat Neocortical Cells | Therapeutic concentrations | No effect on GSK-3 activity | No significant change | [8][9] |
Table 4: Inhibition of Histone Deacetylases (HDACs)
| Drug | Animal Model/System | Dosage/Concentration | Key In Vivo Finding | Percent Change vs. Control | Reference |
| This compound (Valproic Acid) | Mouse | Not specified | Significant reduction of HDAC2 protein levels | Data not specified[10] | [10] |
| This compound (Valproic Acid) | Transgenic Mouse Atria | Long-term treatment | Increased H4-acetylation | 59% increase[11] | [11] |
| This compound (Valproic Acid) | Human Cervical Cancer Patients | 20-40 mg/kg | Decreased tumor HDAC activity | Significant decrease (p<0.0264)[12] | [12] |
Table 5: Efficacy in Preclinical Seizure Models
| Drug | Animal Model | Seizure Induction | ED50 / Key Efficacy Finding | Reference |
| This compound (Valproic Acid) | Mouse | Intravenous Pentylenetetrazol (PTZ) | TID50 (tonic extensor) - Higher than most benzodiazepines and barbiturates but more potent than gabapentin. | [13] |
| Carbamazepine | Mouse | Intravenous Pentylenetetrazol (PTZ) | TID50 (tonic extensor) - More potent than Phenytoin and Valproic Acid. | [13] |
| Phenytoin | Mouse | Intravenous Pentylenetetrazol (PTZ) | TID50 (tonic extensor) - Less potent than Carbamazepine. | [13] |
| Diazepam | Mouse | Pentylenetetrazol (PTZ) | Significantly delayed onset of myoclonic and tonic hindlimb seizures. | [14] |
TID50: The dose of an anticonvulsant drug required to increase the PTZ seizure threshold for tonic extensor by 50%.
Experimental Protocols
A detailed understanding of the methodologies employed in the cited studies is crucial for the interpretation of the presented data.
In Vivo Model for Seizure Threshold (Intravenous Pentylenetetrazol Infusion)
-
Animal Model: Male Swiss mice.
-
Procedure: A 27-gauge needle is attached to a polyethylene tube and inserted into the tail vein of the mouse. Pentylenetetrazol (PTZ) solution (0.5%) is infused at a constant rate.
-
Endpoint Measurement: The time to the onset of different seizure phases (myoclonic jerks, generalized clonus, and tonic extensor) is recorded. The dose of PTZ required to induce each phase is calculated, which serves as an index of the seizure threshold.
-
Drug Administration: Test compounds (e.g., this compound, Carbamazepine) are administered intraperitoneally at various doses prior to PTZ infusion to determine their effect on the seizure threshold. The TID50 is then calculated.[13]
In Vivo GSK-3 Phosphorylation Assay
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.
-
Drug Administration: Lithium or Valproic Acid is administered through the diet or via intraperitoneal injection over a specified period.
-
Tissue Preparation: Following treatment, animals are euthanized, and specific brain regions (e.g., prefrontal cortex, hippocampus) are rapidly dissected and homogenized in lysis buffer containing phosphatase and protease inhibitors.
-
Endpoint Measurement: Protein concentrations of the lysates are determined. Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. Western blotting is performed using primary antibodies specific for phosphorylated GSK-3β (at Serine 9) and total GSK-3β. The ratio of phosphorylated to total GSK-3β is quantified using densitometry.[5][6]
In Vivo Histone Acetylation Assay
-
Animal Model: Transgenic CREM-IbΔC-X mice (a model for atrial fibrillation).[11]
-
Drug Administration: Valproic acid is administered for a long-term period (e.g., 25 weeks).[11]
-
Tissue Preparation: Atrial tissue is homogenized, and histones are extracted.
-
Endpoint Measurement: Western blotting is performed using antibodies specific for acetylated histone H4 and total histone H4. The level of histone acetylation is determined by the ratio of acetylated to total histone H4.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Acute effects of sodium valproate and gamma-vinyl GABA on regional amino acid metabolism in the rat brain: incorporation of 2-[14C]glucose into amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of sodium valproate on gamma-aminobutyrate metabolism and behaviour in naive and ethanolamine-O-sulphate pretreated rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-Epileptic Drugs Lamotrigine and Valproic Acid Reduce the Cardiac Sodium Current - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycogen Synthase Kinase-3β Haploinsufficiency Mimics the Behavioral and Molecular Effects of Lithium | Journal of Neuroscience [jneurosci.org]
- 6. Lithium Inhibits GSK3β and Augments GluN2A Receptor Expression in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valproate regulates GSK-3-mediated axonal remodeling and synapsin I clustering in developing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK-3 activity in neocortical cells is inhibited by lithium but not carbamazepine or valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Histone acetylation and histone deacetylase activity of magnesium valproate in tumor and peripheral blood of patients with cervical cancer. A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Portico [access.portico.org]
- 14. meliordiscovery.com [meliordiscovery.com]
A Comparative Analysis of Divalproex Sodium and Other HDAC Inhibitors in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Divalproex sodium and other prominent histone deacetylase (HDAC) inhibitors, focusing on their applications and performance in the field of neuroscience. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to HDAC Inhibition in Neuroscience
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[3] In the context of neuroscience, the inhibition of HDACs has emerged as a promising therapeutic strategy for a variety of neurological and psychiatric disorders.[1][2] By preventing deacetylation, HDAC inhibitors (HDACis) can promote a more open chromatin state, leading to the expression of genes involved in neuroprotection, synaptic plasticity, and neuronal differentiation.[4]
This compound, a compound of sodium valproate and valproic acid (VPA), is a well-established treatment for epilepsy and bipolar disorder.[5][6] Beyond its effects on GABAergic neurotransmission and voltage-gated ion channels, VPA is also a known HDAC inhibitor, primarily targeting class I and IIa HDACs.[3][7][8] This guide will compare the activity of this compound (VPA) with other notable HDAC inhibitors, including Trichostatin A (TSA), Vorinostat (SAHA), Panobinostat, Romidepsin, and Entinostat, across various neuroscience-relevant parameters.
Comparative Analysis of HDAC Inhibitor Activity
The following tables summarize key quantitative data for this compound and other HDAC inhibitors, focusing on their inhibitory concentrations and observed effects in neuroscience-related experimental models.
Table 1: Comparative Inhibitory Activity (IC50) of HDAC Inhibitors against HDAC Isoforms
| Inhibitor | Class I HDACs IC50 (µM) | Class IIa HDACs IC50 (µM) | Class IIb HDACs IC50 (µM) | Reference |
| Valproic Acid (VPA) | 400-1000 (HDAC1) | >1000 | >20000 (HDAC6) | [1][7][9] |
| Trichostatin A (TSA) | Pan-inhibitor (nM range) | Pan-inhibitor (nM range) | Pan-inhibitor (nM range) | [10] |
| Vorinostat (SAHA) | 0.061 (HDAC1), 0.251 (HDAC2), 0.019 (HDAC3) | - | - | [11] |
| Panobinostat | Pan-inhibitor (nM range) | Pan-inhibitor (nM range) | Pan-inhibitor (nM range) | [12] |
| Romidepsin | Potent inhibitor of HDAC1 & HDAC2 | Weak inhibitor | - | [13] |
| Entinostat | 0.46 (HDAC1), 1.29 (HDAC2), 1.57 (HDAC3) | - | Limited effect | [14] |
Table 2: Comparative Neuroprotective and Cellular Effects of HDAC Inhibitors
| Inhibitor | Experimental Model | Key Findings | Quantitative Data | Reference |
| Valproic Acid (VPA) | Neuroblastoma cell lines (UKF-NB-3, IMR-32, etc.) | Induced differentiation and apoptosis. | IC50 for cell viability: 1.27 - 9 mM | [15][16] |
| Traumatic Brain Injury (rat model) | Reduced contusion volume and improved neurological function. | - | [17] | |
| Trichostatin A (TSA) | Lipopolysaccharide-sensitised neonatal hypoxic-ischaemic brain injury (mouse model) | Neuroprotective, particularly in females. | 1 mg/kg dose increased H4 acetylation. | [18] |
| MCAO stroke model (rodent) | Reduced infarct volume. | Reduced from 49.1% to 21.3% | [19] | |
| Vorinostat (SAHA) | Glioblastoma multiforme (GBM) cultures | Reduced cell viability and synergistically enhanced the effect of TMZ. | - | [11] |
| Panobinostat | Medulloblastoma animal model | Suppressed leptomeningeal seeding and prolonged survival. | - | [20] |
| Rat immortalized microglia (HAPI cells) | Suppressed LPS-induced iNOS expression. | 100 nM increased histone H3 acetylation. | [21] | |
| Entinostat | Intracerebral Hemorrhage (mouse model) | Reduced hematoma volume and improved neurological outcomes. | Reduced TUNEL positive cells by 33.8% | [14][22] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
HDAC Activity Assay (Fluorometric)
This protocol is adapted from methods used to quantify HDAC activity in brain tissue lysates.[23][24][25]
Objective: To measure the enzymatic activity of HDACs in a given sample and to assess the inhibitory potential of various compounds.
Materials:
-
Brain tissue or cell lysate
-
Nuclear extraction buffers
-
BCA Protein Assay Kit
-
Fluorometric HDAC Activity Assay Kit (e.g., containing Boc-Lys(Ac)-AMC substrate)
-
Microplate reader with fluorescence capabilities (Ex/Em = 355/460 nm)
-
HDAC inhibitors (e.g., VPA, TSA) for positive controls
Procedure:
-
Nuclear Protein Extraction:
-
Homogenize brain tissue or cells in a hypotonic buffer on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt extraction buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing nuclear proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear extract using a BCA assay according to the manufacturer's instructions.
-
-
HDAC Activity Measurement:
-
In a 96-well black plate, add the nuclear extract (containing a standardized amount of protein) to wells containing the assay buffer and the fluorogenic substrate Boc-Lys(Ac)-AMC.
-
For inhibitor studies, pre-incubate the nuclear extract with the desired concentration of the HDAC inhibitor before adding the substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Calculate HDAC activity by subtracting the background fluorescence (wells with no enzyme) from the sample fluorescence.
-
For inhibitor studies, express the results as a percentage of inhibition relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This protocol is based on studies evaluating the cytotoxic effects of HDAC inhibitors on neuroblastoma cell lines.[16][26][27][28]
Objective: To assess the effect of HDAC inhibitors on the metabolic activity and viability of cultured neuronal cells.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2))
-
Cell culture medium and supplements
-
96-well cell culture plates
-
HDAC inhibitors (VPA, TSA, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed the neuroblastoma cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the HDAC inhibitors for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express the cell viability as a percentage of the absorbance of the treated cells relative to the untreated control cells.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by HDAC inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Caption: A typical experimental workflow for comparing HDAC inhibitors.
Conclusion
This compound, through its active component valproic acid, is a clinically relevant HDAC inhibitor with demonstrated efficacy in various preclinical neuroscience models. While it may be less potent than other broad-spectrum or isoform-selective HDAC inhibitors like Trichostatin A or Panobinostat in terms of raw inhibitory concentrations, its well-established safety profile and ability to cross the blood-brain barrier make it a valuable tool and a benchmark for the development of novel neurotherapeutics targeting HDACs. The choice of an appropriate HDAC inhibitor for research or therapeutic development will depend on the specific application, the desired level of isoform selectivity, and the translational potential of the compound. This guide provides a foundational dataset to inform such decisions.
References
- 1. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Trichostatin A relieves anxiety-and depression-like symptoms in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Panobinostat: a Histone Deacetylase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 13. researchgate.net [researchgate.net]
- 14. Entinostat improves acute neurological outcomes and attenuates hematoma volume after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Valproic Acid Increases CD133 Positive Cells that Show Low Sensitivity to Cytostatics in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of the histone deacetylase inhibitor valproic acid on Notch signalling in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone deacetylase inhibitors are neuroprotective and preserve NGF-mediated cell survival following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotection by the histone deacetylase inhibitor trichostatin A in a model of lipopolysaccharide-sensitised neonatal hypoxic-ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alzdiscovery.org [alzdiscovery.org]
- 20. Panobinostat, a histone deacetylase inhibitor, suppresses leptomeningeal seeding in a medulloblastoma animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Panobinostat, a Histone Deacetylase Inhibitor, Reduces LPS-Induced Expression of Inducible Nitric Oxide Synthase in Rat Immortalized Microglia HAPI Cells [jstage.jst.go.jp]
- 22. Entinostat improves acute neurological outcomes and attenuates hematoma volume after Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measuring Histone Deacetylase Inhibition in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. The effect of valproic acid on intrinsic, extrinsic, and JAK/STAT pathways in neuroblastoma and glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Divalproex Sodium's Efficacy: A Comparative Guide for Researchers
An in-depth analysis of Divalproex sodium's performance across multiple research models, from preclinical studies to clinical trials, offering a comparative perspective against key alternatives.
This guide provides a comprehensive cross-validation of the effects of this compound, a widely used medication for epilepsy, bipolar disorder, and migraine prophylaxis. By examining evidence from a range of research models—from foundational animal studies to large-scale human clinical trials—this document offers researchers, scientists, and drug development professionals a detailed comparison of its efficacy, safety, and mechanisms of action against placebo and other therapeutic agents.
Mechanism of Action: A Multi-Targeted Approach
This compound exerts its therapeutic effects through a combination of mechanisms that ultimately lead to decreased neuronal excitability. After administration, it dissociates into valproate ions in the gastrointestinal tract.[1] The primary proposed mechanisms include:
-
Enhancement of GABAergic Neurotransmission: Valproate increases the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[2][3][4][5][6] This is achieved by inhibiting GABA transaminase, an enzyme that degrades GABA, and potentially by stimulating GABA synthesis.[1][2]
-
Modulation of Voltage-Gated Ion Channels: Valproate blocks voltage-gated sodium channels and T-type calcium channels.[2] This action stabilizes neuronal membranes and suppresses high-frequency repetitive neuronal firing, which is characteristic of epileptic seizures.[2][3][5]
-
Histone Deacetylase (HDAC) Inhibition: Valproate is also a known inhibitor of histone deacetylases.[2][5] This epigenetic mechanism can influence gene expression and neuronal plasticity, which may contribute to its mood-stabilizing effects.[2]
Preclinical Research Models: Foundational Efficacy Data
Animal models are crucial for elucidating the fundamental anticonvulsant, antimanic, and analgesic properties of this compound. While direct quantitative comparisons across studies are challenging due to methodological variations, the consistent efficacy of valproate in these models provides a strong basis for its clinical use.
Epilepsy Models
Valproate has demonstrated broad-spectrum anticonvulsant activity in a variety of preclinical models of epilepsy.
-
Pentylenetetrazol (PTZ)-induced seizure model: This model is used to screen for drugs effective against generalized seizures. Acute intraperitoneal administration of valproic acid has been shown to significantly increase the seizure threshold.[7]
-
Maximal Electroshock (MES) model: The MES test is a model for generalized tonic-clonic seizures. Valproic acid dose-dependently reduces seizure frequency in this model.[7]
-
Kindling model: This model represents the development of epilepsy (epileptogenesis). Valproate has been shown to dose-dependently increase the number of after-discharges required to induce seizures.[7]
-
Genetic Audiogenic Seizure Hamster (GASH/Sal): This is a reliable model for generalized tonic-clonic seizures induced by sound. A single dose of valproic acid (300 mg/kg) has been shown to completely eliminate seizures in these animals.[8]
Mania Models
Several animal models have been developed to study the manic-like behaviors and to screen for potential antimanic drugs.
-
Amphetamine-induced hyperactivity: This is one of the most common models used to screen for antimanic agents. Acute administration of valproate has been shown to reverse amphetamine-induced hyperactivity.
-
Dopamine Transporter (DAT) knockout mice: These mice exhibit a hyperactive phenotype that resembles human mania. Treatment with valproate has been shown to reverse this behavior.[9]
Migraine and Pain Models
Preclinical models of pain are used to investigate the analgesic properties of various compounds.
-
Animal models of migraine: In animal models of migraine, valproate has been shown to decrease dural plasma protein extravasation and c-fos immunoreactivity in the trigeminal nucleus caudalis through its action on GABA-A receptors.[10]
-
Rat model of fibromyalgia: In a rat model of fibromyalgia, valproic acid (300 mg/kg, intraperitoneally) demonstrated neuromodulatory characteristics, reducing neuroinflammation, oxidative stress, and glial activation.[11]
Clinical Trials: Cross-Validation in Human Subjects
The clinical efficacy of this compound has been extensively validated in numerous randomized, controlled trials, particularly for the treatment of bipolar disorder.
This compound vs. Placebo in Acute Mania
This compound has consistently demonstrated superiority over placebo in the treatment of acute manic episodes in patients with bipolar I disorder.
Table 1: Efficacy of this compound Extended-Release (ER) vs. Placebo in Acute Mania
| Outcome Measure | Divalproex ER | Placebo | p-value | Reference |
| Mean Change from Baseline in Mania Rating Scale (MRS) Score | Significant improvement from day 5 through day 21 | - | 0.013 | [6] |
| Proportion of Patients with ≥50% Improvement in MRS Score | 48% | 34% | 0.012 | [6] |
Comparative Efficacy: this compound vs. Other Mood Stabilizers
Clinical trials comparing this compound to lithium, another first-line treatment for bipolar disorder, have generally shown comparable efficacy in treating acute mania.
Table 2: Comparative Efficacy of this compound vs. Lithium in Acute Mania
| Outcome Measure | Divalproex | Lithium | Placebo | p-value (vs. Placebo) | Reference |
| Proportion of Patients with ≥50% Improvement in Mania Rating Scale Score | 48% | 49% | 25% | DVP: 0.004Li: 0.025 | [12] |
Studies comparing this compound with the atypical antipsychotic olanzapine have yielded mixed results, with some studies suggesting a faster onset of action and greater improvement in manic symptoms with olanzapine.
Table 3: Comparative Efficacy of this compound vs. Olanzapine in Acute Mania (3-Week Study)
| Outcome Measure | Divalproex | Olanzapine | p-value | Reference |
| Mean Decrease in Young Mania Rating Scale (YMRS) Score | 10.4 | 13.4 | - | [1] |
| Response Rate (≥50% reduction in YMRS score) | 42.3% | 54.4% | - | [1] |
| Remission Rate (YMRS score ≤12) | 34.1% | 47.2% | - | [1] |
Table 4: Comparative Efficacy of this compound vs. Olanzapine in Acute Mania (47-Week Study)
| Outcome Measure | Divalproex | Olanzapine | p-value | Reference |
| Median Time to Symptomatic Mania Remission | 62 days | 14 days | - | [3] |
| Symptomatic Mania Remission Rate at 47 Weeks | 45.5% | 56.8% | Not Significant | [3] |
| Relapse into Mania or Depression | 56.5% | 42.3% | Not Significant | [3] |
This compound Formulations: Extended-Release vs. Delayed-Release
The development of an extended-release (ER) formulation of this compound aimed to improve tolerability and patient compliance with once-daily dosing.
Table 5: Comparison of this compound Extended-Release (ER) vs. Delayed-Release (DR) Formulations
| Outcome Measure | Divalproex ER | Divalproex DR | p-value | Reference |
| Tolerability (less frequent tremor, weight gain, GI complaints) | Superior | - | <0.001 | [2] |
| Seizure Control | Improved | - | - | [2] |
| Improvement in Psychiatric Symptoms | Greater | - | - | [2] |
| Efficacy in Controlling Seizures (Epilepsy Patients) | 87.4% | 86.5% | 0.769 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the experimental protocols for key clinical trials cited in this guide.
Divalproex ER vs. Placebo in Acute Mania (Bowden et al.)
-
Study Design: A 21-day, randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: 377 patients hospitalized for an acute manic or mixed episode associated with bipolar I disorder (DSM-IV-TR criteria).
-
Intervention: Patients were randomly assigned in a 1:1 ratio to receive either Divalproex ER (n=192) or placebo (n=185). The initial daily dosage of Divalproex ER was 25 mg/kg, which was increased by 500 mg on day 3 and then adjusted to achieve serum valproate concentrations of 85 to 125 µg/mL.
-
Primary Efficacy Measure: Change from baseline in the Mania Rating Scale (MRS) score.
-
Key Protocol Feature: Patients remained hospitalized for at least 15 days during the blinded treatment period.
Olanzapine vs. This compound in Acute Mania (Tohen et al.)
-
Study Design: A 3-week, randomized, double-blind trial.
-
Participants: Patients hospitalized for acute bipolar manic or mixed episodes.
-
Intervention: Patients were randomized to receive flexibly dosed olanzapine (5–20 mg/day; N=125) or divalproex (500–2500 mg/day in divided doses; N=123).
-
Primary Efficacy Measure: Baseline-to-endpoint improvement in the mean total score on the Young Mania Rating Scale (YMRS).
-
Secondary Efficacy Measures: Response rates (≥50% reduction in YMRS score) and remission rates (endpoint YMRS score ≤12).
Conclusion
The cross-validation of this compound's effects across a spectrum of research models provides robust evidence for its therapeutic utility in epilepsy, bipolar disorder, and migraine. Preclinical studies in animal models have consistently demonstrated its efficacy in reducing seizure activity and manic-like behaviors, laying the groundwork for its clinical applications. Large-scale, randomized controlled clinical trials have confirmed its superiority over placebo in treating acute mania and have shown comparable efficacy to other first-line agents like lithium.
Comparative studies with olanzapine suggest potential differences in the speed of onset of antimanic effects, which may guide clinical decision-making in acute settings. Furthermore, the development of an extended-release formulation has offered an improved tolerability profile and the convenience of once-daily dosing, which may enhance patient adherence.
The multifaceted mechanism of action of this compound, involving the enhancement of GABAergic inhibition, modulation of ion channels, and epigenetic regulation, provides a strong neurobiological basis for its broad spectrum of clinical activity. This comprehensive guide, by presenting a synthesized view of preclinical and clinical data, aims to support the ongoing research and development efforts in the fields of neurology and psychiatry.
References
- 1. This compound | C16H31NaO4 | CID 23663956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. An In-depth Analysis of this compound's R&D Progress [synapse.patsnap.com]
- 5. Divalproex - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. researchgate.net [researchgate.net]
- 7. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Behavioral and Molecular Effects Induced by Cannabidiol and Valproate Administration in the GASH/Sal Model of Acute Audiogenic Seizures [frontiersin.org]
- 9. Modeling mania in preclinical settings: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Valproate attenuates neuroinflammation and glial activation in a rat model of fibromyalgia: Evidence for antioxidant and nociceptive modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Animal Models of Bipolar Mania: The Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Divalproex Sodium and Newer Anticonvulsants in Epilepsy Treatment
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Efficacy, Safety, and Mechanistic Differences
Divalproex sodium, a long-standing broad-spectrum anticonvulsant, remains a key therapeutic option for various seizure types. However, the advent of newer antiepileptic drugs (AEDs) with distinct mechanisms of action and potentially more favorable side-effect profiles has reshaped the treatment landscape. This guide provides an objective, data-driven comparison of this compound against four prominent newer agents: lamotrigine, levetiracetam, topiramate, and lacosamide. The following sections present quantitative efficacy and safety data from clinical trials, detailed experimental methodologies, and visualizations of key mechanistic pathways to support research and development efforts.
Comparative Efficacy and Tolerability
The selection of an anticonvulsant is often guided by a balance between its ability to control seizures (efficacy) and its side-effect profile (tolerability). The following tables summarize quantitative data from comparative studies and meta-analyses, offering a head-to-head look at these agents.
Efficacy in Focal Epilepsy (Adjunctive Therapy)
| Drug | Responder Rate (≥50% Seizure Reduction) | Seizure Freedom Rate | Key Clinical Findings |
| This compound | ~35-49% | ~1-5% | Broad-spectrum efficacy, but use can be limited by tolerability. |
| Lamotrigine | ~35-45% | ~2-6% | Efficacy comparable to divalproex, often favored for its mood-stabilizing properties and better tolerability profile in some patients.[1] |
| Levetiracetam | ~38-50% | ~3-8% | Demonstrates a good balance of efficacy and tolerability.[1] Considered a first-line option for focal seizures by some guidelines.[2] |
| Topiramate | ~40-50% | ~3-7% | High efficacy, but cognitive and metabolic side effects can be a concern.[1][3] |
| Lacosamide | ~38-41% (400 mg/day) | ~4% | Effective as adjunctive therapy for partial-onset seizures.[4][5][6] |
Data synthesized from network meta-analyses and adjunctive therapy trials. Responder and seizure freedom rates are approximate and can vary based on study design and patient population.
Tolerability: Withdrawal Rates Due to Adverse Events
| Drug | Withdrawal Rate due to Adverse Events | Common Adverse Events Leading to Discontinuation |
| This compound | ~10-25% | Weight gain, tremor, hair loss, gastrointestinal issues, somnolence.[7] |
| Lamotrigine | ~5-15% | Rash (including rare severe cases), dizziness, headache, ataxia. |
| Levetiracetam | ~5-15% | Somnolence, behavioral changes (e.g., irritability, aggression), dizziness.[8] |
| Topiramate | ~15-30% | Cognitive difficulties ("brain fog"), paresthesia, weight loss, fatigue.[3] |
| Lacosamide | ~10-20% | Dizziness, nausea, headache, diplopia.[4][5] |
Withdrawal rates are approximate and derived from a range of clinical trials. Direct head-to-head comparisons may show different relative rates.
Experimental Protocols
Understanding the methodology of key comparative trials is crucial for interpreting their results. Below is a representative experimental protocol for a randomized, double-blind, add-on trial comparing an investigational anticonvulsant to this compound for treatment-resistant focal epilepsy.
Protocol: A Randomized, Double-Blind, Parallel-Group, Add-On Study
1. Objective: To compare the efficacy and safety of a newer anticonvulsant (e.g., Lamotrigine) as adjunctive therapy with this compound in patients with focal-onset seizures inadequately controlled by one to two concomitant AEDs.
2. Study Population:
-
Inclusion Criteria:
-
Male or female patients aged 16 to 65 years.
-
Diagnosis of focal epilepsy (with or without secondary generalization) according to ILAE criteria.
-
History of at least four focal-onset seizures per month during the 8-week baseline period despite treatment with one or two approved AEDs at stable doses.
-
Written informed consent obtained.
-
-
Exclusion Criteria:
-
History of primary generalized epilepsy.
-
Pseudo-seizures or non-epileptic events.
-
Progressive neurological disease.
-
Significant hepatic, renal, or hematological dysfunction.
-
Pregnancy or lactation.
-
Known hypersensitivity to the study drugs.
-
3. Study Design:
-
Baseline Phase (8 weeks): Patients' seizure frequency and type are documented while they continue their existing stable AED regimen.
-
Randomization: Eligible patients are randomized in a 1:1 ratio to receive either the newer anticonvulsant or this compound.
-
Titration Phase (6 weeks): The study drug is initiated at a low dose and gradually titrated upwards to a target maintenance dose. For example:
-
Maintenance Phase (12 weeks): Patients are maintained on the target dose of the study drug.
-
Follow-up: A follow-up visit is conducted 4 weeks after the end of the maintenance phase.
4. Outcome Measures:
-
Primary Efficacy Endpoint: The percentage reduction in focal seizure frequency per 28 days from baseline to the maintenance period.
-
Secondary Efficacy Endpoints:
-
Responder rate (proportion of patients with a ≥50% reduction in seizure frequency).
-
Proportion of patients who are seizure-free during the maintenance period.
-
-
Safety and Tolerability Endpoints:
-
Incidence and severity of adverse events (AEs).
-
Proportion of patients discontinuing the study due to AEs.
-
Changes in laboratory values, vital signs, and ECGs.
-
5. Statistical Analysis:
-
The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population.
-
A non-parametric test (e.g., Wilcoxon rank-sum test) may be used to compare the median percent reduction in seizure frequency between the two groups.
-
Responder rates and seizure-free rates are compared using the Chi-square or Fisher's exact test.
Mechanisms of Action and Signaling Pathways
The therapeutic and adverse effects of these anticonvulsants are rooted in their distinct molecular mechanisms. The following diagrams, generated using Graphviz, illustrate the primary signaling pathways targeted by each drug.
This compound: Multi-Modal Action
This compound exerts its broad-spectrum effects through several mechanisms, including the enhancement of GABAergic inhibition and modulation of voltage-gated ion channels.[10][11][12][13]
Levetiracetam: Targeting Synaptic Vesicle Protein 2A (SV2A)
Levetiracetam has a unique mechanism, binding to the synaptic vesicle protein 2A (SV2A), which is involved in the modulation of neurotransmitter release.[14]
Lamotrigine, Topiramate, and Lacosamide: Ion Channel and Neurotransmitter Modulation
These newer anticonvulsants primarily act on voltage-gated sodium and calcium channels, and also influence excitatory (glutamate) and inhibitory (GABA) neurotransmission. Lacosamide is distinct in that it selectively enhances the slow inactivation of voltage-gated sodium channels.[15][16][17]
Logical Workflow for Anticonvulsant Selection
The choice of an anticonvulsant is a complex decision guided by seizure type, patient characteristics, and drug properties. The following diagram illustrates a simplified decision-making process based on current clinical guidelines.[2][15]
This guide provides a comparative overview to aid in the scientific and clinical evaluation of this compound and selected newer anticonvulsants. The choice of therapy should always be individualized based on a comprehensive assessment of the patient's clinical profile and in accordance with current treatment guidelines.
References
- 1. Comparative efficacy and tolerability of anti-epileptic drugs for refractory focal epilepsy: systematic review and network meta-analysis reveals the need for long term comparator trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mental Health, Brain Health and Substance Use [who.int]
- 3. Comparative efficacy and tolerability of anti-epileptic drugs for refractory focal epilepsy: systematic review and network meta-analysis reveals the need for long term comparator trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashtons.com [ashtons.com]
- 5. sleep-safe.co.uk [sleep-safe.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. This compound vs Lamotrigine Comparison - Drugs.com [drugs.com]
- 8. Overview of Drugs Used For Epilepsy and Seizures: Etiology, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concomitant use of this compound and lamotrigine in developmentally disabled patients with epilepsy: a retrospective evaluation of efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Outcomes-of-Switch-Therapy-in-Seizure-Patients--Divalproex-Sodium-to-Lamotrigine- [aesnet.org]
- 12. Comparison of lacosamide, levetiracetam, and valproate as second-line therapy in adult status epilepticus: Analysis of a large cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurologylive.com [neurologylive.com]
- 14. cureepilepsy.org [cureepilepsy.org]
- 15. researchgate.net [researchgate.net]
- 16. Effect of divalproex-lamotrigine combination therapy in frontal lobe seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
Comparative Guide to the Synergistic Effects of Divalproex Sodium with Other Neurotherapeutics
This guide provides a detailed comparison of the synergistic or additive effects of Divalproex sodium when used in combination with other neurotherapeutic agents. The focus is on providing researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows to facilitate an objective assessment of these combination therapies.
This compound and Lamotrigine
The combination of this compound (VPA) and Lamotrigine (LTG) is frequently utilized in the management of epilepsy and bipolar disorder. The primary interaction is pharmacokinetic, leading to a significant increase in lamotrigine plasma concentrations, which enhances its therapeutic effect but also necessitates careful dose titration to mitigate risks.[1][2]
Quantitative Data: Efficacy and Tolerability
| Study Population & Indication | Combination Therapy Details | Efficacy Outcomes | Tolerability/Adverse Events | Reference |
| 25 developmentally disabled patients with intractable epilepsy | Mean Doses: VPA (1474±728 mg/day), LTG (165±111 mg/day) | - Mean seizure frequency decreased from 6.5/month to 2.0/month (p<0.001)- 64% of patients had a ≥75% reduction in seizures- 28% of patients became seizure-free | Rash was notably absent, potentially due to a slow titration schedule. | [3] |
| 21 patients with intractable frontal lobe epilepsy | Add-on, open-label trial for 1 year | - 10 of 17 patients (59%) who completed the trial became seizure-free | - 4 patients discontinued therapy- Most common adverse events: tremor and weight gain- 2 cases of rash occurred but did not lead to discontinuation. | [4][5] |
| 39 outpatients with bipolar disorder | Retrospective case series, 3 months of treatment | - 67% (26/39) had a depression rating of "very much improved" or "much improved"- 39% (13/39) had a mania rating of "very much improved" or "much improved" | - 13% (5/39) discontinued due to adverse events. |
Mechanism of Synergy: Pharmacokinetic Interaction
The primary synergistic mechanism is the inhibition of lamotrigine's metabolism by this compound. Valproate is a potent inhibitor of the UGT (uridine diphosphate glucuronosyltransferase) enzymes, particularly UGT2B7, which are responsible for the glucuronidation and subsequent elimination of lamotrigine.[2] This inhibition leads to a more than two-fold increase in the elimination half-life of lamotrigine, significantly elevating its plasma concentrations.[1][6] This allows for enhanced pharmacodynamic effects at lower doses of lamotrigine but also increases the risk of concentration-dependent side effects, most notably severe rash (e.g., Stevens-Johnson syndrome).[1][2]
Caption: Pharmacokinetic interaction of Divalproex and Lamotrigine.
Experimental Protocol: Retrospective Evaluation in Epilepsy
This protocol is based on the study of concomitant this compound and Lamotrigine use in developmentally disabled patients with epilepsy.[3]
-
Study Design: A retrospective evaluation structured with a defined time frame and outcome measures.
-
Patient Population: Institutionalized patients with severe developmental disabilities and intractable seizures who had received both this compound (VPA) and Lamotrigine (LTG).
-
Inclusion Criteria: Patients with a documented history of VPA monotherapy followed by the addition of LTG.
-
Exclusion Criteria: Patients who received LTG prior to or simultaneously with the initiation of VPA.
-
Study Phases:
-
Phase 1 (Baseline): A period of stable monotherapy with VPA. Seizure frequency was documented to establish a baseline.
-
Phase 2 (Titration): The period during which LTG was added to the VPA regimen and the dose was escalated. A slow titration schedule was noted.
-
Phase 3 (Observation): A treatment period with a stable dose of the combination therapy.
-
-
Data Collection: Seizure frequency and adverse effect data were obtained from medical records, including nursing and residential staff notes.
-
Primary Outcome Measures:
-
Change in mean seizure frequency between Phase 1 and Phase 3.
-
-
Secondary Outcome Measures:
-
Percentage of patients achieving seizure-free status.
-
Percentage of patients with a >75% reduction in seizure frequency.
-
-
Statistical Analysis: A Wilcoxon signed-rank test was used to compare seizure frequencies between the baseline and combination therapy phases.
This compound and Lithium
The combination of this compound and Lithium is a cornerstone in the management of bipolar disorder, particularly for maintenance therapy and in patients who do not respond to monotherapy. Their synergistic effects are thought to arise from convergent actions on intracellular signaling pathways, notably the inhibition of Glycogen Synthase Kinase-3 (GSK-3).
Quantitative Data: Efficacy and Tolerability
| Study Population & Indication | Combination Therapy Details | Efficacy Outcomes | Tolerability/Adverse Events | Reference |
| 12 patients with Bipolar I Disorder (1-year pilot study) | Randomized to Lithium (0.8-1.0 mmol/L) + Divalproex (50-125 µg/mL) vs. Lithium + Placebo | - Combination group was significantly less likely to suffer a relapse or recurrence (p=0.014). | - Combination group was significantly more likely to experience at least one moderate or severe adverse effect (p=0.041). | [7] |
| 90 pediatric patients (ages 5-17) with Bipolar I or II | Prospective, open-label study for up to 20 weeks | - Significant improvement in YMRS, CDRS-R, and CGAS scores (p<0.0001) by week 8.- 47% (n=42) met a priori criteria for remission. | Generally well-tolerated. | [8] |
| 38 pediatric patients (ages 5-17) with Bipolar I or II who relapsed on monotherapy | Prospective, 8-week, open-label trial | - 89.5% (34/38) responded to combination therapy alone.- 4 patients required adjunctive antipsychotics. | Well-tolerated with no discontinuations due to medication-related adverse events. | [9] |
Mechanism of Synergy: GSK-3 Inhibition Pathway
Both Lithium and this compound converge on the inhibition of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme in multiple intracellular signaling pathways implicated in neuroprotection and mood regulation.[10]
-
Lithium inhibits GSK-3 directly (by competing with magnesium ions) and indirectly (by promoting its inhibitory phosphorylation at Ser-9).[10][11]
-
This compound (as an HDAC inhibitor) can lead to the activation of the Akt signaling pathway, which in turn increases the inhibitory phosphorylation of GSK-3 at Ser-9.[10][12]
This dual inhibition of GSK-3 is believed to be a key molecular mechanism underlying the synergistic neuroprotective and mood-stabilizing effects of the combination therapy.[10]
Caption: Synergistic inhibition of GSK-3 by Divalproex and Lithium.
Experimental Protocol: Randomized Controlled Trial in Bipolar I Disorder
This protocol is based on the pilot study comparing Lithium + Divalproex to Lithium + Placebo.[7]
-
Study Design: A randomized, placebo-controlled, comparative pilot study.
-
Patient Population: 12 patients diagnosed with Bipolar I Disorder according to DSM-III-R criteria.
-
Recruitment: Patients were recruited and followed prospectively for up to 1 year.
-
Randomization: Patients were randomly assigned to one of two treatment arms:
-
Arm 1 (Combination): Lithium + this compound
-
Arm 2 (Control): Lithium + Placebo
-
-
Intervention:
-
All subjects received Lithium Carbonate, with the dose adjusted to maintain serum levels between 0.8 and 1.0 mmol/L.
-
The combination group received this compound, with the dose adjusted to achieve a serum concentration of 50 to 125 µg/mL.
-
The control group received a matching placebo.
-
Adjunctive medications for psychosis, depression, or anxiety were permitted on an as-needed basis.
-
-
Monitoring:
-
Patients attended management and education sessions weekly or bi-weekly.
-
The course of illness was monitored using the Longitudinal Interval Follow-up Examination (LIFE).
-
-
Primary Outcome Measure: Time to relapse or recurrence of a mood episode.
-
Secondary Outcome Measure: Incidence of moderate or severe adverse side effects.
-
Statistical Analysis: Appropriate statistical tests (e.g., survival analysis for time to relapse, Fisher's exact test for side effects) were used to compare the two groups (p-values reported).
Caption: Workflow for a Randomized Controlled Trial.
This compound and Atypical Antipsychotics
Combination therapy with this compound and atypical (second-generation) antipsychotics is common in the treatment of acute mania and for managing behavioral symptoms in dementia. This approach often allows for lower doses of each agent, potentially reducing side effects while achieving robust symptom control.
A study on elderly patients with dementia and agitation found that those on combination therapy with Divalproex and a second-generation antipsychotic required a 28% lower mean dose of Divalproex (656 mg/day) compared to those on Divalproex monotherapy (914 mg/day) to achieve a reduction in agitation and aggression. The most common adverse events in the study were somnolence and gait disturbance. This suggests a potential dose-sparing synergistic effect, improving the risk-benefit profile in vulnerable populations.
References
- 1. drugs.com [drugs.com]
- 2. Valproate (Depakote; Depakene) Inhibition of Lamotrigine (Lamictal) and the Risk of Rash and Steven-Johnson Syndrome [ebmconsult.com]
- 3. Concomitant use of this compound and lamotrigine in developmentally disabled patients with epilepsy: a retrospective evaluation of efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of divalproex-lamotrigine combination therapy in frontal lobe seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Bidirectional interaction of valproate and lamotrigine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pilot study of lithium carbonate plus this compound for the continuation and maintenance treatment of patients with bipolar I disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination lithium and this compound in pediatric bipolarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination lithium and this compound in pediatric bipolar symptom re-stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Akt and glycogen synthase kinase-3 beta phosphorylation by sodium valproate and lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSK-3 activity in neocortical cells is inhibited by lithium but not carbamazepine or valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Translational Relevance of Divalproex Sodium: A Comparative Guide to Animal Model Studies
A Comprehensive Evaluation for Researchers and Drug Development Professionals
Divalproex sodium, a cornerstone in the management of epilepsy, bipolar disorder, and migraine, has a rich history of preclinical evaluation. This guide provides an in-depth comparison of its performance in key animal models, offering researchers, scientists, and drug development professionals a critical translational perspective. By presenting quantitative data, detailed experimental protocols, and visualized mechanistic pathways, this guide aims to bridge the gap between preclinical findings and clinical application.
Mechanisms of Action: A Multi-Modal Approach
This compound, which dissociates into valproate in the gastrointestinal tract, exerts its therapeutic effects through a combination of mechanisms.[1][2] Its primary modes of action include:
-
Enhancement of GABAergic Neurotransmission: Valproate increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[1][2] It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and by increasing its synthesis.[1][2]
-
Modulation of Voltage-Gated Ion Channels: Valproate blocks voltage-gated sodium channels and T-type calcium channels, which reduces neuronal hyperexcitability and stabilizes neuronal membranes.[1][2]
-
Inhibition of Histone Deacetylases (HDACs): Valproate is a known inhibitor of HDACs, particularly class I HDACs.[3][4][5] This action modulates gene expression and has been linked to its neuroprotective and mood-stabilizing effects.[3][4][5]
These multifaceted actions contribute to its broad spectrum of clinical efficacy.
Performance in Preclinical Models: A Quantitative Comparison
The efficacy of this compound has been extensively studied in various animal models that mimic the pathophysiology of epilepsy, bipolar disorder, and migraine.
Epilepsy Models
Two of the most common models to test the anticonvulsant properties of drugs are the pentylenetetrazol (PTZ)-induced seizure model and the kindling model.
Table 1: Efficacy of this compound in Rodent Models of Epilepsy
| Animal Model | Species/Strain | This compound Dose | Key Efficacy Endpoint | Quantitative Results | Reference |
| PTZ-Induced Seizures | C57BL/6 Mice | 100 mg/kg & 200 mg/kg | Seizure Latency & Duration | Increased seizure latency and decreased seizure duration with both doses. | [1] |
| PTZ-Induced Seizures | Male Wistar Rats | 300 mg/kg | Protection from Seizures | Provided protection against seizures for up to 4 hours. | [2] |
| PTZ Kindling | Male Wistar Rats | 200 mg/kg & 300 mg/kg | Seizure Severity & Onset | Significantly decreased the percentage of animals reaching stage 4 and 5 seizures. Delayed the onset time to reach stage 4 and 5 seizures. | [6] |
| Corneal Kindling (6 Hz) | Male NMRI Mice | Not Specified | Seizure Severity | Lower potency observed compared to other antiepileptic drugs. | [7] |
Bipolar Disorder Models
The amphetamine-induced hyperactivity model is a widely used paradigm to screen for antimanic properties of drugs.
Table 2: Efficacy of this compound in a Rodent Model of Mania
| Animal Model | Species/Strain | This compound Dose | Key Efficacy Endpoint | Quantitative Results | Reference |
| Amphetamine-Induced Hyperactivity | Adult Male Wistar Rats | Not Specified | Locomotor Activity | Reversed and prevented amphetamine-induced hyperactivity. | [8][9] |
| Amphetamine/Chlordiazepoxide-Induced Hyperactivity | C57Bl/6J Mice | 400 mg/kg | Locomotor Activity | Significantly decreased mixture-induced hyperactivity. | [10] |
Migraine Models
The cortical spreading depression (CSD) model is considered a key pathophysiological event in migraine with aura and is used to evaluate the efficacy of prophylactic migraine treatments.
Table 3: Efficacy of this compound in a Rodent Model of Migraine
| Animal Model | Species/Strain | This compound Dose | Key Efficacy Endpoint | Quantitative Results | Reference |
| Cortical Spreading Depression (KCl-induced) | Rats | Not Specified | CSD Frequency | Reduced the frequency of CSDs at the anterior recording electrode by 32%. | [11] |
Comparative Efficacy in Animal Models
While direct head-to-head preclinical studies are not always available, some studies and clinical observations provide insights into the comparative efficacy of this compound.
Table 4: Comparative Efficacy of this compound with other Standard Treatments
| Condition | Comparator | Animal Model | Key Findings | Reference |
| Bipolar Disorder (Mania) | Lithium | Amphetamine-Induced Hyperactivity | Both lithium and valproate reversed and prevented amphetamine-induced hyperactivity. Valproate attenuated dextroamphetamine-induced subjective changes more than lithium in human studies. | [8][9][12] |
| Migraine Prophylaxis | Topiramate | Cortical Spreading Depression | Topiramate was shown to inhibit CSD in rats and cats. In a separate rat study, valproate also reduced CSD frequency, though the direct comparison in the same study is lacking. Clinical studies suggest comparable efficacy. | [11][13][14] |
Detailed Experimental Protocols
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to induce generalized tonic-clonic seizures and is sensitive to drugs that enhance GABAergic transmission.
Protocol:
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 100-300 mg/kg) at a set time before PTZ injection (e.g., 30-60 minutes).[1][2]
-
Seizure Induction: A sub-convulsive or convulsive dose of PTZ (e.g., 35-60 mg/kg, i.p.) is administered.[1][2]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for seizure activity. Seizure latency (time to the first seizure) and duration are recorded. Seizure severity can be scored using a standardized scale (e.g., Racine scale).[1][6]
Amphetamine-Induced Hyperactivity Model
This model is based on the psychostimulant effects of amphetamine, which are thought to mimic some aspects of mania.
Protocol:
-
Animals: Adult male Wistar rats or C57Bl/6J mice are typically used.[8][10]
-
Habituation: Animals are habituated to the testing environment (e.g., open-field arena) for a specific period.
-
Drug Administration: this compound, a comparator drug (e.g., lithium), or vehicle is administered prior to the amphetamine challenge.[8][10]
-
Hyperactivity Induction: d-amphetamine (e.g., 2 mg/kg) is administered to induce hyperlocomotion.[12]
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is measured using automated activity monitors for a defined period (e.g., 60-90 minutes).[10][15]
Cortical Spreading Depression (CSD) Model
This model involves inducing a wave of neuronal and glial depolarization that spreads across the cortex.
Protocol:
-
Animals: Anesthetized male rats are commonly used.
-
Surgical Preparation: Burr holes are drilled over the cerebral cortex for the application of an inducing agent and for recording electrodes.
-
CSD Induction: CSD is typically induced by the topical application of a high concentration of potassium chloride (KCl) or by electrical stimulation to the exposed cortex.[16][17]
-
Recording: Electrocorticography (ECoG) is used to record the characteristic slow potential shift associated with CSD. The frequency and propagation speed of CSD waves are measured.[11]
-
Drug Treatment: this compound or other prophylactic agents are typically administered chronically over several weeks prior to the CSD induction experiment.[11]
Visualizing the Mechanisms and Workflows
Signaling Pathways of this compound
Caption: Mechanisms of this compound.
Experimental Workflow: PTZ-Induced Seizure Model
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of sodium valproate loaded nanoparticles in acute and chronic pentylenetetrazole induced seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of valproic acid on histone deacetylase inhibition in vitro and in glioblastoma patient samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells | The EMBO Journal [link.springer.com]
- 6. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low potency and limited efficacy of antiepileptic drugs in the mouse 6 Hz corneal kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of lithium and valproate on amphetamine-induced oxidative stress generation in an animal model of mania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of lithium and valproate on amphetamine-induced oxidative stress generation in an animal model of mania - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychogenics.com [psychogenics.com]
- 11. Migraine preventive drugs differentially affect cortical spreading depression in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Topiramate inhibits cortical spreading depression in rat and cat: impact in migraine aura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of calcitonin gene-related peptide expression in rats by cortical spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of meningeal nociceptors by cortical spreading depression: implications for migraine with aura - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Divalproex Sodium in a Laboratory Setting
The safe and compliant disposal of divalproex sodium is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to minimize health risks and ensure compliance with federal, state, and local regulations.[1][2] This guide provides a procedural, step-by-step approach to the proper management and disposal of this compound waste generated in a laboratory environment.
Hazard and Regulatory Summary
While this compound is an approved prescription medication and not a controlled substance, it requires careful handling and disposal.[1] Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
| Parameter | Description | Citation |
| Regulatory Framework | Disposal is governed by federal (EPA under RCRA), state, and local regulations. | [1][2][3] |
| Hazard Classification | The waste generator must determine if it meets RCRA criteria for hazardous waste.[2] It is classified as slightly hazardous to water. | [2][4] |
| Primary Disposal Route | Incineration by a licensed waste disposal facility is the recommended method. | [1] |
| Environmental Concerns | Care must be taken to prevent release into drains, waterways, or soil. | [1][2][4] |
| Personal Protective Equipment | Wear suitable protective clothing, gloves, and eye/face protection when handling waste. | [2][5][6] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for safely handling and disposing of this compound waste in a laboratory setting.
Step 1: Waste Characterization and Segregation
-
Classification: The primary responsibility of the waste generator is to determine if the this compound waste is classified as a hazardous waste according to the Environmental Protection Agency (EPA) guidelines listed in 40 CFR 261.3 and any applicable state or local rules.[2]
-
Segregation: Do not mix this compound waste with other chemical wastes unless they are of the same type and compatible.[7] It should be segregated from non-hazardous laboratory trash, biohazardous waste, and sharps waste.[8]
Step 2: Containment and Labeling
-
Container Selection: Use a container that is sound, leak-tight, and appropriate for chemical waste.[7] The container must be kept clean on the outside.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste" (if applicable), the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.[7]
-
Keep Containers Closed: Waste containers must remain sealed except when actively adding waste.[9][10]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[9][10]
-
Accumulation Limits: Be aware of accumulation limits for hazardous waste. A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, it must be removed within three days.[9][10]
Step 4: Accidental Spill Cleanup
-
Restrict Access: Evacuate non-essential personnel from the spill area.[1]
-
Use Personal Protective Equipment (PPE): Personnel involved in the cleanup must wear appropriate PPE, including gloves, safety glasses or goggles, and a lab coat.[1][2]
-
Contain and Clean: To minimize dust, wipe up the spill with a damp cloth or use a high-efficiency vacuum cleaner.[1][11] Avoid generating airborne dust.[1]
-
Package for Disposal: Place all cleanup materials (cloths, absorbent pads, contaminated PPE) into a suitable, labeled container for disposal.[1][2]
-
Decontaminate: Thoroughly wash the spill area after the material has been removed.[11]
-
Prevent Environmental Release: Do not allow the spilled material or cleanup water to enter drains or waterways.[1][2][5]
Step 5: Final Disposal
-
Engage a Professional Contractor: Arrange for the pickup and disposal of the waste through your institution's EHS department or a licensed chemical waste disposal contractor.[7][8]
-
Recommended Disposal Method: The recommended method for final disposal is incineration at an approved waste disposal plant.[1][2]
-
Documentation: Ensure all necessary documentation, such as a hazardous waste manifest, is completed to track the waste from its point of origin to its final disposal.[12]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory.
Caption: Logical workflow for this compound disposal.
References
- 1. ajantapharmausa.com [ajantapharmausa.com]
- 2. aksci.com [aksci.com]
- 3. danielshealth.com [danielshealth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. spectrumrx.com [spectrumrx.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. gmpsop.com [gmpsop.com]
- 8. medprodisposal.com [medprodisposal.com]
- 9. odu.edu [odu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 12. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
